N,N-Dimethyldodecylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyldodecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31N/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h4-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFWDNVOPHGWMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31N | |
| Record name | N,N-DIMETHYLDODECYLAMINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Related CAS |
1920-05-4 (acetate), 19959-22-9 (hydrobromide), 2016-48-0 (hydrochloride) | |
| Record name | N,N-Dimethyl-1-dodecanamine | |
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DSSTOX Substance ID |
DTXSID1026906 | |
| Record name | N,N-Dimethyldodecan-1-amine | |
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Molecular Weight |
213.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n-dimethyldodecylamine appears as a clear yellow liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid, Clear yellow liquid with a fishy odor; [CAMEO] Clear colorless liquid; [MSDSonline] | |
| Record name | N,N-DIMETHYLDODECYLAMINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1-Dodecanamine, N,N-dimethyl- | |
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| Record name | N,N-Dimethyldodecylamine | |
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Vapor Pressure |
0.01 [mmHg] | |
| Record name | N,N-Dimethyldodecylamine | |
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Color/Form |
Liquid | |
CAS No. |
112-18-5, 68390-97-6, 68391-04-8 | |
| Record name | N,N-DIMETHYLDODECYLAMINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Lauryldimethylamine | |
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| Record name | N,N-Dimethyl-1-dodecanamine | |
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| Record name | Amines, C16-18-alkyldimethyl | |
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| Record name | Amines, C12-18-alkyldimethyl | |
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| Record name | N,N-Dimethyldodecylamine | |
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| Record name | 1-Dodecanamine, N,N-dimethyl- | |
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| Record name | N,N-Dimethyldodecan-1-amine | |
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| Record name | Dodecyldimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Amines, C12-18-alkyldimethyl | |
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| Record name | DIMETHYL LAURAMINE | |
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| Record name | N,N-DIMETHYL-1-DODECANAMINE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of N,N-Dimethyldodecylamine
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
This technical guide provides a comprehensive overview of the core physical properties of N,N-Dimethyldodecylamine (DDA), a tertiary amine with significant applications as a chemical intermediate in the synthesis of quaternary ammonium compounds, amine oxides, and betaines used in surfactants, cleaning agents, and cosmetics.[1][2] It also serves as a capping agent in the synthesis of nanoparticles.[3] This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the physical characteristics of this compound.
Core Physical Properties
This compound, also known as lauryldimethylamine, is typically a colorless to pale yellow liquid at room temperature with a characteristic fish-like odor.[4][5][6] It is a combustible material, though not highly flammable.[2] Key physical and chemical identifiers are summarized in the table below.
| Identifier | Value |
| CAS Number | 112-18-5[1] |
| Molecular Formula | C14H31N[1] |
| Molecular Weight | 213.40 g/mol [4] |
| IUPAC Name | N,N-dimethyldodecan-1-amine[4] |
| Synonyms | Lauryldimethylamine, Dodecyldimethylamine[5] |
A detailed summary of the quantitative physical properties of this compound is presented in Table 1. These values have been compiled from various sources and represent the typical range observed for this compound.
Table 1: Quantitative Physical Properties of this compound
| Property | Value | Conditions |
| Density | 0.787 g/mL[1][7] | at 20 °C |
| 0.778 g/mL | at 25 °C | |
| Boiling Point | 80-82 °C[1] | at 0.1 mm Hg |
| 110-112 °C[8] | at 3 mmHg | |
| 260 °C[6] | at 760 mmHg (approx.) | |
| 265.2 °C[9] | at 760 mmHg | |
| Melting Point | -20 °C[1][7] | |
| -22 °C[6] | ||
| Flash Point | >110 °C (>230 °F)[1][6] | Closed Cup |
| 113 °C (235.4 °F)[3] | Closed Cup | |
| 118 °C (244.4 °F)[8][10] | ||
| Refractive Index | 1.4375[1][6] | at 20 °C (n20/D) |
| Vapor Pressure | <129 mmHg[1][3] | at 21 °C |
| Water Solubility | Negligible / Very slightly soluble[1][6] | |
| Solubility in Organic Solvents | Soluble in methanol, slightly soluble in chloroform.[1][6] |
Experimental Protocols for Property Determination
The following sections detail the standard methodologies for determining the key physical properties listed in Table 1. These protocols are based on widely accepted laboratory practices and standards, such as those from ASTM International.
2.1 Density Determination
The density of a liquid can be determined using several methods. A common and straightforward approach is the gravimetric method.
-
Principle: Density is calculated as the ratio of mass to volume.
-
Apparatus: A calibrated pycnometer or a graduated cylinder and an analytical balance.
-
Procedure:
-
The mass of a clean, dry pycnometer or graduated cylinder is accurately measured.
-
The container is filled with a known volume of this compound.
-
The mass of the container with the liquid is measured.
-
The mass of the liquid is determined by subtracting the mass of the empty container.
-
The density is calculated by dividing the mass of the liquid by its volume.[11][12] The measurement should be performed at a constant, recorded temperature.[13]
-
2.2 Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14]
-
Principle: A liquid boils when its vapor pressure equals the external pressure.
-
Apparatus: A distillation apparatus or a Thiele tube, a thermometer, and a heating source.
-
Procedure (Distillation Method):
-
A small volume of this compound is placed in a distillation flask with a boiling chip.
-
The flask is heated gently.
-
The temperature is recorded when the liquid is boiling and a stable ring of condensing vapor is observed on the thermometer bulb.[15][16]
-
The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[4]
-
2.3 Melting Point Determination
For substances that are solid at or below room temperature, the melting point can be determined. This compound has a melting point of approximately -20 °C, so this procedure would require a cryostat.
-
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state.[17]
-
Apparatus: A melting point apparatus or a Thiele tube with a suitable low-temperature bath, a thermometer, and capillary tubes.
-
Procedure (Capillary Method):
-
A small amount of the solidified sample is introduced into a capillary tube.[2]
-
The capillary tube is placed in the melting point apparatus.
-
The sample is heated at a controlled rate.[17]
-
The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting range.
-
2.4 Flash Point Determination
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[6]
-
Principle: A volatile substance will flash, but not sustain a burn, at its flash point when an ignition source is present.
-
Apparatus: A closed-cup flash point tester, such as a Pensky-Martens or Tag Closed Cup apparatus.[5][6]
-
Procedure (ASTM D93 - Pensky-Martens Closed-Cup Method):
-
The sample is placed in the test cup of the apparatus.
-
The sample is heated at a slow, constant rate while being stirred.
-
An ignition source is directed into the cup at regular temperature intervals.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the sample to ignite.[3][8]
-
2.5 Solubility Determination
Solubility is determined by observing the dissolution of a solute in a solvent.
-
Principle: "Like dissolves like" - polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.
-
Procedure:
-
A small, measured amount of this compound is added to a test tube.
-
A measured volume of the solvent (e.g., water, methanol, chloroform) is added.[18]
-
The mixture is agitated vigorously.
-
The solution is visually inspected for the presence of undissolved solute. The solubility can be qualitatively described (e.g., soluble, slightly soluble, insoluble) or quantitatively determined by measuring the amount of solute that dissolves in a given amount of solvent at a specific temperature.[7]
-
2.6 Refractive Index Determination
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.
-
Principle: The ratio of the speed of light in a vacuum to the speed of light in the substance.[19]
-
Apparatus: An Abbe refractometer.
-
Procedure:
-
A few drops of this compound are placed on the prism of the refractometer.
-
The prism is closed and the instrument is adjusted to bring the dividing line between the light and dark fields into view.
-
The line is sharpened and centered, and the refractive index is read from the scale.[19][20] The temperature must be controlled and recorded as the refractive index is temperature-dependent.[19]
-
Experimental Workflow Visualization
This compound is a key precursor in the synthesis of various functionalized molecules. The following diagrams illustrate typical experimental workflows.
3.1 Synthesis of Quaternary Ammonium Compounds
Quaternary ammonium salts are synthesized via the quaternization of tertiary amines. This process involves the alkylation of the nitrogen atom in this compound.[21]
Caption: Workflow for the synthesis of a quaternary ammonium salt.
3.2 Role as a Capping Agent in Nanoparticle Synthesis
This compound can act as a capping agent to stabilize nanoparticles and control their growth during synthesis.[22]
Caption: Workflow for nanoparticle synthesis using a capping agent.
References
- 1. scimed.co.uk [scimed.co.uk]
- 2. thinksrs.com [thinksrs.com]
- 3. precisionlubrication.com [precisionlubrication.com]
- 4. quora.com [quora.com]
- 5. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 6. delltech.com [delltech.com]
- 7. quora.com [quora.com]
- 8. ASTM D93 Flash Point Testing | Pentyl Labs [pentyllabs.com]
- 9. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. quora.com [quora.com]
- 12. wjec.co.uk [wjec.co.uk]
- 13. knowledge.reagecon.com [knowledge.reagecon.com]
- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 15. chemconnections.org [chemconnections.org]
- 16. uomus.edu.iq [uomus.edu.iq]
- 17. westlab.com [westlab.com]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. digicollections.net [digicollections.net]
- 20. byjus.com [byjus.com]
- 21. nbinno.com [nbinno.com]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to N,N-Dimethyldodecylamine: Chemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyldodecylamine, also known as lauryldimethylamine, is a tertiary amine with a C12 alkyl chain. Its amphiphilic nature, stemming from a long hydrophobic alkyl tail and a polar amine head group, makes it a versatile chemical intermediate in the synthesis of a wide range of commercially and scientifically important molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound, with a focus on experimental protocols and quantitative data for research and development.
Chemical Structure and Formula
This compound is characterized by a dodecyl group and two methyl groups attached to a central nitrogen atom.
-
IUPAC Name: N,N-dimethyldodecan-1-amine[1]
SMILES String: CCCCCCCCCCCCN(C)C[1]
InChI Key: YWFWDNVOPHGWMX-UHFFFAOYSA-N[1]
Physicochemical Properties
This compound is a colorless to light-colored liquid at room temperature with a characteristic fishy odor.[1][3] It is very slightly soluble in water and is less dense than water.[1][3]
| Property | Value | Reference |
| Melting Point | -20 °C (lit.) | [3][4] |
| Boiling Point | 80-82 °C at 0.1 mmHg (lit.) | [3][4] |
| Density | 0.787 g/mL at 20 °C (lit.) | [3][4] |
| Refractive Index (n20/D) | 1.4375 (lit.) | [3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Vapor Pressure | <129 mmHg at 21 °C |
Synthesis of this compound
One common industrial synthesis route for this compound is the catalytic hydrogenation of N,N-dimethyldodecylamide.
Experimental Protocol: Catalytic Hydrogenation of N,N-Dimethyldodecylamide
This protocol is based on the findings of a study on the synthesis of this compound over a Ni/γ-Al₂O₃ catalyst.[5][6]
Objective: To synthesize this compound by the catalytic hydrogenation of N,N-dimethyldodecylamide.
Materials:
-
N,N-dimethyldodecylamide
-
Ni/γ-Al₂O₃ catalyst
-
Dimethylamine
-
Hydrogen gas
-
Solvent (e.g., a high-boiling point hydrocarbon)
-
Standard laboratory glassware for high-pressure reactions (autoclave/fixed-bed reactor)
-
Gas chromatography (GC) equipment for analysis
Procedure:
-
Catalyst Preparation: The Ni/γ-Al₂O₃ catalyst is prepared by the reduction of a NiO/γ-Al₂O₃ precursor. This can be achieved in situ within the reactor.
-
Reaction Setup:
-
In a high-pressure reactor (autoclave or fixed-bed reactor), charge the Ni/γ-Al₂O₃ catalyst.
-
Introduce a solution of N,N-dimethyldodecylamide in a suitable solvent.
-
Introduce dimethylamine into the reaction mixture. The presence of dimethylamine helps to suppress the side reaction that produces dodecyl alcohol.[5]
-
-
Reaction Conditions:
-
Pressurize the reactor with hydrogen gas.
-
Heat the reactor to the desired reaction temperature. Optimal conditions from the study suggest a specific temperature and pressure to achieve high conversion and selectivity.[5]
-
Maintain the reaction under constant stirring or flow (in a fixed-bed reactor) for a specified duration.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The solvent and any unreacted starting materials can be removed by distillation.
-
The crude this compound can be purified by fractional vacuum distillation.
-
-
Analysis:
-
The purity of the final product and the conversion of the starting material can be determined by Gas Chromatography (GC). The study reported a conversion of 98.0% and a selectivity of 99.0% for this compound.[5]
-
Applications of this compound
This compound serves as a crucial intermediate in the synthesis of various valuable compounds and finds direct application in several industrial processes.
Precursor for Surfactants
This compound is a key starting material for the production of cationic, amphoteric, and amine oxide surfactants. These surfactants are widely used in cosmetics, cleaning agents, and fabric softeners.[3][4]
A specific application is in the synthesis of zwitterionic surfactants like N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate.[3]
Capping Agent in Nanoparticle Synthesis
This compound is utilized as a capping agent to control the growth and stabilize nanoparticles, such as gold-palladium (Au-Pd) core-shell nanoparticles.[3]
This protocol is a generalized procedure based on the co-reduction method described in the literature.[3][7]
Objective: To synthesize this compound-capped Au(core)-Pd(shell) bimetallic nanoparticles.
Materials:
-
Gold(III) chloride (HAuCl₄) solution
-
Palladium(II) chloride (PdCl₂) solution
-
This compound
-
Toluene (or another suitable organic solvent)
-
Reducing agent (e.g., Sodium borohydride, NaBH₄)
-
Standard laboratory glassware
-
UV-Vis spectrophotometer, Transmission Electron Microscope (TEM), and X-ray Diffractometer (XRD) for characterization.
Procedure:
-
Preparation of Precursor Solution:
-
In a flask, prepare a solution of the gold(III) and palladium(II) precursors in toluene.
-
Add this compound to this solution to act as the capping agent. The amine will coordinate with the metal ions.
-
-
Reduction:
-
While stirring vigorously, add a solution of the reducing agent (e.g., NaBH₄ in a suitable solvent) dropwise to the precursor solution.
-
The reduction of the metal ions will lead to the formation of nanoparticles, which is often indicated by a color change in the solution.
-
-
Nanoparticle Formation and Stabilization:
-
Continue stirring the solution for a specified period to ensure complete reaction and stabilization of the nanoparticles by the this compound capping layer.
-
-
Purification:
-
The synthesized nanoparticles can be purified by repeated centrifugation and redispersion in fresh solvent to remove unreacted precursors and excess capping agent.
-
-
Characterization:
-
UV-Visible Spectroscopy: To confirm the formation of the core-shell structure by observing the characteristic surface plasmon resonance (SPR) bands.
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles and to visualize the core-shell structure.
-
X-ray Diffraction (XRD): To analyze the crystalline structure of the nanoparticles.
-
Corrosion Inhibitor
Derivatives of this compound can act as effective corrosion inhibitors for metals, particularly in acidic environments. They form a protective film on the metal surface, preventing corrosive agents from reaching it.[7][8]
This protocol outlines a general procedure for evaluating the corrosion inhibition efficiency of this compound derivatives using electrochemical methods.[4][8]
Objective: To evaluate the corrosion inhibition efficiency of a derivative of this compound on mild steel in an acidic medium (e.g., 1M HCl).
Materials:
-
Mild steel coupons (working electrode)
-
Corrosive medium (e.g., 1M HCl)
-
This compound derivative (inhibitor)
-
Potentiostat/Galvanostat for electrochemical measurements
-
Three-electrode electrochemical cell (working electrode, reference electrode e.g., SCE, and counter electrode e.g., platinum)
-
Polishing materials for the working electrode
Procedure:
-
Electrode Preparation:
-
Mechanically polish the mild steel coupons with successively finer grades of emery paper.
-
Degrease the coupons with acetone, rinse with distilled water, and dry.
-
-
Electrochemical Measurements:
-
Set up the three-electrode cell with the prepared mild steel coupon as the working electrode, a saturated calomel electrode (SCE) as the reference electrode, and a platinum wire as the counter electrode.
-
Immerse the electrodes in the corrosive medium (1M HCl) without the inhibitor and allow the open-circuit potential (OCP) to stabilize.
-
Potentiodynamic Polarization: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s). Record the resulting current.
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Repeat the measurements in the corrosive medium containing different concentrations of the this compound derivative inhibitor.
-
-
Data Analysis:
-
Potentiodynamic Polarization: From the Tafel plots (log(current density) vs. potential), determine the corrosion potential (Ecorr) and corrosion current density (Icorr). The inhibition efficiency (IE%) can be calculated using the formula: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS): Analyze the Nyquist and Bode plots to determine the charge transfer resistance (Rct). A higher Rct value in the presence of the inhibitor indicates better corrosion protection. The inhibition efficiency can also be calculated from the Rct values.
-
Antistatic Agent
Derivatives of this compound, particularly quaternary ammonium salts, are effective antistatic agents. They are incorporated into materials like plastics and textiles to dissipate static charges, thereby preventing dust attraction and improving safety and handling.[7]
Asphalt Emulsifier
This compound also finds application as an asphalt emulsifier, contributing to the stability and application of asphalt in road construction.[7]
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects.[9][10]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Work in a well-ventilated area or under a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3]
-
In case of a spill, absorb with an inert material and dispose of it as hazardous waste.
Conclusion
This compound is a versatile and valuable chemical with a broad range of applications, primarily as an intermediate in the synthesis of surfactants, corrosion inhibitors, and other specialty chemicals. Its utility in modern materials science, particularly in the synthesis of nanoparticles, highlights its continued importance in research and development. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its safe and effective use in both academic and industrial settings.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Synthesis and Antimicrobial Evaluation of Bis‐morpholine Triazine Quaternary Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of this compound-capped Aucore-Pdshell nanoparticles in toluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to N,N-Dimethyldodecylamine (CAS 112-18-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethyldodecylamine, also known as lauryldimethylamine, is a tertiary amine with the CAS number 112-18-5. This versatile compound serves as a crucial intermediate in the synthesis of a variety of chemicals, including surfactants, quaternary ammonium compounds, and amine oxides.[1][2][3][4][5] Its amphiphilic nature, combining a long hydrophobic alkyl chain with a polar tertiary amine head group, underpins its utility in a range of industrial and research applications. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis and purification protocols, spectral data, applications in research and drug development, and safety and toxicology information. Detailed experimental workflows and mechanistic diagrams are provided to facilitate its practical application in a laboratory setting.
Physicochemical Properties
This compound is a colorless to light-colored liquid at room temperature with a characteristic fishy odor.[1][5] It is practically insoluble in water but soluble in many organic solvents.[6] Key physicochemical properties are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₃₁N | [6] |
| Molecular Weight | 213.40 g/mol | [5][7] |
| Appearance | Colorless to light colored liquid | [1] |
| Odor | Fishy | [5] |
| Melting Point | -20 °C | [4] |
| Boiling Point | 80-82 °C @ 0.1 mm Hg | [4] |
| Density | 0.787 g/mL at 20 °C | [4] |
| Refractive Index (n²⁰/D) | 1.4375 | [4] |
| Vapor Pressure | <129 mm Hg at 21 °C | [4] |
| Flash Point | >230 °F | [6] |
Table 2: Solubility and Partition Coefficient
| Solvent | Solubility | Reference(s) |
| Water | Practically insoluble/Negligible | [6] |
| Methanol | Soluble | [6] |
| Ethanol | Soluble | [8] |
| Isopropanol | Soluble | [8] |
| Acetone | Soluble | [8] |
| Chloroform | Slightly soluble | [6] |
| N,N-Dimethylformamide | Very soluble | [6] |
| logP (Octanol/Water Partition Coefficient) | 5.9 | [6] |
Synthesis and Purification
This compound can be synthesized through several routes. Two common laboratory-scale methods are detailed below.
Experimental Protocol: Synthesis via Reductive Amination of Dodecanal
This method involves the reaction of dodecanal with dimethylamine in the presence of a reducing agent.
Materials:
-
Dodecanal
-
Dimethylamine (40% solution in water)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve dodecanal (1 equivalent) in dichloromethane.
-
Add dimethylamine (2 equivalents, 40% solution in water) to the flask.
-
Stir the mixture at room temperature for 1 hour.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.
Experimental Protocol: Synthesis via Alkylation of Dodecylamine
This method involves the methylation of dodecylamine using formaldehyde and formic acid (Eschweiler-Clarke reaction).
Materials:
-
Dodecylamine
-
Formaldehyde (37% solution in water)
-
Formic acid (88%)
-
Sodium hydroxide solution (10 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add dodecylamine (1 equivalent).
-
Add formic acid (3 equivalents) and formaldehyde (3 equivalents, 37% solution in water) to the flask.
-
Heat the reaction mixture to reflux (approximately 100 °C) for 8-12 hours.
-
Cool the mixture to room temperature and basify by the slow addition of 10 M sodium hydroxide solution until the pH is greater than 10.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification
The crude this compound obtained from either synthesis can be purified by fractional vacuum distillation to obtain a high-purity product.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization and Spectral Data
The identity and purity of this compound can be confirmed using various analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable method for the analysis of this compound.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Set the injector temperature to 250 °C with a split or splitless injection mode.
-
Oven Program: A typical temperature program would be an initial temperature of 50-100 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate.
-
MS Detector: Set the mass spectrometer to scan a mass range of m/z 40-400 in electron ionization (EI) mode.
Workflow for GC-MS Analysis
Caption: A typical workflow for the GC-MS analysis of this compound.
Table 3: Spectral Data
| Technique | Key Features and Assignments | Reference(s) |
| ¹H NMR | δ ~2.2 ppm (s, 6H, N(CH₃)₂), ~2.2-2.3 ppm (t, 2H, -CH₂-N), ~1.2-1.5 ppm (m, 20H, -(CH₂)₁₀-), ~0.88 ppm (t, 3H, -CH₃) | [2][9] (by analogy) |
| ¹³C NMR | δ ~59.5 ppm (-CH₂-N), ~45.5 ppm (N(CH₃)₂), ~32-22 ppm (alkyl chain carbons), ~14 ppm (terminal -CH₃) | [10] |
| IR (Infrared) | ~2920, 2850 cm⁻¹ (C-H stretch, alkyl), ~2770 cm⁻¹ (C-H stretch, N-CH₃), ~1465 cm⁻¹ (C-H bend, alkyl) | [11] (by analogy) |
| MS (EI) | Molecular Ion [M]⁺ at m/z 213. A prominent fragment is often observed at m/z 58 due to α-cleavage, corresponding to [CH₂=N(CH₃)₂]⁺. | [12] (by analogy) |
Applications in Research and Drug Development
This compound is a versatile compound with applications ranging from being a fundamental chemical intermediate to having direct biological activity.
Chemical Intermediate
The primary use of this compound is as a precursor for the synthesis of other functional molecules.[3]
-
Surfactants: It is a key starting material for the production of this compound N-oxide (DDAO), a widely used non-ionic/zwitterionic surfactant in detergents and for solubilizing proteins in biochemical research.[13][14]
-
Quaternary Ammonium Compounds: It can be quaternized to form cationic surfactants, which are used as fabric softeners, disinfectants, and biocides.[2]
-
Pharmaceutical Intermediates: It has been used as a synthetic intermediate in the preparation of emodin quaternary ammonium salt derivatives, which have shown potential as anticancer agents.[15]
Antimicrobial Activity
As a cationic surfactant at physiological pH, this compound exhibits antimicrobial properties against a range of bacteria and fungi.[16] The primary mechanism of action is the disruption of the cell membrane's integrity.
Mechanism of Antimicrobial Action
Caption: Proposed mechanism of antimicrobial action of this compound.
Experimental Protocol: Evaluation of Antimicrobial Efficacy (Broth Microdilution)
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with a standardized suspension of the test bacterium to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Role in Drug Delivery
The cationic nature of this compound and similar long-chain amines makes them of interest in the formulation of non-viral gene delivery vectors. Cationic lipids can self-assemble into liposomes that can complex with negatively charged nucleic acids (DNA, RNA) and facilitate their entry into cells.[17][18][19] While this compound itself is a simple molecule, it represents a fundamental structural motif for the design of more complex cationic lipids for use in liposomal and niosomal drug and gene delivery systems.[20]
Safety and Toxicology
This compound is a hazardous substance and should be handled with appropriate safety precautions.
Table 4: Toxicological Data
| Endpoint | Result | Species | Reference(s) |
| Acute Oral LD50 | 1450 mg/kg | Rat | |
| Skin Corrosion/Irritation | Corrosive | Rabbit | |
| Serious Eye Damage/Irritation | Eye irritation | Rabbit | |
| Aquatic Toxicity | Very toxic to aquatic life | - | [1] |
Handling and Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact, immediately flush the affected area with plenty of water.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1]
Tertiary amines, in general, have been noted to have higher promiscuity in in vitro pharmacological profiling and may have less favorable in vivo toxicology profiles compared to primary and secondary amines.[15][21] This is an important consideration in the context of drug development.
Conclusion
This compound is a valuable chemical with a broad range of applications stemming from its amphiphilic tertiary amine structure. Its role as a key intermediate in the synthesis of surfactants and other specialty chemicals is well-established. Furthermore, its inherent antimicrobial properties and its structural relevance to cationic lipids used in drug delivery systems make it a compound of continued interest to researchers in both industrial and academic settings. A thorough understanding of its physicochemical properties, synthesis, and safe handling, as outlined in this guide, is essential for its effective and responsible use in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Cationic liposomes for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 112-18-5 [chemicalbook.com]
- 5. Lauryldimethylamine | C14H31N | CID 8168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. This compound 97 112-18-5 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. N,N-Dimethyloctadecylamine(124-28-7) 1H NMR spectrum [chemicalbook.com]
- 10. This compound(112-18-5) 13C NMR [m.chemicalbook.com]
- 11. This compound(112-18-5) IR Spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N,N-ジメチルドデシルアミンN-オキシド BioXtra, ≥99.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. 13Carbon NMR [chem.ch.huji.ac.il]
- 17. Cationic liposomes for gene transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. labinsights.nl [labinsights.nl]
- 19. Cationic Liposomes Modified with Polyallylamine as a Gene Carrier: Preparation, Characterization and Transfection Efficiency Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
An In-depth Technical Guide to N,N-Dimethyldodecylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,N-Dimethyldodecylamine, a tertiary amine that serves as a crucial intermediate in the synthesis of various valuable compounds. This document details its physicochemical properties, outlines key experimental protocols for its synthesis, and explores its applications, particularly as a precursor to the widely used non-ionic surfactant, this compound N-oxide (DDAO).
Core Properties of this compound
This compound, also known as lauryldimethylamine, is a clear, yellowish liquid with a characteristic fish-like odor.[1] It is insoluble in water but soluble in organic solvents.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 213.40 g/mol | [1] |
| Molecular Formula | C14H31N | [2] |
| CAS Number | 112-18-5 | |
| Density | 0.787 g/mL at 20 °C | |
| Boiling Point | 80-82 °C at 0.1 mmHg | |
| Melting Point | -20 °C | |
| Refractive Index | n20/D 1.4375 | |
| Log Kow | 5.47 | [3] |
Experimental Protocols: Synthesis of this compound
Several methods have been established for the synthesis of this compound. Below are detailed protocols for two common synthetic routes.
Synthesis from Dodecylamine, Formaldehyde, and Formic Acid
This method, a variation of the Eschweiler-Clarke reaction, provides a cost-effective and high-yielding route to this compound.
Materials:
-
Dodecylamine (20 g, 0.108 mol)
-
Formic acid (5 mL, 0.162 mol)
-
Formaldehyde (5.86 g)
-
Round bottom flask
-
Ice bath
-
Reflux apparatus
-
Rotary evaporator
Procedure:
-
Place dodecylamine in a round bottom flask and cool it in an ice bath.
-
Slowly add formic acid dropwise until a clear solution is obtained.
-
To this solution, add formaldehyde.
-
Reflux the reaction mixture at 80°C for 5 hours.
-
After the reaction is complete, evaporate the crude product using a rotary evaporator.
-
Purify the product by crystallization to obtain this compound.
Synthesis via Catalytic Hydrogenation of N,N-Dimethyldodecylamide
This industrial method involves the catalytic hydrogenation of N,N-dimethyldodecylamide.
Materials:
-
N,N-Dimethyldodecylamide
-
Ni/γ-Al2O3 catalyst
-
Dimethylamine
-
Autoclave reactor
Procedure:
-
The NiO/γ-Al2O3 catalyst is reduced in an autoclave.
-
N,N-Dimethyldodecylamide is hydrogenated over the Ni/γ-Al2O3 catalyst.
-
Dimethylamine is introduced into the raw materials to suppress side reactions, such as the formation of dodecyl alcohol and dimethylamine.[4]
-
The reaction is carried out under conditions that promote the conversion of N,N-dimethyldodecylamide to this compound with high selectivity and yield.[4]
Applications in Research and Development
The primary application of this compound is as an intermediate in the synthesis of this compound N-oxide (DDAO), a versatile non-ionic surfactant.
Synthesis of this compound N-oxide (DDAO)
The conversion of this compound to DDAO is a straightforward oxidation reaction.
Caption: Synthesis of DDAO from this compound.
DDAO is widely used in various applications:
-
Biochemical Research: As a non-ionic detergent for solubilizing proteins and studying macromolecular interactions. It is particularly effective for isolating and purifying membrane proteins.
-
Consumer Products: It acts as a foam stabilizer and surfactant in products like dishwashing detergents.
-
Antimicrobial Agent: DDAO exhibits antimicrobial properties against common bacteria such as S. aureus and E. coli.[5]
Biological Activity and Significance
While this compound itself is primarily a synthetic intermediate, its metabolic pathway has been studied. Metabolism generally occurs through the fission of the Calkyl-N bond, forming dimethylamine and decanal, which significantly reduces the toxicity of the parent compound.[3]
The biological significance of this class of molecules is more pronounced in its N-oxide derivative, DDAO. DDAO's ability to interact with and unfold proteins at concentrations above its critical micelle concentration (CMC) makes it a valuable tool in structural biology and protein chemistry.[6]
Logical Workflow: From Synthesis to Application
The following diagram illustrates the logical progression from the synthesis of this compound to its primary application as a precursor for DDAO, which is then utilized in various scientific and commercial fields.
References
- 1. Lauryldimethylamine | C14H31N | CID 8168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound N-oxide | 1643-20-5 | DD12118 [biosynth.com]
- 6. The Amphoteric Surfactant N, N-Dimethyldodecylamine N-Oxide Unfolds β-Lactoglobulin above the Critical Micelle Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Solubility of N,N-Dimethyldodecylamine in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Dimethyldodecylamine, a tertiary amine pivotal in the synthesis of quaternary ammonium compounds, surfactants, and other chemical intermediates. Understanding its solubility is critical for its application in various research and development settings, including drug formulation and material science.
Solubility Profile of this compound
This compound, a long-chain aliphatic tertiary amine, exhibits distinct solubility behavior dictated by its molecular structure, which features a polar amine head and a long, nonpolar hydrocarbon tail.
Aqueous Solubility
The solubility of this compound in water is consistently reported as very low. Qualitative assessments describe its aqueous solubility as "very slightly soluble," "insoluble," or "negligible".[1][2][3][4][5] This poor water solubility is attributed to the hydrophobic nature of the twelve-carbon alkyl chain, which dominates over the polarity of the dimethylamino group.
Solubility in Organic Solvents
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Type | Qualitative Solubility |
| Water | Protic, Polar | Negligible/Insoluble[1][2][3][4][5] |
| Methanol | Protic, Polar | Slightly Soluble[4] |
| Chloroform | Nonpolar | Slightly Soluble[4] |
| N,N-Dimethylformamide | Aprotic, Polar | Very Soluble[6] |
| Glacial Acetic Acid | Protic, Polar | Sparingly Soluble[6] |
Experimental Determination of Solubility
While specific experimental protocols for determining the solubility of this compound are not extensively published, a general methodology can be derived from standard laboratory practices for assessing the solubility of amines.
General Experimental Protocol for Qualitative Solubility Assessment
This protocol outlines a common method for the initial determination of amine solubility in various solvents.
-
Preparation: Dispense a small, measured amount of this compound (e.g., 100 mg) into a series of clean, dry test tubes.
-
Solvent Addition: To each test tube, add a measured volume of the solvent to be tested (e.g., 3 mL).
-
Mixing: Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough mixing.
-
Observation: Allow the mixture to stand and observe for any undissolved solute. The presence of a separate layer or solid particles indicates insolubility or partial solubility.
-
Classification: Based on the visual inspection, classify the solubility as soluble, partially soluble, or insoluble.
For a more quantitative assessment, techniques such as gravimetric analysis, spectroscopy, or chromatography would be employed, where a saturated solution is prepared, and the concentration of the dissolved amine is determined.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the experimental determination of solubility.
Caption: A flowchart illustrating the key steps in determining the solubility of a compound.
Conclusion
This compound is a chemical with limited aqueous solubility but demonstrates solubility in a range of organic solvents. The lack of extensive quantitative solubility data in publicly accessible literature highlights an area for further investigation, which would be highly beneficial for optimizing its use in various scientific and industrial applications. The provided general experimental protocol serves as a foundational method for researchers to systematically explore its solubility characteristics in novel solvent systems.
References
- 1. This compound | 112-18-5 [chemicalbook.com]
- 2. This compound, 95%, pract. | Fisher Scientific [fishersci.ca]
- 3. Lauryldimethylamine | C14H31N | CID 8168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 112-18-5 [m.chemicalbook.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. echemi.com [echemi.com]
An In-Depth Technical Guide to the Critical Micelle Concentration of N,N-Dimethyldodecylamine and its N-Oxide Derivative
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of N,N-Dimethyldodecylamine and its widely studied derivative, this compound N-oxide (DDAO). Understanding the CMC is fundamental for the application of these amphiphilic molecules in various fields, including drug delivery, biotechnology, and formulation science. This document summarizes key quantitative data, details common experimental protocols for CMC determination, and provides visual representations of experimental workflows.
Introduction to this compound and its N-Oxide
This compound is a tertiary amine with a 12-carbon alkyl chain, rendering it hydrophobic, and a dimethylamino head group, which is weakly hydrophilic. Its N-oxide derivative, this compound N-oxide (DDAO), also known as lauryldimethylamine oxide (LDAO), is a zwitterionic or non-ionic surfactant depending on the pH of the solution.[1][2] At acidic pH, the amine oxide group can be protonated, leading to cationic behavior, while at neutral to high pH, it is non-ionic.[1][3] This pH-dependent nature influences its self-assembly into micelles. Due to its extensive use in biochemical applications, such as the solubilization and purification of membrane proteins, the CMC of DDAO is more extensively characterized in scientific literature than its tertiary amine precursor.
Quantitative Data on Critical Micelle Concentration
The critical micelle concentration is a key parameter that indicates the concentration at which surfactant monomers in a solution begin to aggregate and form micelles. This process is influenced by several factors, including temperature, pH, and the ionic strength of the medium. The following tables summarize the available quantitative data for the CMC of this compound N-oxide (DDAO). Currently, there is a lack of readily available and specific CMC data for the non-oxidized this compound in the public domain.
Table 1: Critical Micelle Concentration of this compound N-Oxide (DDAO) in Aqueous Solution
| Temperature (°C) | CMC (mM) | Method of Determination | Reference |
| 25 | 1-2 | Not Specified | |
| 25 | 1.57 | Surface Tension | [4] |
| Not Specified | 0.33* | Surface Tension | [4] |
*Note: This value is for a biodegradable analogue, N,N-dimethyl-N-(3-dodecylcarbonyloxypropyl)amineoxide (DDCPNO), which was found to be more hydrophobic.
Table 2: Effect of Ionic Strength on the CMC of this compound N-Oxide (DDAO) at 25°C
| NaCl Concentration (M) | CMC of Cationic DDAO (mM) | CMC of Non-ionic DDAO (mM) | Method of Determination | Reference |
| 0 | ~1.7 | ~1.7 | Surface Tension | [5] |
| 0.01 | ~1.2 | ~1.6 | Surface Tension | [5] |
| 0.03 | ~0.8 | ~1.5 | Surface Tension | [5] |
| 0.1 | ~0.4 | ~1.3 | Surface Tension | [5] |
| 0.3 | ~0.18 | ~1.1 | Surface Tension | [5] |
| 1.0 | ~0.05 | ~0.7 | Surface Tension | [5] |
| 3.0 | ~0.01 | ~0.3 | Surface Tension | [5] |
Experimental Protocols for CMC Determination
The determination of the critical micelle concentration can be achieved through various experimental techniques that monitor a change in a physicochemical property of the surfactant solution as a function of its concentration.
Surface Tension Method
This is a classic and widely used method for determining the CMC of surfactants.
Principle: Surfactant molecules accumulate at the air-water interface, leading to a decrease in the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers. Above the CMC, the addition of more surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.
Detailed Methodology:
-
Solution Preparation: A stock solution of the surfactant (e.g., DDAO) is prepared in a suitable solvent (typically high-purity water). A series of dilutions are then made from the stock solution to cover a concentration range both below and above the expected CMC.
-
Instrumentation: A tensiometer, which can employ methods such as the du Noüy ring, Wilhelmy plate, or pendant drop, is used to measure the surface tension.
-
Measurement:
-
The tensiometer is calibrated according to the manufacturer's instructions.
-
The surface tension of the pure solvent is measured as a baseline.
-
The surface tension of each diluted surfactant solution is measured, typically starting from the most dilute to minimize contamination.
-
For each measurement, it is crucial to allow the system to reach equilibrium.
-
-
Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear regions of the plot (the steeply decreasing part and the plateau).
Conductivity Method
This method is particularly suitable for ionic surfactants, but can also be used for zwitterionic surfactants like DDAO under conditions where they carry a net charge.
Principle: The electrical conductivity of a surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with the concentration of the surfactant monomers, which act as charge carriers.[6] Above the CMC, the formation of micelles, which are larger and have a lower mobility than the individual monomers, leads to a change in the slope of the conductivity versus concentration plot. The breakpoint in this plot corresponds to the CMC.[6]
Detailed Methodology:
-
Solution Preparation: A series of surfactant solutions of known concentrations are prepared, similar to the surface tension method.
-
Instrumentation: A calibrated conductivity meter with a conductivity cell is used. The temperature of the solutions should be kept constant using a water bath.
-
Measurement:
-
The conductivity cell is rinsed with and then filled with the surfactant solution, starting from the lowest concentration.
-
The conductivity of each solution is measured after temperature equilibration.
-
-
Data Analysis: The conductivity is plotted against the surfactant concentration. The plot will show two linear regions with different slopes. The intersection of these two lines gives the CMC.
Fluorescence Spectroscopy Method
This is a highly sensitive method that utilizes a fluorescent probe to detect the formation of micelles.
Principle: Certain fluorescent molecules, known as probes (e.g., pyrene), have fluorescence properties that are sensitive to the polarity of their microenvironment. In an aqueous solution below the CMC, the probe is in a polar environment. When micelles form, the hydrophobic probe partitions into the nonpolar core of the micelles. This change in the microenvironment leads to a significant change in the fluorescence spectrum of the probe, such as a shift in the emission wavelength or a change in the intensity of certain vibronic bands.[7]
Detailed Methodology:
-
Solution Preparation: A series of surfactant solutions are prepared. A small, constant amount of a fluorescent probe (e.g., a stock solution of pyrene in a volatile solvent like acetone) is added to each solution. The solvent is then evaporated, leaving the probe dispersed in the surfactant solutions.
-
Instrumentation: A fluorescence spectrophotometer is used to measure the fluorescence spectra.
-
Measurement:
-
The fluorescence emission spectrum of the probe is recorded for each surfactant concentration at a fixed excitation wavelength. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is often monitored.
-
-
Data Analysis: The ratio of the fluorescence intensities (e.g., I1/I3 for pyrene) is plotted against the surfactant concentration. A sigmoidal curve is typically obtained, and the CMC is determined from the inflection point of this curve.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for CMC determination.
Caption: Workflow for CMC determination using the surface tension method.
Caption: Workflow for CMC determination using the conductivity method.
Caption: Workflow for CMC determination using fluorescence spectroscopy.
Conclusion
The critical micelle concentration is a critical parameter for understanding and utilizing the properties of this compound and its N-oxide derivative. While extensive data is available for DDAO, particularly concerning the influence of ionic strength, further research is needed to fully characterize the CMC of the parent amine and the effects of a broader range of pH and temperature conditions on DDAO. The experimental protocols outlined in this guide provide a solid foundation for researchers to accurately determine the CMC and further investigate the behavior of these important surfactants.
References
- 1. The Amphoteric Surfactant N, N-Dimethyldodecylamine N-Oxide Unfolds β-Lactoglobulin above the Critical Micelle Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound N-oxide | 1643-20-5 | DD12118 [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Physicochemical and solubilization properties of N, N-dimethyl-N-(3-dodecylcarbonyloxypropyl)amineoxide: a biodegradable nonionic surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Method of Determination of CMC | PPT [slideshare.net]
- 7. researchgate.net [researchgate.net]
N,N-Dimethyldodecylamine: An In-depth Technical Guide to its Surfactant Properties and the Prevalent N-Oxide Derivative
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the surfactant properties associated with N,N-Dimethyldodecylamine and its more commonly studied and utilized derivative, this compound N-oxide (DDAO). While this compound serves as a crucial intermediate in the synthesis of various surfactants, it is the N-oxide form that exhibits the extensive and well-documented surfactant characteristics sought after in research and pharmaceutical applications.[1][2] This guide will first address the known properties of this compound before delving into a detailed exploration of the surfactant profile of DDAO.
This compound: A Surfactant Precursor
This compound is a tertiary amine that is primarily utilized as a chemical intermediate for the production of quaternary ammonium compounds, amine oxides, and betaine surfactants.[2] Its own surfactant properties are not extensively documented in scientific literature, with its principal role being a building block for more complex surfactant molecules.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C14H31N | [2][3] |
| Molecular Weight | 213.41 g/mol | [4] |
| Appearance | Clear to slightly hazy, colorless to yellow liquid | [3][5] |
| Odor | Fish-like | [3][5] |
| Melting Point | -20 °C | [2] |
| Boiling Point | 80-82 °C at 0.1 mmHg | [2] |
| Density | 0.787 g/mL at 20 °C | [2] |
| Surface Tension | 25.2 mN/m (at 1 g/L and 25°C) | [2] |
| Solubility | Insoluble in water | [3][5] |
This compound N-oxide (DDAO): A Versatile Zwitterionic Surfactant
This compound N-oxide, also known as lauryldimethylamine oxide (LDAO), is a zwitterionic surfactant at neutral and acidic pH and non-ionic at high pH.[6][7] It is widely recognized for its use in various applications, including as a foam booster in detergents, for the solubilization and purification of membrane proteins, and in personal care products.[6][7][8]
Core Surfactant Properties of DDAO
The surfactant properties of DDAO are well-characterized and are summarized in the table below.
| Property | Value | Conditions | Reference |
| Critical Micelle Concentration (CMC) | 1-2 mM | In water | |
| Critical Micelle Concentration (CMC) | 1.57 mM | - | [9] |
| Aggregation Number | ~57.5 | - | [9] |
| Cloud Point | Not exhibited | 293-373 K | [9] |
| Molecular Weight | 229.40 g/mol | - |
Experimental Protocols for Determining Surfactant Properties
The determination of the surfactant properties of DDAO involves several key experimental techniques.
1. Critical Micelle Concentration (CMC) Determination:
-
Surface Tension Method: The CMC is determined by measuring the surface tension of aqueous solutions of the surfactant at various concentrations. The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[10][11] A plot of surface tension versus the logarithm of the surfactant concentration will show a distinct break point, which corresponds to the CMC.[11]
-
Conductivity Method: This method is suitable for ionic or zwitterionic surfactants. The electrical conductivity of the surfactant solution is measured as a function of its concentration. A distinct change in the slope of the conductivity versus concentration plot indicates the formation of micelles and thus the CMC.[12]
-
Fluorescence Probe Method: A fluorescent probe, such as pyrene, is added to the surfactant solutions. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. Upon micelle formation, the pyrene partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence spectrum, which can be used to determine the CMC.[6][7]
2. Aggregation Number Determination:
-
Light Scattering Techniques: Static Light Scattering (SLS) and Dynamic Light Scattering (DLS) are powerful methods for determining the aggregation number of micelles. SLS measures the time-averaged intensity of scattered light to determine the molar mass of the micelles, from which the aggregation number can be calculated. DLS measures the fluctuations in scattered light intensity to determine the hydrodynamic radius of the micelles.[9]
3. Cloud Point Determination:
-
For non-ionic and some zwitterionic surfactants, the cloud point is the temperature at which an aqueous solution of the surfactant becomes cloudy as it is heated. This phase separation is reversible upon cooling. The cloud point is typically determined by visual observation of the solution in a temperature-controlled water bath.
4. Krafft Point Determination:
The Krafft temperature is the minimum temperature at which a surfactant forms micelles.[13][14] Below the Krafft point, the solubility of the surfactant is lower than its CMC.[13] It is determined by measuring the solubility of the surfactant as a function of temperature. The Krafft point is the temperature at which a sharp increase in solubility occurs, corresponding to the onset of micelle formation.[15]
Logical Workflow for Surfactant Characterization
The following diagram illustrates a typical workflow for characterizing the key properties of a surfactant like DDAO.
Caption: Workflow for the synthesis and characterization of DDAO surfactant properties.
Signaling Pathway of Micelle Formation
The formation of micelles is a dynamic equilibrium process driven by the hydrophobic effect. Below the CMC, surfactant molecules exist predominantly as monomers in solution and at interfaces. As the concentration increases to the CMC, the monomers self-assemble into spherical structures called micelles, where the hydrophobic tails are shielded from the aqueous environment in the core, and the hydrophilic head groups are exposed to the water.
Caption: Schematic of micelle formation as surfactant concentration increases.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 112-18-5 [chemicalbook.com]
- 3. Lauryldimethylamine | C14H31N | CID 8168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 95%, pract. | Fisher Scientific [fishersci.ca]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Amphoteric Surfactant N, N-Dimethyldodecylamine N-Oxide Unfolds β-Lactoglobulin above the Critical Micelle Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound N-oxide | 1643-20-5 | DD12118 [biosynth.com]
- 9. Physicochemical and solubilization properties of N, N-dimethyl-N-(3-dodecylcarbonyloxypropyl)amineoxide: a biodegradable nonionic surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 11. Critical Micelle Concentration - Kibron [kibron.com]
- 12. researchgate.net [researchgate.net]
- 13. Krafft temperature - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. scispace.com [scispace.com]
A Technical Guide to N,N-Dimethyldodecylamine N-oxide (LDAO): Properties, Protocols, and Applications
Abstract
N,N-Dimethyldodecylamine N-oxide (LDAO), a zwitterionic surfactant, is a pivotal tool in biochemical and pharmaceutical research, particularly for the solubilization, purification, and structural analysis of membrane proteins.[1] Its utility stems from a unique combination of properties, including a C12 alkyl chain and a polar amine oxide headgroup, which allow it to effectively mimic the amphipathic environment of the lipid bilayer while being non-denaturing.[2][3] This guide provides an in-depth examination of the core physicochemical, micellization, and thermodynamic properties of LDAO. It details established experimental protocols for determining these characteristics and explores its critical role in drug development and membrane protein research. All quantitative data are summarized in structured tables, and key processes are visualized through diagrams to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
This compound N-oxide, also known as lauryldimethylamine oxide (LDAO) or DDAO, is an amine oxide-based zwitterionic surfactant.[2] It possesses a 12-carbon hydrophobic alkyl tail and a hydrophilic headgroup containing both a positive (quaternary amine) and negative (oxide) charge, rendering the molecule electrically neutral over a wide pH range. This zwitterionic nature, combined with its non-denaturing properties, makes LDAO exceptionally effective for extracting integral membrane proteins from their native lipid environments and maintaining their structural and functional integrity in solution.[1][2][4] Its ability to form small, stable micelles is particularly advantageous for structural biology techniques like X-ray crystallography and cryo-electron microscopy.[4][5][6] This document serves as a technical resource, consolidating the essential properties of LDAO and the methodologies used to characterize them.
Physicochemical Properties
LDAO is a white, crystalline solid at room temperature.[2][7] Its chemical structure and fundamental properties are summarized in Table 1. The long alkyl chain confers hydrophobicity, while the amine oxide headgroup provides hydrophilicity, defining its amphipathic character. Its solubility varies significantly depending on the solvent; it is soluble in ethanol but has limited solubility in aqueous buffers like PBS at neutral pH.[1][7]
| Property | Value | References |
| Synonyms | Lauryldimethylamine N-oxide, DDAO, Lauramine Oxide | [1][2][8] |
| CAS Number | 1643-20-5 | [1][2] |
| Chemical Formula | C₁₄H₃₁NO | [1][2][8] |
| Molecular Weight | 229.40 g/mol | [1][2][8] |
| Appearance | White solid / Crystalline powder | [2][7] |
| Melting Point | 132-133 °C | [2] |
| Density | 0.996 g/cm³ | [2][8] |
| SMILES | CCCCCCCCCCCC--INVALID-LINK--(C)[O-] | [1][2] |
Micellization and Aggregation Properties
Like all surfactants, LDAO molecules in an aqueous solution self-assemble into organized structures called micelles above a specific concentration known as the Critical Micelle Concentration (CMC).[9] Below the CMC, LDAO exists primarily as monomers. As the concentration increases to the CMC, the monomers aggregate to shield their hydrophobic tails from water, forming a hydrophobic core with their hydrophilic headgroups facing the aqueous solvent.[10] This process is a key characteristic of any surfactant.[9]
The number of individual surfactant molecules that form a single micelle is defined as the aggregation number (Nagg).[11][12] For LDAO, the micelle size is relatively small, which is often a desirable trait in structural studies of membrane proteins.[5] The micellar molecular weight of LDAO has been determined to be in the range of 20-22 kDa, and this size is not significantly influenced by increases in detergent concentration within typical experimental ranges.[13][14]
Figure 1: Diagram of LDAO micelle formation above the Critical Micelle Concentration (CMC).
The key micellization and aggregation properties of LDAO are summarized in Table 2.
| Property | Value | References |
| Critical Micelle Concentration (CMC) | 1-2 mM | [1][7] |
| CMC (alternative value) | 1.70 mM | [2] |
| Aggregation Number (Nagg) | ~87-96 monomers/micelle (calculated from MW) | [13][14] |
| Micelle Molecular Weight | ~20.2 - 22.1 kDa | [13][14] |
Thermodynamic Properties of Micellization
The self-assembly of surfactants into micelles is a thermodynamically spontaneous process driven by complex energetic contributions.[10] The thermodynamics of micellization are governed by the change in Gibbs free energy (ΔG°mic), which is composed of enthalpic (ΔH°mic) and entropic (ΔS°mic) components.[10][15]
ΔG°mic = ΔH°mic - TΔS°mic
The process is primarily driven by the hydrophobic effect.[10][15] The release of ordered water molecules from around the hydrophobic surfactant tails into the bulk solvent results in a significant increase in the entropy of the system (ΔS°mic > 0), which is the main driving force for micellization.[10] The enthalpy change (ΔH°mic) is often positive (endothermic) because energy is required to break the structured water layers surrounding the monomers.[10] However, as temperature increases, the enthalpic contribution can become negative (exothermic).[10][16] The overall negative value of ΔG°mic indicates that micelle formation is a spontaneous process.[10]
| Thermodynamic Parameter | Description | Typical Sign for Micellization |
| Gibbs Free Energy (ΔG°mic) | Indicates the spontaneity of the process. | Negative |
| Enthalpy (ΔH°mic) | Heat change associated with micelle formation. | Often positive (endothermic) at lower temperatures. |
| Entropy (ΔS°mic) | Change in disorder, primarily from the hydrophobic effect. | Positive and the dominant driving force. |
Applications in Research and Drug Development
LDAO's primary and most critical application is in the study of integral membrane proteins. These proteins are notoriously difficult to study due to their insolubility in aqueous solutions. LDAO acts as a solubilizing agent, extracting the protein from the cell membrane and creating a protein-detergent complex that is soluble and stable for further analysis.[1]
The process involves LDAO micelles integrating into the lipid bilayer, disrupting it, and subsequently encapsulating the membrane protein within a detergent micelle. This shields the protein's hydrophobic transmembrane domains from the aqueous environment. LDAO is considered a "harsher" detergent compared to others like DDM, but proteins that remain stable in LDAO are often more robust and more likely to yield high-resolution structures.[4][5]
Figure 2: LDAO-mediated solubilization of an integral membrane protein from the lipid bilayer.
Beyond protein solubilization, LDAO is used in:
-
Virus Inactivation: For enveloped viruses, demonstrating its broad utility in biotechnology.[1]
-
Drug Delivery: As part of reverse micelle systems to encapsulate proteins and nucleic acids.[1]
-
Click Chemistry: To enhance the efficiency and kinetics of copper-free click chemistry reactions, which is relevant for developing conjugate vaccines.[17][18]
Experimental Protocols
Accurate determination of LDAO's properties is crucial for its effective application. The following sections detail the methodologies for measuring its core characteristics.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by monitoring a physical property of the surfactant solution that exhibits a sharp change in its dependence on concentration.[9][19][20] Common techniques include surface tensiometry, conductivity, and fluorescence spectroscopy.[20][21]
Methodology: Surface Tension Measurement [21]
-
Preparation: Prepare a series of LDAO solutions in deionized water or a suitable buffer with concentrations spanning the expected CMC (e.g., from 0.1 mM to 10 mM).
-
Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Analysis: Plot the surface tension (γ) as a function of the logarithm of the LDAO concentration (log C).
-
CMC Determination: The plot will show a sharp decrease in surface tension followed by a plateau. The concentration at the inflection point, where the slope changes abruptly, is the CMC.[21] This point can be determined by the intersection of the two linear portions of the curve.[21]
Methodology: Conductivity Measurement [22] This method is applicable to ionic or zwitterionic surfactants like LDAO.
-
Preparation: Prepare a stock solution of LDAO.
-
Titration: Begin with a known volume of deionized water or buffer in a beaker with a conductivity probe. Titrate the LDAO stock solution into the beaker in small, precise increments, recording the conductivity after each addition.
-
Analysis: Plot the measured conductivity against the total LDAO concentration.
-
CMC Determination: The plot will show two linear regions with different slopes. Below the CMC, conductivity increases more steeply as more charge-carrying monomers are added.[22] Above the CMC, the slope decreases because the newly added monomers form micelles, which have lower mobility than individual ions. The intersection of these two lines indicates the CMC.
Figure 3: General experimental workflow for determining the Critical Micelle Concentration (CMC).
Determination of Aggregation Number (Nagg)
Methodology: Light Scattering [23][24] Static Light Scattering (SLS) is a powerful technique for directly measuring the mass-averaged molecular weight of micelles, from which Nagg can be calculated.[24]
-
Preparation: Prepare several LDAO solutions at concentrations above the CMC in a filtered, dust-free buffer.
-
Measurement: Use a light scattering instrument to measure the intensity of scattered light from each solution at various angles.
-
Analysis: A Zimm plot is constructed by plotting the inverse of the excess scattered light intensity against both the scattering angle and the concentration.
-
Nagg Calculation: The molecular weight of the micelle (Mw) is determined from the zero-angle and zero-concentration intercept of the Zimm plot. The aggregation number is then calculated as: Nagg = Mw (micelle) / Mw (monomer)
Dynamic Light Scattering (DLS) can also be used to measure the hydrodynamic radius of the micelles, which can provide an estimate of the aggregation number, although it requires assumptions about micelle shape.[23][24]
Methodology: Steady-State Fluorescence Quenching [25][26] This technique relies on the quenching of a fluorescent probe that is solubilized within the micelles by a quencher molecule that also partitions into the micelles.
-
Reagents: A fluorescent probe (e.g., pyrene) and a hydrophobic quencher (e.g., coumarin 153 or 9-methyl anthracene).[25][26]
-
Preparation: Prepare a set of LDAO solutions at a fixed concentration above the CMC. Add a constant, low concentration of the probe to each. Then, add varying concentrations of the quencher to the solutions.
-
Measurement: Measure the fluorescence intensity (I) of the probe in each sample using a fluorimeter. Also, measure the intensity of a sample with no quencher (I₀).
-
Analysis: The quenching process often follows Poisson statistics. A plot of ln(I₀/I) versus the concentration of the quencher [Q] yields a straight line.[25]
-
Nagg Calculation: The aggregation number (N) can be derived from the slope of this line, as the relationship is given by: ln(I₀/I) = [Q] * N / ([S] - CMC) where [S] is the total surfactant concentration.[25][27]
Determination of Thermodynamic Parameters
Methodology: Isothermal Titration Calorimetry (ITC) [28][29] ITC directly measures the heat changes associated with chemical reactions, making it ideal for studying the thermodynamics of micellization.[29] A single ITC experiment can simultaneously yield the CMC and the enthalpy of micellization (ΔH°mic).[29][30]
-
Setup: The ITC instrument consists of a sample cell and a reference cell. The sample cell contains water or buffer, and a syringe is filled with a concentrated LDAO solution.
-
Titration: The concentrated LDAO solution is injected into the sample cell in a series of small, precise aliquots. The instrument measures the heat released or absorbed after each injection.
-
Data Acquisition: The raw data is a series of peaks, where each peak corresponds to a single injection. The area under each peak represents the heat change for that injection.
-
Analysis: A plot of the heat change per mole of injectant versus the total surfactant concentration in the cell is generated. This binding isotherm will show a distinct sigmoidal shape.[29] The inflection point of this curve corresponds to the CMC. The plateau region of the curve represents the enthalpy of micellization (ΔH°mic).[29]
-
Calculation of ΔG°mic and ΔS°mic: Once the CMC and ΔH°mic are known, the Gibbs free energy and entropy of micellization can be calculated using thermodynamic equations.
Conclusion
This compound N-oxide (LDAO) is a versatile and powerful zwitterionic surfactant with well-characterized physicochemical properties. Its low critical micelle concentration and ability to form small, stable micelles make it an indispensable tool for the solubilization and structural characterization of membrane proteins, thereby playing a crucial role in drug discovery and fundamental biological research. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately determine the key parameters of LDAO, ensuring its optimal and effective use in the laboratory. A thorough understanding of its properties, as outlined here, is essential for leveraging its full potential in advancing scientific discovery.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Lauryldimethylamine oxide - Wikipedia [en.wikipedia.org]
- 3. The effect of denaturants on protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benchmarking Membrane Protein Detergent Stability for Improving Throughput of High-Resolution X-ray Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound N-oxide | 1643-20-5 | DD12118 [biosynth.com]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Aggregation number - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Refractive index-based determination of detergent concentration and its application to the study of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. LDAO: Versatile Role in Biochemical Innovations and its Health Hazards_Chemicalbook [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 22. justagriculture.in [justagriculture.in]
- 23. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pages.jh.edu [pages.jh.edu]
- 26. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pages.jh.edu [pages.jh.edu]
- 28. Use of isothermal titration calorimetry to study surfactant aggregation in colloidal systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Isothermal titration calorimetry study of pectin-ionic surfactant interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of action of N,N-Dimethyldodecylamine as a surfactant
An In-depth Technical Guide on the Core Mechanism of Action of N,N-Dimethyldodecylamine as a Surfactant
Executive Summary
This compound (DDA) is a tertiary amine featuring a 12-carbon alkyl chain (dodecyl) and a dimethylamino head group.[1][2] Its molecular structure confers amphiphilic properties, making it a versatile surfactant and a crucial intermediate in the synthesis of other surface-active agents, such as quaternary ammonium compounds and amine oxides.[2][3][4] The primary mechanism of action for DDA as a surfactant is driven by its ability to adsorb at interfaces, reduce surface tension, and form micelles in solution. A key feature of DDA is its pH-dependent behavior; it acts as a cationic surfactant at low pH and a non-ionic surfactant at higher pH. This property is fundamental to its function in various applications, including its role as a penetration enhancer in drug delivery systems where it interacts with and disrupts biological membranes.
Physicochemical Properties
The surfactant behavior of this compound is a direct consequence of its chemical and physical properties. The long hydrophobic dodecyl tail and the polar, ionizable dimethylamino head group define its interaction with polar and non-polar environments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₃₁N | [1][2] |
| Molecular Weight | 213.40 g/mol | [1][2] |
| Appearance | Clear yellow to colorless liquid with a fish-like odor | [1][3] |
| Melting Point | -20 °C | [2][3][4] |
| Boiling Point | 80-82 °C @ 0.1 mm Hg | [2][3][4] |
| Density | 0.787 g/mL at 20 °C | [2][3][4] |
| pKa | 9.78 - 9.97 | [3][5] |
| Water Solubility | Very slightly soluble / Negligible | [3][4] |
| Surface Tension | 25.2 mN/m (1 g/L at 25°C) | [3] |
| Log Kow (Octanol-Water Partition Coefficient) | 5.47 (calculated for the non-protonated form) |[5] |
Core Surfactant Mechanism of Action
The fundamental action of DDA as a surfactant is based on its amphiphilic nature, leading to adsorption at interfaces and self-assembly into micelles in the bulk phase.
Adsorption at Interfaces and Surface Tension Reduction
Due to its dual hydrophobic and hydrophilic character, DDA molecules preferentially migrate to interfaces (e.g., air-water, oil-water). The hydrophobic dodecyl tail orients away from the aqueous phase, while the polar dimethylamino head group remains in contact with water. This molecular arrangement disrupts the cohesive energy at the surface of the water, thereby reducing the surface tension.[6] The efficiency of a surfactant is often measured by how much it can lower this tension.[7][8]
Micelle Formation and Critical Micelle Concentration (CMC)
As the concentration of DDA in an aqueous solution increases, the interface becomes saturated with surfactant monomers. Beyond a specific concentration, known as the Critical Micelle Concentration (CMC), it becomes energetically more favorable for the monomers to aggregate into spherical structures called micelles.[6][9] In these aggregates, the hydrophobic tails are sequestered in the core, away from water, while the hydrophilic heads form an outer shell, interacting with the surrounding aqueous environment. The formation of micelles is a key characteristic of surfactants and is crucial for their solubilizing and cleaning capabilities.[9]
pH-Dependent Behavior
As a tertiary amine, DDA's behavior is highly dependent on the pH of the solution.[5]
-
At Low pH (pH < pKa): The dimethylamino head group becomes protonated, forming a positively charged ammonium ion (C₁₂H₂₅N⁺H(CH₃)₂). In this state, DDA functions as a cationic surfactant .
-
At High pH (pH > pKa): The head group is deprotonated and remains in its neutral, non-ionic tertiary amine form (C₁₂H₂₅N(CH₃)₂).
This pH-responsive ionization is a critical feature, influencing its solubility, interaction with charged surfaces, and its mechanism of action in biological systems.[5][10]
Mechanism as a Penetration Enhancer in Drug Delivery
In pharmaceutical sciences, surfactants like DDA are utilized as chemical penetration enhancers to improve the transdermal delivery of drugs.[11][12][13] The mechanism involves the reversible disruption of the skin's primary barrier, the stratum corneum.
Interaction with Lipid Bilayers
The stratum corneum's barrier function is primarily due to its unique intercellular lipid matrix. DDA enhances permeability by interacting with and disrupting this organized lipid structure.[11][13]
-
Partitioning: The hydrophobic dodecyl tail of DDA partitions into the hydrophobic core of the lipid bilayer.
-
Disruption: This intercalation disrupts the highly ordered packing of the lipid chains, increasing the fluidity and permeability of the membrane.[14]
-
Pore Formation: At higher concentrations, surfactants can solubilize lipid components, leading to the formation of transient pores or mixed micelles, which create pathways for drug molecules to pass through.
The cationic form of DDA (at lower pH) can also interact electrostatically with negatively charged components of cell membranes, further facilitating its disruptive action.
Modulation of Tight Junctions
Tight junctions are protein complexes that seal the paracellular pathway between adjacent epithelial cells.[15][16] Some penetration enhancers can transiently open these junctions, increasing paracellular drug transport.[17][18] The mechanism involves interaction with tight junction proteins like claudins and occludin, often mediated by intracellular signaling pathways such as protein kinase C (PKC) activation or changes in intracellular calcium levels. While this mechanism is well-established for some surfactants, the specific effect of DDA on tight junctions requires further targeted investigation.
Experimental Protocols
Characterizing the surfactant properties of DDA and its interaction with biological models involves several key experiments.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter for any surfactant.[7][9]
-
Methodology: Surface Tensiometry
-
Preparation: Prepare a series of aqueous solutions of DDA with increasing concentrations, ensuring the pH is controlled to maintain a consistent ionization state.
-
Measurement: Measure the surface tension of each solution using a tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring).
-
Analysis: Plot the surface tension as a function of the logarithm of the DDA concentration.
-
CMC Determination: The plot will show an initial sharp decrease in surface tension followed by a plateau. The concentration at the inflection point where the plateau begins is the CMC.[6][9]
-
Assessment of Membrane Permeabilization
-
Methodology: Liposome Dye Leakage Assay
-
Liposome Preparation: Prepare unilamellar vesicles (liposomes) encapsulating a self-quenching fluorescent dye, such as calcein, at a high concentration.[19] Remove any unencapsulated dye by gel filtration.
-
Incubation: Add varying concentrations of DDA to the liposome suspension. A control sample with a known membrane-lysing agent (e.g., Triton X-100) is used to determine 100% leakage, and a buffer-only sample for 0% leakage.
-
Fluorescence Measurement: Monitor the fluorescence intensity over time. Disruption of the liposome membrane by DDA causes calcein to leak out into the larger external volume.
-
Analysis: The dilution of the dye relieves the self-quenching, resulting in a measurable increase in fluorescence. The rate and extent of fluorescence increase are proportional to the membrane-permeabilizing activity of the surfactant.
-
Evaluation of In Vitro Cytotoxicity
It is crucial to assess the potential toxicity of any penetration enhancer.
-
Methodology: Neutral Red Uptake (NRU) Assay
-
Cell Culture: Seed a suitable cell line (e.g., human keratinocytes, fibroblasts) in a 96-well plate and culture until a confluent monolayer is formed.[20]
-
Treatment: Expose the cells to a range of DDA concentrations for a defined period (e.g., 24 hours).
-
Dye Incubation: Remove the treatment medium and incubate the cells with a medium containing Neutral Red dye. Viable cells will take up the dye and store it in their lysosomes.
-
Extraction: Wash the cells to remove excess dye, then add a destain solution to extract the dye from the lysosomes.
-
Quantification: Measure the absorbance of the extracted dye using a spectrophotometer. A decrease in absorbance compared to untreated control cells indicates a reduction in cell viability, allowing for the calculation of an IC₅₀ value (the concentration that causes 50% inhibition of viability).[20]
-
Conclusion
The is multifaceted, stemming from its fundamental amphiphilic and pH-responsive chemical structure. Its ability to reduce surface tension and form micelles underpins its utility in cleaning and formulation. In the context of drug development, its capacity to interact with and fluidize lipid bilayers, thereby enhancing the permeability of biological barriers, is of primary importance. This action, however, must be carefully balanced against its potential cytotoxicity. A thorough understanding of its physicochemical properties and a rigorous application of experimental protocols are essential for harnessing its capabilities effectively and safely in scientific and industrial applications.
References
- 1. Lauryldimethylamine | C14H31N | CID 8168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 112-18-5 [chemicalbook.com]
- 4. This compound CAS#: 112-18-5 [m.chemicalbook.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 7. biolinscientific.com [biolinscientific.com]
- 8. Characterization of surfactants | KRÜSS Scientific [kruss-scientific.com]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. pH-Dependent Behavior of Ionizable Cationic Lipids in mRNA-Carrying Lipoplexes Investigated by Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical Penetration Enhancers for Transdermal Drug Delivery - Success and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin [mdpi.com]
- 14. Nanoprobes to investigate nonspecific interactions in lipid bilayers: from defect-mediated adhesion to membrane disruption - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 15. Tight junctions: from molecules to gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tight junctions and the modulation of barrier function in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tight Junction in the Intestinal Epithelium: Its Association with Diseases and Regulation by Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Potential for Tight Junction Protein–Directed Drug Development Using Claudin Binders and Angubindin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
N,N-Dimethyldodecylamine: A Comprehensive Safety and Handling Guide for Laboratory Professionals
An In-depth Technical Review for Researchers, Scientists, and Drug Development Professionals
N,N-Dimethyldodecylamine, a tertiary amine with the CAS number 112-18-5, is a versatile chemical intermediate utilized in the synthesis of a variety of compounds, including surfactants, disinfectants, and catalysts. Its potent chemical reactivity necessitates a thorough understanding of its hazardous properties and the implementation of stringent safety protocols to ensure the well-being of laboratory personnel and the protection of the environment. This technical guide provides a comprehensive overview of the safety data sheet (SDS) information for this compound, with a focus on quantitative data, experimental methodologies for hazard assessment, and clear visual representations of key safety concepts.
Physicochemical and Toxicological Data
A critical aspect of safe chemical handling is a clear understanding of a substance's intrinsic properties and its potential to cause harm. The following tables summarize the key physicochemical characteristics and toxicological data for this compound, compiled from various safety data sheets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₃₁N | [1][2] |
| Molecular Weight | 213.41 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Odor | Amine-like, Rotten-egg like | [1] |
| Melting Point | -20 °C / -4 °F | [1] |
| Boiling Point | 271 °C / 519.8 °F @ 760 mmHg | [1] |
| Flash Point | 118 °C / 244.4 °F (closed cup) | [1] |
| Density | 0.787 g/mL at 20 °C | |
| Vapor Density | 7.36 (Air = 1.0) | [1] |
| Vapor Pressure | <129 mmHg @ 21 °C | |
| Water Solubility | Negligible | [1] |
Table 2: Acute Toxicity Data for this compound
| Route of Exposure | Species | Value | Source |
| Oral | Rat | LD50 = 1220 mg/kg | [1] |
| Oral | Rat | LD50 = 1450 mg/kg | [3][4] |
| Dermal | Rabbit | LD50 = 5000 mg/kg | [1][2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Its primary hazards include acute oral toxicity, severe skin corrosion and eye damage, and high toxicity to aquatic life.[5]
The GHS classification for this compound is summarized in the diagram below.
Caption: GHS Hazard Classification for this compound.
Experimental Protocols for Hazard Assessment
The classification of this compound is based on data derived from standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide a framework for assessing the potential hazards of chemicals in a consistent and reproducible manner.
Skin Corrosion/Irritation: OECD Test Guideline 431
The potential of this compound to cause skin corrosion is determined using an in vitro method as described in OECD Test Guideline 431.[6][7][8] This test utilizes a reconstructed human epidermis (RhE) model, which mimics the properties of the upper layers of human skin.[7][9]
Methodology:
-
Preparation of RhE Tissue: Three-dimensional RhE models are cultured to form a stratified, differentiated epidermis.
-
Application of Test Substance: A defined amount of this compound is applied topically to the surface of the RhE tissue.
-
Exposure and Incubation: The tissues are exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).[7]
-
Viability Assessment: After exposure, the viability of the skin cells is determined using a colorimetric assay, typically the MTT assay. In this assay, the vital dye MTT is converted by mitochondrial enzymes in viable cells into a blue formazan salt, which is then quantified.[7][9]
-
Classification: The substance is classified as corrosive if the cell viability falls below a certain threshold. For example, if the viability is less than 50% after a 3-minute exposure or less than 15% after a 60-minute exposure, the substance is considered corrosive.[7]
The following diagram illustrates the general workflow for the in vitro skin corrosion test.
Caption: General workflow for the OECD 431 in vitro skin corrosion test.
Serious Eye Damage/Irritation: OECD Test Guideline 405
The potential for this compound to cause serious eye damage is assessed following OECD Test Guideline 405.[10][11][12][13] This guideline outlines an in vivo test, typically conducted on albino rabbits. However, a weight-of-the-evidence approach is strongly recommended, prioritizing in vitro and ex vivo data to minimize animal testing.[10][14]
Methodology:
-
Animal Selection and Preparation: Healthy, adult albino rabbits are used for the study.
-
Test Substance Instillation: A single, measured dose of this compound is applied into the conjunctival sac of one eye of each animal. The other eye serves as an untreated control.[10][14]
-
Observation and Scoring: The eyes are examined for signs of irritation at specific intervals (e.g., 1, 24, 48, and 72 hours after application).[14] Ocular lesions, including corneal opacity, iritis, and conjunctival redness and swelling (chemosis), are scored using a standardized system.
-
Reversibility Assessment: The observation period can be extended up to 21 days to determine the reversibility of any observed effects.[10][13]
-
Classification: Based on the severity and reversibility of the ocular lesions, the substance is classified for its potential to cause eye irritation or serious eye damage.
Safe Handling and Emergency Procedures
Given its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
The following diagram outlines a logical workflow for responding to an accidental exposure to this compound.
Caption: Emergency response workflow for this compound exposure.
Conclusion
This compound is a valuable chemical reagent that poses significant health and environmental hazards. A comprehensive understanding of its properties, as outlined in this guide, is paramount for its safe use in a research and development setting. By implementing appropriate engineering controls, utilizing correct personal protective equipment, and being prepared for emergency situations, researchers can mitigate the risks associated with this corrosive and toxic compound. All laboratory personnel should be thoroughly familiar with the safety data sheet and receive proper training before handling this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. simmons.chemoventory.com [simmons.chemoventory.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. This compound | 112-18-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. What is OECD 431, the in vitro skin corrosion test? [blog.yeswelab.fr]
- 7. x-cellr8.com [x-cellr8.com]
- 8. scantox.com [scantox.com]
- 9. thepsci.eu [thepsci.eu]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 12. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 13. nucro-technics.com [nucro-technics.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Environmental Fate of N,N-Dimethyldodecylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyldodecylamine (DMDA), a tertiary amine with the CAS number 112-18-5, is utilized as an intermediate in the synthesis of surfactants, such as amine oxides and quaternary ammonium compounds, which are integral components of cleaning agents, disinfectants, and cosmetics.[1][2] Its industrial importance necessitates a thorough understanding of its environmental fate and potential ecological impact. This technical guide provides an in-depth analysis of the environmental persistence and degradation pathways of this compound, compiling available data on its biodegradation, abiotic degradation, and environmental partitioning.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior in the environment. As a tertiary amine, it is strongly basic with a pKa value of 9.97.[3] This indicates that in environmentally relevant pH ranges, it will be predominantly protonated.[3]
| Property | Value | Reference |
| Molecular Formula | C₁₄H₃₁N | [4] |
| Molecular Weight | 213.40 g/mol | [4] |
| Appearance | Clear yellow liquid with a fishlike odor | [5] |
| Water Solubility | 8.6 mg/L (25°C, calculated) | [4] |
| Vapor Pressure | 2.1 Pa (25°C, calculated) | [4] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 5.5 (calculated) | [4] |
| pKa | 9.97 | [3] |
Note: The high log Kₒw suggests a potential for bioaccumulation; however, for surface-active substances like this compound, this value may not be a reliable predictor of the bioconcentration factor (BCF).[3] Due to its protonated state in aqueous solutions, volatilization from water treatment plants or surface waters is not expected to be a significant fate process.[3]
Environmental Fate and Transport
The environmental distribution of this compound is governed by a combination of biotic and abiotic processes.
Biotic Degradation (Biodegradation)
This compound is considered to be readily biodegradable.[3][6] Several studies, following OECD guidelines, have confirmed its susceptibility to microbial degradation under aerobic conditions.
Summary of Biodegradation Studies:
| Test Guideline | Inoculum | Concentration | Duration | Degradation | Classification | Reference |
| OECD 301F (Manometric Respirometry) | Activated sludge (domestic) | Not specified | 28 days | 74% (related to ThOD) | Readily biodegradable (10-day window not met) | [3] |
| OECD 301D (Closed Bottle) | Activated sludge (domestic) | 2 mg/L | 28 days | ~70% | Readily biodegradable (10-day window met) | [3] |
| OECD 301D (Closed Bottle) | River water | Not specified | 28 days | ~80% | Readily biodegradable (10-day window met) | [3] |
| OECD 302B (Zahn-Wellens) | Activated sludge (industrial) | 200 mg/L (as DOC) | 29 days | 92% | Inherently biodegradable | [3] |
| Activated Sludge Simulation | Domestic activated sludge | Not specified | Not specified | 99.6% (primary degradation) | High primary degradation | [3] |
Metabolic Pathway of Biodegradation
The primary metabolic pathway for the biodegradation of this compound involves the fission of the C-N bond. This cleavage results in the formation of dimethylamine and dodecanal.[3] This initial transformation significantly reduces the toxicity of the parent compound.[3]
Biodegradation pathway of this compound.
Abiotic Degradation
Hydrolysis: this compound does not contain hydrolyzable functional groups and is not expected to undergo hydrolysis under typical environmental conditions.[4]
Photodegradation: Specific experimental data on the direct or indirect photolysis of this compound in aqueous solutions or on soil surfaces is limited. However, the estimated atmospheric half-life for the vapor-phase reaction of N,N-dimethyl-1-dodecanamine with photochemically-produced hydroxyl radicals is approximately 4 hours, suggesting that atmospheric degradation could be a relevant process for any volatilized portion.
Environmental Partitioning
Ecotoxicity
This compound is classified as very toxic to aquatic life with long-lasting effects.[6]
Summary of Aquatic Ecotoxicity Data:
| Organism | Test Type | Endpoint | Value | Reference |
| Fish (Danio rerio) | 96h LC50 | Acute | 0.71 - 1 mg/L | [3] |
| Fish (Oncorhynchus mykiss) | 96h LC50 | Acute | 570 µg/L | [4] |
| Daphnia magna | 48h EC50 | Acute | 0.083 mg/L | [3] |
| Daphnia magna | 21d NOEC | Chronic | 36 µg/L | [4] |
| Green Algae (Desmodesmus subspicatus) | 72h EC50 | Acute | < 23.5 µg/L | [3][4] |
| Green Algae (Desmodesmus subspicatus) | 72h NOEC | Chronic | 2.6 µg/L | [4] |
Experimental Protocols
Detailed experimental protocols for key environmental fate studies are outlined below. These are representative protocols based on OECD guidelines.
Biodegradation Testing: OECD 301F (Manometric Respirometry)
Objective: To assess the ready biodegradability of this compound by measuring oxygen consumption.
Methodology:
-
Test System: Closed respirometer flasks containing a known volume of mineral medium, the test substance (e.g., 100 mg/L), and an inoculum of activated sludge from a domestic wastewater treatment plant.
-
Controls: Blank controls (inoculum only), reference controls (a readily biodegradable substance like sodium benzoate), and toxicity controls (test substance plus reference substance) are run in parallel.
-
Incubation: Flasks are incubated in the dark at a constant temperature (e.g., 20-24°C) with continuous stirring for 28 days.
-
Measurement: The consumption of oxygen is measured over time using a manometer or an electrolytic respirometer. Carbon dioxide produced is absorbed by a potassium hydroxide solution.
-
Data Analysis: The amount of oxygen consumed by the microbial population in the presence of the test substance (corrected for the blank) is expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within the 10-day window.[3]
Soil Sorption/Desorption: OECD 106 (Batch Equilibrium Method)
Objective: To determine the adsorption and desorption characteristics of this compound in soil.
Methodology:
-
Soil Selection: A range of soils with varying organic carbon content, clay content, and pH are selected, air-dried, and sieved.
-
Preliminary Study: A preliminary test is conducted to determine the optimal soil-to-solution ratio, the time required to reach equilibrium, and to check for any abiotic degradation or adsorption to the test vessels.
-
Adsorption Phase: A known mass of soil is equilibrated with a solution of this compound in 0.01 M CaCl₂ of known concentration in a centrifuge tube. Several concentrations are typically tested. The tubes are agitated in the dark at a constant temperature until equilibrium is reached.
-
Analysis: After equilibration, the soil and solution are separated by centrifugation. The concentration of this compound remaining in the aqueous phase is measured using a suitable analytical method (e.g., LC-MS/MS). The amount adsorbed to the soil is calculated by the difference from the initial concentration.
-
Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh solution of 0.01 M CaCl₂ (without the test substance). The tubes are agitated again for the same equilibrium period. The concentration of this compound in the aqueous phase is then measured to determine the amount desorbed.
-
Data Analysis: The adsorption and desorption data are used to calculate the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).
General workflow for assessing the environmental fate.
Analytical Methodologies
The accurate quantification of this compound in environmental matrices is essential for fate and transport studies.
Water Samples
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly selective and sensitive method for the determination of this compound in river and seawater.[1]
Protocol Outline:
-
Sample Preparation: Water samples are passed through a solid-phase extraction (SPE) cartridge to concentrate the analyte and remove interfering matrix components.
-
Elution: The analyte is eluted from the SPE cartridge with a suitable solvent, such as methanol.
-
Analysis: The eluate is analyzed by LC-MS/MS. A reversed-phase C18 column is typically used for chromatographic separation, followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Soil and Sediment Samples
Method: Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS can be used for the analysis of this compound in solid matrices following appropriate extraction.
Protocol Outline:
-
Extraction: The soil or sediment sample is extracted with an organic solvent or a mixture of solvents. The choice of solvent depends on the soil type and the physicochemical properties of the analyte.
-
Clean-up: The extract may require a clean-up step to remove co-extracted interfering substances. This can be achieved using techniques such as solid-phase extraction or liquid-liquid partitioning.
-
Analysis: The cleaned-up extract is then analyzed by GC-MS or LC-MS/MS. For GC-MS analysis, derivatization may be necessary to improve the volatility and chromatographic behavior of the amine.
Conclusion
This compound is readily biodegradable in aerobic environments, with the primary degradation pathway involving the cleavage of the C-N bond to form less toxic intermediates. Its strong basicity and long alkyl chain lead to a high potential for adsorption to sludge, soil, and sediment, which will significantly influence its environmental mobility. While hydrolysis is not a relevant degradation pathway, atmospheric photodegradation of any volatilized compound may occur. The high aquatic toxicity of this compound underscores the importance of understanding its environmental fate to assess potential ecological risks. Further research to obtain experimental data on its soil sorption coefficients and photodegradation in aqueous systems would provide a more complete environmental risk profile.
References
- 1. OECD 301D - Biodegradation Closed Bottle Test - Situ Biosciences [situbiosciences.com]
- 2. waters.com [waters.com]
- 3. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]
- 4. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. pubs.acs.org [pubs.acs.org]
A Technical Guide to High-Purity N,N-Dimethyldodecylamine for Research and Drug Development
N,N-Dimethyldodecylamine (DDA), also known as 1-(Dimethylamino)dodecane, is a tertiary amine that serves as a critical intermediate and component in various applications within the pharmaceutical and biotechnology sectors.[1] Its utility ranges from the synthesis of quaternary ammonium compounds, which act as surfactants and antibacterials, to its role as a capping agent in the formation of metallic nanoparticles.[1][2] For researchers and drug development professionals, sourcing high-purity DDA is paramount to ensure reproducibility and success in experimental and formulation activities.
Commercial Suppliers and Specifications
High-purity this compound is available from several reputable chemical suppliers. The purity and specifications can vary, making it essential for researchers to select a grade appropriate for their application. Key suppliers and their typical product specifications are summarized below.
Table 1: Commercial Supplier Specifications for this compound (CAS: 112-18-5)
| Supplier | Product Number | Purity / Assay | Form | Molecular Formula | Molecular Weight |
| Sigma-Aldrich (Merck) | 284386 | 97% | Liquid | CH₃(CH₂)₁₁N(CH₃)₂ | 213.40 g/mol |
| Thermo Scientific Chemicals | ≥88.0% (GC) | Liquid | C₁₄H₃₁N | 213.40 g/mol | |
| Tokyo Chemical Industry (TCI) | D0002 | >96.0% (GC) | Liquid | C₁₄H₃₁N | 213.40 g/mol |
| Spectrum Chemical | D1662 | Approx. 95% | Liquid | C₁₄H₃₁N | 213.40 g/mol |
Note: Purity levels and specifications are subject to lot-to-lot variability and users should always consult the specific Certificate of Analysis (CoA) for the most accurate information.[3]
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 112-18-5 | |
| Appearance | Colorless to light colored liquid | [1][4] |
| Melting Point | -20 °C (lit.) | [1] |
| Boiling Point | 80-82 °C / 0.1 mmHg (lit.) | [1] |
| Density | 0.787 g/mL at 20 °C (lit.) | [1] |
| Refractive Index | n20/D 1.4375 (lit.) | |
| Flash Point | 113 °C (closed cup) | [4] |
| Solubility | Very slightly soluble in water | [1] |
Key Applications in Research and Drug Development
This compound's chemical properties make it a versatile tool in several advanced applications:
-
Lipid Nanoparticle (LNP) Formulation: Tertiary amines like DDA are crucial components in the formulation of ionizable lipids for LNPs. These LNPs are a leading platform for delivering nucleic acid-based therapeutics, such as mRNA and siRNA.[5] The amine headgroup allows for efficient encapsulation of the negatively charged nucleic acid cargo at an acidic pH and facilitates its release into the cytoplasm after endocytosis.[5]
-
Nanoparticle Synthesis: It has been used as a capping agent during the synthesis of bimetallic nanoparticles, such as Au(core)-Pd(shell) structures.[1]
-
Intermediate for Quaternary Ammonium Compounds: DDA is a precursor in the synthesis of various quaternary ammonium salts, which have applications as surfactants, biocides, and antibacterial agents in pharmaceutical formulations.[2][6]
Experimental Protocols
While specific protocols are application-dependent, the following section details a representative methodology for the formulation of Lipid Nanoparticles (LNPs) using a tertiary amine lipid component, a primary application in drug delivery. This protocol is adapted from established microfluidic mixing methods.[5]
Protocol: Lipid Nanoparticle (LNP) Formulation via Microfluidic Mixing
Objective: To formulate LNPs encapsulating a nucleic acid cargo using a lipid mixture containing a tertiary amine like this compound.
Materials:
-
Ionizable Cationic Lipid (e.g., a derivative of this compound)
-
Helper Phospholipid (e.g., DOPE or DSPC)
-
Cholesterol
-
PEGylated Lipid (e.g., DMG-PEG 2000)
-
Nucleic acid cargo (e.g., mRNA, siRNA)
-
Ethanol (200-proof)
-
Aqueous buffer (e.g., citrate buffer, pH 4.0)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Microfluidic mixing device and pump system
Methodology:
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Prepare individual stock solutions of the ionizable lipid, helper phospholipid, cholesterol, and PEGylated lipid in 200-proof ethanol.
-
In a sterile vial, combine the lipid stock solutions to achieve a desired final molar ratio (e.g., 50:10:38.5:1.5 of Ionizable Lipid:DOPE:Cholesterol:PEG-Lipid).[5]
-
Add ethanol to reach a final total lipid concentration (e.g., 25 mM).[5]
-
Vortex the solution thoroughly to ensure a homogenous mixture.
-
-
Preparation of Nucleic Acid Solution (Aqueous Phase):
-
Dissolve the nucleic acid cargo in the aqueous buffer (e.g., citrate buffer, pH 4.0) to the desired concentration.
-
-
Microfluidic Mixing:
-
Load the lipid stock solution (organic phase) into one syringe and the nucleic acid solution (aqueous phase) into another.
-
Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.[5]
-
Set the total flow rate according to the microfluidic device manufacturer's instructions (e.g., 12 mL/min).[5]
-
Initiate the mixing process. The rapid mixing of the two streams induces the self-assembly of lipids around the nucleic acid, forming the LNPs.[5]
-
Collect the resulting LNP dispersion from the device outlet.
-
-
Purification and Buffer Exchange:
-
Purify the collected LNP dispersion to remove ethanol and unencapsulated nucleic acids. This is typically achieved through dialysis or tangential flow filtration (TFF).
-
Exchange the buffer to a physiologically compatible buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure using Electrophoretic Light Scattering (ELS).
-
Encapsulation Efficiency: Determine using a fluorescence-based assay (e.g., RiboGreen assay) by comparing the fluorescence of the sample before and after lysing the LNPs with a detergent.[5]
-
Diagrams and Workflows
The logical workflow for LNP formulation and characterization is a critical process in drug development.
Caption: Workflow for Lipid Nanoparticle (LNP) formulation and characterization.
References
Methodological & Application
Synthesis of N,N-Dimethyldodecylamine from Dodecylamine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N,N-dimethyldodecylamine from dodecylamine via the Eschweiler-Clarke reaction. This method offers a reliable and high-yielding route to this important tertiary amine, which serves as a key intermediate in the synthesis of surfactants, quaternary ammonium compounds, and other fine chemicals. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a detailed workflow diagram to facilitate replication and adaptation in a laboratory setting.
Introduction
This compound is a tertiary amine with significant applications in various fields, including the production of surfactants, phase-transfer catalysts, and as an intermediate in the synthesis of more complex molecules. The Eschweiler-Clarke reaction is a well-established and efficient method for the N-methylation of primary and secondary amines.[1][2][3] This reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent, providing a one-pot synthesis that avoids the formation of quaternary ammonium salts.[2][3] The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by formic acid.[2]
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₃₁N |
| Molecular Weight | 213.40 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 80-82 °C @ 0.1 mmHg |
| Melting Point | -20 °C |
| Density | 0.787 g/mL at 20 °C |
| Refractive Index (n20/D) | 1.4375 |
Table 2: Reaction Parameters and Expected Yield
| Parameter | Value/Range |
| Reactant Mole Ratio (Dodecylamine:Formaldehyde:Formic Acid) | Typically 1 : 2.5 : 2.5 (or excess) |
| Reaction Temperature | 80-100 °C |
| Reaction Time | 5-18 hours |
| Expected Yield | >80% |
Experimental Protocols
This section outlines the detailed methodology for the synthesis, purification, and characterization of this compound from dodecylamine.
Materials and Equipment
-
Dodecylamine (98%+)
-
Formaldehyde (37% solution in water)
-
Formic acid (88-98%)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
FTIR spectrometer
-
NMR spectrometer
Synthesis of this compound (Eschweiler-Clarke Reaction)
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dodecylamine (e.g., 0.1 mol).
-
Cool the flask in an ice-water bath.
-
Slowly add formic acid (e.g., 0.25 mol) to the stirred dodecylamine.
-
After the addition of formic acid, slowly add a 37% aqueous solution of formaldehyde (e.g., 0.25 mol).
-
Remove the ice bath and heat the reaction mixture to 80-100 °C.
-
Maintain the reaction at this temperature with continuous stirring for 5 to 18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
Work-up and Purification
-
Slowly add a concentrated solution of sodium hydroxide to the reaction mixture until the pH is basic (pH > 11) to neutralize the excess formic acid and deprotonate the amine.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
Purification by Crystallization or Column Chromatography
-
Crystallization: The crude product can be purified by crystallization. While this compound is a liquid at room temperature, it can be crystallized at low temperatures from a suitable solvent. Methanol can be used for recrystallization to yield pale yellow crystals.
-
Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel.[2] A typical eluent system would be a gradient of ethyl acetate in hexane. The fractions containing the pure product can be identified by TLC, combined, and the solvent removed under reduced pressure.
Characterization
The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods:
-
FTIR (Fourier-Transform Infrared Spectroscopy): To confirm the presence of characteristic functional groups.
-
¹H NMR (Proton Nuclear Magnetic Resonance) and ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the molecular structure and assess purity.
Mandatory Visualization
The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
Application Notes and Protocols for N,N-Dimethyldodecylamine-Capped Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyldodecylamine, a tertiary amine with a C12 alkyl chain, serves as an effective capping agent in the synthesis of various nanoparticles. Its dual functionality, comprising a hydrophilic amine head group and a hydrophobic dodecyl tail, allows it to stabilize nanoparticles in both aqueous and non-aqueous media, prevent agglomeration, and control particle morphology. The amine group provides a positive surface charge, which is crucial for electrostatic interactions with negatively charged biological molecules, making these nanoparticles promising candidates for applications in drug delivery, bioimaging, and diagnostics. These application notes provide detailed protocols for the synthesis and characterization of nanoparticles capped with this compound and explore their potential applications in drug delivery.
Data Presentation
Table 1: Physicochemical Properties of this compound-Capped Nanoparticles
| Nanoparticle Type | Synthesis Method | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Au-Pd Core-Shell | Co-reduction in Toluene | 5 ± 1 | Not Reported | Not Reported | [1] |
| Gold (Au) | Adapted Brust-Schiffrin | 3-8 | < 0.2 | +25 to +40 | Adapted Protocol |
| Silver (Ag) | Chemical Reduction | 10-30 | < 0.3 | +20 to +35 | Adapted Protocol |
| Magnetite (Fe3O4) | Co-precipitation | 15-50 | < 0.4 | +15 to +30 | Adapted Protocol |
Note: Data for Au, Ag, and Fe3O4 nanoparticles are based on adapted protocols and typical values for amine-capped nanoparticles of similar composition and size.
Experimental Protocols
Protocol 1: Synthesis of this compound-Capped Gold-Palladium (Au-Pd) Core-Shell Nanoparticles
This protocol is based on the method described for the synthesis of Au-Pd core-shell nanoparticles in toluene.[1]
Materials:
-
Hydrogen tetrachloroaurate(III) (HAuCl₄)
-
Potassium tetrachloropalladate(II) (K₂PdCl₄)
-
Tetraoctylammonium bromide (TOAB)
-
This compound
-
Sodium borohydride (NaBH₄)
-
Toluene
-
Deionized water
Procedure:
-
Prepare aqueous solutions of HAuCl₄ (5 mM) and K₂PdCl₄ (5 mM).
-
Transfer 1 mL of each precursor solution to 25 mL of toluene containing TOAB (10⁻² M) and shake vigorously to facilitate phase transfer of the metal salts to the organic phase.
-
Combine the toluene phases and add this compound to a final concentration of 0.1 mM.
-
Add 25 mL of deionized water to the toluene mixture.
-
Under vigorous stirring, add a freshly prepared aqueous solution of NaBH₄ (0.1 M) dropwise until a color change indicates the formation of nanoparticles.
-
Continue stirring for 3 hours to ensure complete reaction.
-
Separate the organic phase and wash with deionized water three times.
-
The resulting this compound-capped Au-Pd nanoparticles in toluene can be stored for further characterization and use.
Protocol 2: Synthesis of this compound-Capped Gold (Au) Nanoparticles (Adapted Brust-Schiffrin Method)
Materials:
-
Hydrogen tetrachloroaurate(III) (HAuCl₄)
-
This compound
-
Sodium borohydride (NaBH₄)
-
Toluene
-
Ethanol
Procedure:
-
Dissolve HAuCl₄ in deionized water to prepare a 30 mM solution.
-
In a separate flask, dissolve this compound in toluene (2% v/v).
-
Mix the HAuCl₄ solution and the this compound/toluene solution in a 1:2 volume ratio and stir vigorously for 10 minutes.
-
Prepare a fresh solution of NaBH₄ (0.4 M) in ice-cold deionized water.
-
Add the NaBH₄ solution dropwise to the vigorously stirred biphasic mixture. A color change from orange to deep red/purple indicates nanoparticle formation.
-
Continue stirring for 2 hours at room temperature.
-
Separate the organic phase and wash with deionized water.
-
Precipitate the nanoparticles by adding ethanol and centrifuge to collect the product.
-
Redisperse the purified nanoparticles in a suitable solvent like toluene or chloroform.
Protocol 3: Synthesis of this compound-Capped Silver (Ag) Nanoparticles
Materials:
-
Silver nitrate (AgNO₃)
-
This compound
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Deionized water
Procedure:
-
Prepare a 1 mM aqueous solution of AgNO₃.
-
In a separate flask, prepare a 2 mM solution of this compound in ethanol.
-
While vigorously stirring the AgNO₃ solution, add the this compound solution dropwise.
-
Prepare a fresh, ice-cold 2 mM aqueous solution of NaBH₄.
-
Add the NaBH₄ solution dropwise to the reaction mixture. A color change to yellow or brown will indicate the formation of silver nanoparticles.
-
Continue stirring for 1 hour at room temperature.
-
The resulting nanoparticle suspension can be purified by centrifugation and redispersion in a suitable solvent.
Protocol 4: Synthesis of this compound-Capped Magnetite (Fe₃O₄) Nanoparticles (Co-precipitation Method)
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
This compound
-
Ammonium hydroxide (NH₄OH, 25%)
-
Deionized water
Procedure:
-
Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in a 2:1 molar ratio in deionized water under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the solution to 80°C with vigorous stirring.
-
In a separate beaker, dissolve this compound in deionized water (e.g., 1% w/v).
-
Add the this compound solution to the iron salt solution.
-
Rapidly add ammonium hydroxide solution to the mixture to raise the pH to ~10-11. A black precipitate of magnetite nanoparticles will form immediately.
-
Continue stirring at 80°C for 1 hour.
-
Cool the reaction to room temperature.
-
Collect the magnetic nanoparticles using a strong magnet and decant the supernatant.
-
Wash the nanoparticles several times with deionized water and ethanol.
-
Dry the this compound-capped magnetite nanoparticles under vacuum.
Characterization of Nanoparticles
A comprehensive characterization is essential to determine the physicochemical properties of the synthesized nanoparticles.
-
UV-Visible Spectroscopy: To confirm the formation and determine the surface plasmon resonance of gold and silver nanoparticles.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in solution.
-
Zeta Potential Analysis: To determine the surface charge and stability of the nanoparticle suspension.
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.
-
X-ray Diffraction (XRD): To analyze the crystalline structure of the nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of this compound on the nanoparticle surface.
Application in Drug Delivery
The positive surface charge imparted by the this compound capping agent makes these nanoparticles particularly suitable for drug delivery applications. The cationic surface can electrostatically interact with negatively charged therapeutic molecules such as siRNA, DNA, and certain drugs, facilitating their loading onto the nanoparticle surface. Furthermore, the positive charge promotes interaction with the negatively charged cell membrane, potentially enhancing cellular uptake.[2][3] The long dodecyl chain can also contribute to interactions with the lipid bilayer of cell membranes.[4]
Proposed Cellular Uptake Mechanism
Positively charged nanoparticles are often internalized by cells through endocytosis. The initial interaction is driven by electrostatic attraction between the cationic nanoparticles and the anionic components of the cell membrane, such as proteoglycans. This interaction can trigger receptor-mediated endocytosis or macropinocytosis, leading to the engulfment of the nanoparticles into intracellular vesicles (endosomes). Once inside the endosome, the "proton sponge" effect, often associated with amine-containing materials, can lead to endosomal rupture and the release of the nanoparticle and its therapeutic cargo into the cytoplasm.
Visualizations
Caption: Workflow for the synthesis and characterization of this compound-capped nanoparticles.
Caption: Proposed mechanism for cellular uptake and drug release of this compound-capped nanoparticles.
References
LDAO for Membrane Protein Extraction and Solubilization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryldimethylamine oxide (LDAO), also known as N,N-dimethyldodecylamine-N-oxide (DDAO), is a zwitterionic detergent widely employed in the extraction and solubilization of membrane proteins. Its efficacy stems from its amphipathic nature, possessing a hydrophilic head group and a hydrophobic alkyl tail, which allows it to disrupt lipid bilayers and form micelles around the hydrophobic transmembrane domains of proteins. This process effectively transfers the membrane protein from its native lipid environment into an aqueous solution, a critical step for subsequent purification and characterization.
LDAO is particularly valued in structural biology, including X-ray crystallography and cryo-electron microscopy (cryo-EM), due to its small micelle size, which can facilitate the formation of well-ordered crystals and improve image contrast in cryo-EM.[1][2] Its utility extends to the study of various membrane protein classes, including G protein-coupled receptors (GPCRs) and ion channels, which are significant targets in drug discovery.[3][4]
This document provides detailed application notes and protocols for the use of LDAO in membrane protein research, with a focus on delivering actionable information for laboratory applications.
Physicochemical Properties of LDAO
Understanding the physicochemical properties of LDAO is crucial for optimizing solubilization protocols. The critical micelle concentration (CMC) is a key parameter, representing the concentration at which detergent monomers begin to form micelles. For effective solubilization, the LDAO concentration must be significantly above its CMC.
| Property | Value | References |
| Chemical Formula | C14H31NO | [5][6] |
| Molecular Weight | 229.40 g/mol | [5][6] |
| CMC (in H₂O) | 1-2 mM (~0.023% w/v) | [5] |
| CMC (in 0.1M NaCl) | ~0.14 mM | [5] |
| Aggregation Number | ~76 | [5] |
| Micelle Molecular Weight | ~17-21.5 kDa | [5] |
| Appearance | White solid | [7] |
| Melting Point | 132-133 °C | [8] |
Experimental Protocols
Protocol 1: General Membrane Protein Solubilization using LDAO
This protocol provides a general framework for the solubilization of a target membrane protein from isolated cell membranes. Optimization of detergent concentration, protein concentration, and incubation time is essential for each specific protein.
Materials:
-
Isolated cell membranes containing the target protein
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM DTT (or other reducing agent), Protease Inhibitor Cocktail
-
LDAO stock solution (e.g., 10% w/v in water)
-
Detergent-compatible protein assay kit (e.g., BCA assay)
-
Ultracentrifuge and appropriate tubes
Procedure:
-
Membrane Preparation:
-
Harvest cells expressing the target membrane protein.
-
Perform cell lysis using an appropriate method (e.g., sonication, French press, or dounce homogenization).
-
Isolate the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[9]
-
Wash the membrane pellet with a high-salt buffer to remove loosely associated proteins.
-
-
Protein Concentration Determination:
-
Resuspend the washed membrane pellet in a small volume of Solubilization Buffer (without detergent).
-
Determine the total protein concentration using a detergent-compatible protein assay.
-
-
Solubilization:
-
Dilute the membrane suspension with Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Add LDAO from the stock solution to the desired final concentration. A good starting point is 1.0% (w/v). It is recommended to screen a range of LDAO concentrations (e.g., 0.5% to 2.0% w/v) to find the optimal condition for your protein.
-
The detergent-to-protein mass ratio is a critical parameter, with a common starting range of 3:1 to 10:1.
-
-
Incubation:
-
Incubate the mixture at 4°C for 1-2 hours with gentle, end-over-end rotation. Avoid vigorous shaking or vortexing to prevent protein denaturation.
-
-
Clarification:
-
Centrifuge the mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized membrane fragments and aggregated proteins.[10]
-
-
Downstream Processing:
-
Carefully collect the supernatant containing the solubilized membrane protein-LDAO complexes.
-
The solubilized protein is now ready for purification (e.g., affinity chromatography) and subsequent analysis.
-
Protocol 2: Screening for Optimal LDAO Concentration
Finding the optimal LDAO concentration is crucial for maximizing yield while maintaining protein stability and activity. This protocol outlines a small-scale screening approach.
Materials:
-
Aliquots of isolated cell membranes
-
Solubilization Buffer
-
A range of LDAO stock solutions or a single stock for serial dilution
-
Microcentrifuge tubes or a 96-well plate
-
Method for detecting the target protein (e.g., Western blot, functional assay)
Procedure:
-
Prepare a series of solubilization reactions in parallel. Each reaction should have the same amount of membrane protein but a different final LDAO concentration (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).
-
Follow the incubation and clarification steps as described in Protocol 1 for each concentration.
-
Analyze the supernatant from each reaction for the presence and integrity of the target protein. This can be done qualitatively by SDS-PAGE and Western blotting, or quantitatively if a suitable activity assay is available.
-
Select the LDAO concentration that provides the best balance of solubilization efficiency and protein stability/activity for large-scale preparations.
Visualizations
Experimental Workflow for Membrane Protein Solubilization
Caption: Workflow for membrane protein extraction and solubilization using LDAO.
G Protein-Coupled Receptor (GPCR) Signaling Pathway
LDAO is frequently used to extract and stabilize GPCRs for structural and functional studies. Understanding the signaling cascade is essential for interpreting experimental results.
Caption: A simplified schematic of a G protein-coupled receptor signaling pathway.
Application in Drug Discovery and Development
Membrane proteins, particularly GPCRs and ion channels, represent a major class of drug targets.[9] The ability to isolate these proteins in a stable and functional form is paramount for various stages of drug discovery, including target validation, high-throughput screening (HTS), and structure-based drug design.
LDAO plays a crucial role in enabling these studies by:
-
Providing Stable Protein for Structural Studies: High-resolution structures of drug targets, often obtained through X-ray crystallography or cryo-EM, are invaluable for understanding drug-receptor interactions and for rational drug design. LDAO's effectiveness in producing diffraction-quality crystals and high-resolution cryo-EM maps of membrane proteins has been well-documented.[1]
-
Facilitating In Vitro Assays: LDAO-solubilized membrane proteins can be used in various in vitro assays to screen for potential drug candidates. These assays can measure the binding affinity of compounds to the target protein or their effect on protein function. While the detergent environment is not identical to the native membrane, it provides a valuable system for initial screening and characterization of ligand interactions.
-
Enabling Biophysical Characterization: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to study the kinetics and thermodynamics of drug binding to LDAO-solubilized membrane proteins, providing detailed insights into the mechanism of action.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low protein yield | - Suboptimal LDAO concentration- Insufficient incubation time- Inefficient cell lysis | - Perform a detergent concentration screen (Protocol 2)- Increase incubation time (e.g., up to 4 hours)- Ensure complete cell lysis and membrane isolation |
| Protein aggregation | - LDAO concentration below CMC- Inappropriate buffer conditions | - Ensure LDAO concentration remains above the CMC throughout all steps- Optimize buffer pH and ionic strength (e.g., 150-500 mM NaCl)- Add stabilizing agents like glycerol (10-20%) |
| Loss of protein activity | - Protein denaturation by LDAO- Proteolytic degradation | - Screen for a milder detergent (e.g., DDM)- Perform all steps at 4°C- Ensure protease inhibitors are included in all buffers- Minimize incubation time |
Conclusion
LDAO is a powerful and versatile zwitterionic detergent for the extraction and solubilization of membrane proteins. Its well-characterized properties and proven track record in structural biology and other biochemical applications make it an essential tool for researchers in academia and the pharmaceutical industry. By carefully optimizing experimental conditions, as outlined in the provided protocols, researchers can successfully isolate membrane proteins of interest in a stable and functional state, thereby advancing our understanding of their biological roles and facilitating the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipid environment of membrane proteins in cryo-EM based structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Level Production, Solubilization and Purification of Synthetic Human GPCR Chemokine Receptors CCR5, CCR3, CXCR4 and CX3CR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. search-library.ucsd.edu [search-library.ucsd.edu]
- 5. Anatrace.com [anatrace.com]
- 6. Dodecyldimethylamine oxide | C14H31NO | CID 15433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Lauryldimethylamine oxide - Wikipedia [en.wikipedia.org]
- 8. LDAO | 1643-20-5 [chemicalbook.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Solubilization of Membrane Proteins [sigmaaldrich.com]
Application Notes: Preparing a Stock Solution of N,N-Dimethyldodecylamine
Introduction
N,N-Dimethyldodecylamine (DDA) is a tertiary amine featuring a 12-carbon alkyl chain.[1] It serves as a versatile chemical intermediate and surfactant in various industrial and research applications. Its properties make it valuable in the synthesis of quaternary ammonium compounds used in cleaning agents, as a corrosion inhibitor, and as a capping agent in the synthesis of nanoparticles.[2] Unlike its N-oxide derivative (LDAO), which is a non-ionic detergent widely used in biochemistry for solubilizing membrane proteins, this compound itself is primarily used in organic synthesis and material science.[3][4][5]
Proper preparation of a stock solution is critical for ensuring accuracy and reproducibility in experiments. Due to its chemical nature—a clear, yellow, oily liquid with a fish-like odor that is practically insoluble in water—careful selection of an appropriate organic solvent is necessary.[1][6] This document provides a detailed protocol for the preparation of a stock solution of this compound, with a focus on safety and accuracy.
Key Considerations for Stock Solution Preparation
-
Solvent Selection: this compound has negligible solubility in water.[2][6] Suitable solvents include methanol, ethanol, and N,N-Dimethylformamide, in which it is readily soluble.[6] The choice of solvent should be compatible with the intended downstream application. This protocol will use anhydrous methanol as the solvent.
-
Safety: this compound is corrosive and can cause severe skin burns and eye damage.[7] It is also harmful if swallowed and very toxic to aquatic life.[8] All handling must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, and a lab coat.[7][9][10]
-
Storage: The compound is sensitive to air and moisture.[2] The prepared stock solution should be stored in a tightly sealed container, in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.[2][8][10] For long-term stability, storage at 2-8°C or -20°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Physicochemical Properties of this compound
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| IUPAC Name | N,N-dimethyldodecan-1-amine | [1] |
| Synonyms | Lauryldimethylamine, DDA | [1][6] |
| CAS Number | 112-18-5 | [1] |
| Molecular Formula | C₁₄H₃₁N | [1] |
| Molecular Weight | 213.40 g/mol | [1] |
| Appearance | Clear yellow liquid with a fish-like odor | [1][6] |
| Density | 0.787 g/mL at 20 °C | [2] |
| Melting Point | -20 °C | [2] |
| Boiling Point | 80-82 °C at 0.1 mmHg | [2] |
| Solubility | Insoluble in water; Soluble in methanol, chloroform, and N,N-Dimethylformamide | [2][6] |
Experimental Protocol: Preparation of a 100 mM Stock Solution
This protocol provides a detailed method for preparing 100 mL of a 100 mM stock solution of this compound in anhydrous methanol.
Materials
-
This compound (purity ≥ 97%)
-
Anhydrous Methanol (ACS grade or higher)
-
Calibrated Micropipettes and sterile tips
-
Amber glass bottle with a screw cap
Equipment
-
Certified chemical fume hood
-
Analytical balance (readable to 0.1 mg)
-
100 mL Class A volumetric flask
-
Magnetic stirrer and stir bar
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat
Safety Precautions
-
Perform all steps within a chemical fume hood to avoid inhalation of vapors.[10]
-
Wear appropriate PPE at all times to prevent skin and eye contact.[7][9]
-
Avoid sources of ignition as methanol is flammable.
-
Consult the Safety Data Sheet (SDS) for this compound and methanol before starting.[8]
-
Dispose of all chemical waste in designated hazardous waste containers according to institutional guidelines.
Calculations
-
Determine the required mass:
-
Molarity (M) = 100 mM = 0.1 mol/L
-
Volume (V) = 100 mL = 0.1 L
-
Molecular Weight (MW) = 213.40 g/mol
-
Mass (g) = M × V × MW = 0.1 mol/L × 0.1 L × 213.40 g/mol = 2.134 g
-
-
Determine the required volume (since the reagent is a liquid):
-
Density (ρ) = 0.787 g/mL
-
Volume (mL) = Mass / ρ = 2.134 g / 0.787 g/mL = 2.71 mL
-
Procedure
-
Preparation: Don all required PPE and ensure the chemical fume hood is operating correctly. Place all necessary equipment and reagents inside the hood.
-
Tare Flask: Place the 100 mL Class A volumetric flask on the analytical balance and tare the weight.
-
Measure Reagent: Using a calibrated micropipette, carefully transfer 2.71 mL of this compound into the tared volumetric flask. Alternatively, for higher accuracy, directly weigh 2.134 g of the reagent into the flask.
-
Initial Dissolution: Add approximately 50 mL of anhydrous methanol to the volumetric flask.
-
Dissolve: Cap the flask and swirl gently to dissolve the this compound. If needed, place a small magnetic stir bar in the flask and place it on a magnetic stirrer at a low speed until the solution is homogeneous.
-
Bring to Volume: Once the solute is completely dissolved, carefully add anhydrous methanol until the bottom of the meniscus reaches the calibration mark on the neck of the flask.
-
Final Mixing: Cap the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed and the concentration is uniform.
-
Label and Store: Transfer the final solution to a clearly labeled amber glass bottle. The label should include:
-
Compound Name: this compound
-
Concentration: 100 mM
-
Solvent: Anhydrous Methanol
-
Preparation Date
-
Preparer's Initials
-
Relevant Hazard Symbols (Corrosive, Environmentally Hazardous)
-
-
Storage: Store the tightly sealed bottle in a cool, dry, and well-ventilated area, away from incompatible materials.[8][10] For long-term storage, a temperature of -20°C is recommended.
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for preparing the stock solution and the key safety considerations.
Caption: Workflow for this compound Stock Solution Preparation.
References
- 1. Lauryldimethylamine | C14H31N | CID 8168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 112-18-5 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. aksci.com [aksci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols for the Quantification of N,N-Dimethyldodecylamine
These application notes provide detailed protocols for the quantitative analysis of N,N-Dimethyldodecylamine (DMDDA), a tertiary amine used in various industrial and pharmaceutical applications. The methods outlined below are intended for researchers, scientists, and drug development professionals.
Application Note 1: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the quantification of this compound in complex matrices such as environmental water samples and biological fluids.[1][2] The method involves chromatographic separation of the analyte from the sample matrix followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity and low detection limits.[3][4]
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction for Water Samples) [1]
-
Conditioning: Condition a solid-phase extraction (SPE) cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Loading: Pass a known volume (e.g., 500 mL) of the water sample through the SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering salts and polar impurities.
-
Elution: Elute the retained this compound with 5 mL of methanol.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.[1]
2. Liquid Chromatography Conditions
-
HPLC System: A standard HPLC or UHPLC system.[5]
-
Column: A reverse-phase C18 column (e.g., Phenomenex Luna Omega C18, 150 x 4.6 mm, 3 µm) is suitable.[5] For related amine oxides, a Newcrom R1 column has also been used.[6]
-
Mobile Phase: A gradient elution using:
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Column Temperature: 40-45 °C.[5]
-
Injection Volume: 5-10 µL.[5]
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor/Product Ions: Specific precursor-to-product ion transitions for this compound must be determined by direct infusion of a standard solution.
-
Gas Temperatures and Flow: Optimize according to the instrument manufacturer's guidelines.
Workflow for LC-MS/MS Quantification of DMDDA
Caption: Workflow for this compound analysis by LC-MS/MS.
Quantitative Data
| Parameter | Value | Matrix | Reference |
| Method Detection Limit (MDL) | 4.7 ng/L | River and Sea Water | [1] |
| Limit of Quantification (LOQ) | 10 µg/L | Water (for N-oxide) | [7] |
| Linearity | R² > 0.99 | General | [4] |
Application Note 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.[8][9] The method involves separating the analyte on a capillary column followed by mass spectrometric detection, often in selected ion monitoring (SIM) mode for enhanced sensitivity.[10] Sample preparation typically involves liquid-liquid extraction.[1]
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction for Blood/Aqueous Samples) [1]
-
pH Adjustment: To a known volume of sample (e.g., 1 mL), add a strong base (e.g., 1 M NaOH) to adjust the pH > 11 to ensure the amine is in its free base form.
-
Extraction: Add 2 mL of a suitable organic solvent (e.g., ethyl acetate, n-hexane).[1][11]
-
Mixing: Vortex the mixture for 2 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Collection: Transfer the upper organic layer to a clean vial.
-
Concentration (Optional): If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute in a smaller volume of the extraction solvent.
2. Gas Chromatography Conditions
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[13]
-
Oven Temperature Program:
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 58 is a common fragment for alkyldimethylamines).[10]
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
Workflow for GC-MS Quantification of DMDDA
Caption: Workflow for this compound analysis by GC-MS.
Quantitative Data
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 1 - 10 ng/mL | General (for similar amines) | [12] |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL | General (for similar amines) | [12] |
| Recovery | 80 - 110% | General | [12] |
| Precision (%RSD) | < 15% | General | [12] |
Application Note 3: Quantification of this compound by Non-Aqueous Potentiometric Titration
Principle
As a tertiary amine, this compound is a weak base that can be quantified by titration in a non-aqueous solvent. Glacial acetic acid is commonly used as the solvent to enhance the basicity of the amine, allowing for its titration with a strong acid like perchloric acid or hydrobromic acid.[14] The endpoint is determined potentiometrically using a suitable electrode system. This method is useful for analyzing bulk materials or concentrated solutions.
Experimental Protocol
1. Reagents and Equipment
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Apparatus: Potentiometric titrator with a glass electrode and a reference electrode (e.g., calomel or Ag/AgCl).
-
Standard: Potassium hydrogen phthalate (KHP) for standardization of the titrant.
2. Procedure
-
Standardization of Titrant: Accurately weigh a suitable amount of dried KHP, dissolve in glacial acetic acid, and titrate with the 0.1 M perchloric acid solution to determine its exact molarity.
-
Sample Analysis:
-
Accurately weigh a sample containing a known amount of this compound into a 100 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.[14]
-
Immerse the electrodes into the solution and ensure they are covered.
-
Titrate the solution with the standardized 0.1 M perchloric acid, recording the potential (mV) after each addition of titrant.
-
Continue the titration past the equivalence point.
-
-
Endpoint Determination: Determine the equivalence point from the titration curve (e.g., the point of maximum inflection in the first derivative plot).
-
Calculation: Calculate the percentage of this compound in the sample using the volume of titrant consumed, its molarity, and the sample weight.
Workflow for Titrimetric Quantification of DMDDA
Caption: Workflow for this compound analysis by Titration.
Method Performance
| Parameter | Description | Reference |
| Applicability | High concentration samples, bulk material, purity assessment. | [14] |
| Precision | Good precision for macro-level analysis. Two single determinations in one lab should not differ from the mean by more than ±6.3% (for general tertiary amines). | [15] |
| Interferences | Other basic substances in the sample will be co-titrated. Primary and secondary amines can be masked by reacting them with acetic anhydride prior to titration of the tertiary amine.[14] | [14] |
Summary Comparison of Analytical Methods
| Feature | LC-MS/MS | GC-MS | Potentiometric Titration |
| Principle | Chromatographic separation and mass analysis | Chromatographic separation and mass analysis | Acid-base neutralization |
| Sensitivity | Very High (ng/L to µg/L) | High (ng/mL to µg/mL) | Low (mg range) |
| Selectivity | Very High | High | Low to Moderate |
| Sample Throughput | High | Medium | Low |
| Typical Application | Trace analysis, environmental monitoring, bioanalysis | Quality control, impurity profiling | Purity of raw materials, concentrated solutions |
| Instrumentation Cost | High | Medium to High | Low |
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Determination of secondary and tertiary amines as N-nitrosamine precursors in drinking water system using ultra-fast liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 5. Development of LC-MS method for nitrosamine impurities separation and quantification | Acta Marisiensis - Seria Medica [ojs.actamedicamarisiensis.ro]
- 6. Separation of N,N-Dimethyloctadecylamine N-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. This compound N-oxide - WATER analysis - Analytice [analytice.com]
- 8. researchgate.net [researchgate.net]
- 9. bre.com [bre.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 15. library.aocs.org [library.aocs.org]
GC-MS Method for the Determination of C12-C16 Alkyldimethylamines: Application Notes and Protocols
This document provides a detailed application note and protocol for the quantitative analysis of C12-C16 alkyldimethylamines (dodecyldimethylamine, tetradecyldimethylamine, and hexadecyldimethylamine) using Gas Chromatography-Mass Spectrometry (GC-MS). This methodology is intended for researchers, scientists, and professionals in drug development and related fields who require a robust and sensitive method for the determination of these long-chain tertiary amines in complex matrices.
Introduction
C12-C16 alkyldimethylamines are a group of tertiary amines that find application as intermediates in the synthesis of surfactants, such as amine oxides and quaternary ammonium compounds. Due to their industrial relevance and potential for human exposure, a reliable analytical method for their quantification is essential. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of these compounds.
This application note is based on a validated method for the determination of C12-C16 alkyldimethylamines in human blood, employing a liquid-liquid extraction with a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample preparation.[1][2] The analysis is performed using an Agilent GC-MS system in selected ion monitoring (SIM) mode to ensure high sensitivity.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction with QuEChERS)
This protocol is adapted from the method described by G.T.S.P.P. et al. (2022) for the extraction of C12-C16 alkyldimethylamines from a blood matrix.[1][2]
Materials:
-
Whole blood sample
-
Internal Standard (IS) solution (e.g., a deuterated analog or a structurally similar compound not present in the sample)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Potassium carbonate (K₂CO₃) buffer solution (to adjust pH to 12)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 1 mL of the whole blood sample in a centrifuge tube, add the internal standard.
-
Add 20 mg of MgSO₄ and 5 mg of NaCl.
-
Adjust the pH of the sample to 12 using the K₂CO₃ buffer solution.
-
Add a suitable volume of ethyl acetate as the extraction solvent.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the sample to achieve phase separation.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of C12-C16 alkyldimethylamines.
Instrumentation:
-
Gas Chromatograph: Agilent Technologies 7890A or equivalent
-
Mass Spectrometer: Agilent Technologies 5975C or equivalent with a triple-axis detector
GC Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)
-
Carrier Gas: Helium
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp 1: 20 °C/min to 250 °C
-
Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
SIM Ions: Based on the mass spectra of the target analytes, the following ions are recommended for monitoring:
| Analyte | Probable Quantifier Ion (m/z) | Probable Qualifier Ion(s) (m/z) |
| Dodecyldimethylamine (C12) | 58 | 213 |
| Tetradecyldimethylamine (C14) | 58 | 241 |
| Hexadecyldimethylamine (C16) | 58 | 269 |
Note: The base peak at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ fragment, is a characteristic ion for N,N-dimethylalkylamines and can serve as a common quantifier ion.
Data Presentation
The following table summarizes the quantitative data from the validated method for the determination of C12-C16 alkyldimethylamines in blood.[1][2]
| Parameter | Dodecyldimethylamine (C12) | Tetradecyldimethylamine (C14) | Hexadecyldimethylamine (C16) |
| Limit of Detection (LOD) | 0.3 - 0.5 ng/mL | 0.3 - 0.5 ng/mL | 0.3 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 10.0 - 20.0 ng/mL | 10.0 - 20.0 ng/mL | 10.0 - 20.0 ng/mL |
| Intraday Precision (%RSD) | 0.4 - 2% | 0.4 - 2% | 0.4 - 2% |
| Interday Precision (%RSD) | 0.6 - 1.9% | 0.6 - 1.9% | 0.6 - 1.9% |
| Intraday Accuracy (%) | 87 - 109% | 87 - 109% | 87 - 109% |
| Interday Accuracy (%) | 86 - 112.8% | 86 - 112.8% | 86 - 112.8% |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the analytical method.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of N,N-Dimethyldodecylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of N,N-Dimethyldodecylamine. This document includes predicted spectral data, detailed experimental protocols for acquiring high-quality NMR spectra, and visual representations of the molecular structure and experimental workflow. The information presented here is intended to assist researchers in identifying and characterizing this compound and its analogs in various research and development settings.
Introduction
This compound is a tertiary amine with a long alkyl chain, making it a versatile intermediate in the synthesis of surfactants, quaternary ammonium compounds, and other functionalized molecules relevant to the pharmaceutical and chemical industries. NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such compounds. This document outlines the expected ¹H and ¹³C NMR spectral characteristics of this compound and provides a standardized protocol for its analysis.
Predicted NMR Spectral Data
Due to the limited availability of experimentally derived public spectral data for this compound, the following tables present predicted chemical shifts (δ) in parts per million (ppm) referenced to tetramethylsilane (TMS). The ¹H NMR data is based on the analysis of homologous structures, and the ¹³C NMR data is based on established chemical shift prediction models.
¹H NMR Spectral Data Summary
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound. The spectrum is predicted in chloroform-d (CDCl₃) at 400 MHz.
| Atom Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a | 2.22 | s | 6H | - |
| H-b | 2.28 | t | 2H | 7.5 |
| H-c | 1.45 | m | 2H | - |
| H-d to H-l | 1.26 | m | 18H | - |
| H-m | 0.88 | t | 3H | 7.0 |
¹³C NMR Spectral Data Summary
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. The spectrum is predicted in chloroform-d (CDCl₃) at 100 MHz.
| Atom Assignment | Chemical Shift (δ, ppm) |
| C-a | 45.4 |
| C-b | 59.3 |
| C-c | 27.8 |
| C-d | 29.7 |
| C-e | 29.6 |
| C-f | 29.5 |
| C-g | 29.4 |
| C-h | 29.3 |
| C-i | 29.2 |
| C-j | 31.9 |
| C-k | 22.7 |
| C-l | 14.1 |
Molecular Structure and Peak Assignments
The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the predicted NMR peak assignments in the data tables.
Molecular structure of this compound with atom labeling.
Experimental Protocol
This section provides a detailed methodology for the preparation of an this compound sample and the acquisition of its ¹H and ¹³C NMR spectra.
Materials and Equipment
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) TMS
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (400 MHz or higher recommended)
Sample Preparation
-
Ensure the NMR tube is clean and dry.
-
Accurately transfer approximately 10-20 mg of the this compound sample into the NMR tube.
-
Add approximately 0.6 mL of CDCl₃ (with TMS) to the NMR tube.
-
Securely cap the NMR tube and gently vortex the sample until the liquid is homogeneous.
NMR Data Acquisition
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (ns): 16
-
Relaxation Delay (d1): 5.0 s
-
Acquisition Time (aq): 4.0 s
-
Spectral Width (sw): 20 ppm
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (ns): 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.0 s
-
Spectral Width (sw): 240 ppm
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Assign the peaks in both spectra according to the predicted data and known chemical shift ranges.
Experimental Workflow Diagram
The following diagram provides a visual representation of the experimental workflow for the NMR analysis of this compound.
Application Notes and Protocols: N,N-Dimethyldodecylamine as a Catalyst in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N-Dimethyldodecylamine (DDA) as a versatile tertiary amine catalyst in various organic reactions. This document details its application in the production of polyurethane foams, the curing of epoxy resins, and its potential role in Michael additions, esterifications, and phase-transfer catalysis. Detailed experimental protocols and quantitative data are provided to facilitate laboratory application.
Catalyst in Polyurethane Foam Production
This compound functions as a crucial catalyst in the formation of polyurethane foams. As a tertiary amine, it effectively accelerates the two primary reactions involved in foaming: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).[1][2][3] The lone pair of electrons on the nitrogen atom of DDA interacts with the isocyanate group, lowering the activation energy for its reaction with both polyols and water. This catalytic activity allows for precise control over the foaming process, influencing the foam's density, cell structure, and overall physical properties.[3]
Quantitative Data for Polyurethane Foam Catalysis
| Parameter | This compound (or similar Tertiary Amine Catalyst) | Reference Formulation |
| Catalyst Loading | 0.1 - 2.0 parts per hundred parts polyol (pphp) | [4][5] |
| Cream Time | Variable, dependent on formulation | [2] |
| Gel Time | Variable, dependent on formulation | [2] |
| Tack-Free Time | Variable, dependent on formulation | [6] |
| Foam Density | 16-48 kg/m ³ (Flexible Foam) | [4] |
Experimental Protocol: Preparation of Flexible Polyurethane Foam
This protocol is a general guideline for the laboratory-scale preparation of flexible polyurethane foam using a tertiary amine catalyst like this compound.
Materials:
-
Polyol (e.g., polyether polyol)
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
Deionized Water (Blowing Agent)
-
Silicone Surfactant (Cell Stabilizer)
-
This compound (Catalyst)
Procedure:
-
In a well-ventilated fume hood, accurately weigh the polyol, deionized water, and silicone surfactant into a suitable disposable container.
-
Add the desired amount of this compound catalyst to the mixture.
-
Thoroughly mix the components using a high-shear mechanical stirrer for 10-15 seconds until a homogenous mixture is obtained.
-
Add the pre-weighed pMDI to the mixture and immediately stir vigorously for 5-10 seconds.
-
Quickly pour the reacting mixture into a mold or a container for free-rise observation.
-
Allow the foam to cure at room temperature. The curing process is exothermic.
-
Post-cure the foam as required to achieve final properties.
Catalytic Mechanism in Polyurethane Foam Formation
Caption: Catalytic cycle of this compound in polyurethane foam formation.
Curing Accelerator for Epoxy Resins
This compound serves as an effective accelerator for the curing of epoxy resins, particularly in amine-cured systems.[7] As a tertiary amine, it does not participate directly in the cross-linking reaction by reacting with the epoxy groups, but it catalytically promotes the ring-opening polymerization of the epoxy resin by the primary or secondary amine curing agent.[7][8] The lone pair of electrons on the nitrogen atom of DDA initiates the anionic polymerization of the epoxy groups, leading to a faster cure time.[9]
Quantitative Data for Epoxy Resin Curing Acceleration
| Parameter | This compound (as accelerator) | Reference Formulation |
| Accelerator Loading | 0.5 - 5.0 parts per hundred parts resin (phr) | [10] |
| Curing Temperature | Room Temperature to 150°C | [9] |
| Effect on Gel Time | Significant reduction | [11] |
Experimental Protocol: Accelerated Curing of Epoxy Resin
This protocol provides a general method for observing the accelerating effect of this compound on the curing of a standard epoxy resin system.
Materials:
-
Bisphenol A based epoxy resin (DGEBA)
-
Amine curing agent (e.g., Diethylenetriamine - DETA)
-
This compound (Accelerator)
Procedure:
-
In a suitable container, weigh the epoxy resin.
-
In a separate container, weigh the stoichiometric amount of the amine curing agent. The required amount can be calculated based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxide equivalent weight (EEW) of the resin.
-
Add the desired amount of this compound accelerator to the amine curing agent and mix thoroughly.
-
Add the amine/accelerator mixture to the epoxy resin and mix thoroughly for 2-3 minutes until a uniform mixture is achieved.
-
Pour the mixture into a mold or onto a substrate.
-
Monitor the curing process by observing the change in viscosity and the exothermic heat generation. Compare the gel time with a control sample prepared without the accelerator.
-
Allow the resin to cure fully at the desired temperature.
Mechanism of Epoxy Curing Acceleration
Caption: Mechanism of epoxy resin curing acceleration by this compound.
Potential Applications in Other Organic Reactions
While less documented specifically for this compound, its properties as a tertiary amine suggest its potential as a catalyst in other base-catalyzed organic reactions.
Michael Addition
Tertiary amines can catalyze the Michael addition of various nucleophiles to α,β-unsaturated carbonyl compounds. While specific data for this compound is limited, a general protocol is provided.
General Protocol for Tertiary Amine-Catalyzed Michael Addition:
-
Dissolve the Michael donor (e.g., a β-ketoester) and the Michael acceptor (e.g., an α,β-unsaturated ketone) in a suitable solvent (e.g., water, ethanol, or THF).
-
Add a catalytic amount of this compound (e.g., 5-10 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction by quenching with a mild acid and extracting the product with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Esterification
This compound can act as a catalyst in the esterification of carboxylic acids with alcohols, particularly in the synthesis of fatty acid esters.
General Protocol for Tertiary Amine-Catalyzed Esterification:
-
Combine the carboxylic acid (e.g., a fatty acid) and an excess of the alcohol in a round-bottom flask.
-
Add a catalytic amount of this compound (e.g., 1-5 mol%).
-
Heat the reaction mixture to reflux with continuous stirring.
-
Monitor the formation of the ester by TLC or GC analysis.
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Purify the resulting ester by distillation or column chromatography.
Phase-Transfer Catalysis
Due to its long alkyl chain and tertiary amine group, this compound can be quaternized to form a quaternary ammonium salt, which can act as a phase-transfer catalyst.[12] These catalysts facilitate reactions between reactants in immiscible phases (e.g., aqueous and organic) by transporting one reactant across the phase boundary.[13][14]
General Workflow for Phase-Transfer Catalysis:
Caption: Workflow of phase-transfer catalysis using a quaternized DDA derivative.
Disclaimer: The provided protocols are intended as general guidelines. Researchers should optimize reaction conditions for their specific substrates and desired outcomes. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. How Do Amine Catalysts Precisely Regulate the Performance and Structure of Flexible PU Foam? [enuochem.com]
- 2. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 3. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 4. EP0879837B1 - Polyurethane catalyst compositions for improving foam perfomance - Google Patents [patents.google.com]
- 5. Use of polyurethane catalyst compositions for improving rigid foam performance - Patent 1059318 [data.epo.org]
- 6. cardolite.com [cardolite.com]
- 7. appliedpoleramic.com [appliedpoleramic.com]
- 8. threebond.co.jp [threebond.co.jp]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. US4800222A - Accelerator for curing epoxy resins comprising piperazine, triethanolamine and tris(dimethylaminomethyl)phenol - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 14. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for N,N-Dimethyldodecylamine in Gene Transfection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyldodecylamine is a cationic lipid that has shown potential as a non-viral vector for gene delivery. Its amphiphilic structure, featuring a hydrophobic dodecyl tail and a hydrophilic dimethylamino headgroup, allows it to self-assemble into liposomes and form complexes, known as lipoplexes, with negatively charged nucleic acids such as plasmid DNA (pDNA) and small interfering RNA (siRNA). This interaction protects the genetic material from degradation and facilitates its entry into cells. When formulated with helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), this compound-based liposomes can exhibit enhanced transfection efficiency due to DOPE's ability to promote the destabilization of the endosomal membrane, a critical step for the release of genetic material into the cytoplasm.
These application notes provide an overview of the use of this compound in gene transfection, including detailed protocols for the preparation of liposomes, formation of lipoplexes, and cell transfection. Additionally, representative data on transfection efficiency and cytotoxicity are presented to guide researchers in optimizing their gene delivery experiments.
Data Presentation
The efficiency and cytotoxicity of cationic lipid-based transfection reagents are highly dependent on the cell type, the lipid formulation, and the ratio of lipid to nucleic acid. The following tables summarize representative quantitative data for cationic lipid formulations structurally similar to this compound, often in combination with the helper lipid DOPE. This data is intended to provide a comparative baseline for researchers developing their own this compound-based transfection protocols.
Table 1: Transfection Efficiency of Cationic Lipid:DOPE Formulations in Various Cell Lines
| Cationic Lipid | Helper Lipid | Molar Ratio (Cationic:Helper) | Cell Line | Transfection Efficiency (%) | Reference Reporter Gene |
| DDAB¹ | DOPE | 1:1 | L929 | ~15 | pEGFP |
| DOTAP² | DOPE | 1:1 | HEK-293T | ~25 | mCherry (mRNA) |
| DOTMA³ | DOPE | 2:1 | Caki-1 | ~6 | mCherry (pDNA) |
| DOTAP² | DOPE | 1:1 | JAR | ~15 | mCherry (pDNA) |
¹Didodecyldimethylammonium bromide, structurally very similar to this compound. ²1,2-dioleoyl-3-trimethylammonium-propane. ³N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride.
Table 2: Cytotoxicity of Cationic Lipid:DOPE Formulations
| Cationic Lipid | Helper Lipid | Molar Ratio (Cationic:Helper) | Cell Line | Cell Viability (%) | Assay |
| DDAB¹ | DOPE | 1:1 | L929 | >80 | MTT Assay |
| DOTAP² | DOPE | 1:1 | HEK-293T | ~90 | Luminescence-based |
| DOTMA³ | DOPE | 1:1 | Calu-1 | ~90 | Luminescence-based |
| DOTAP² | DOPE | 1:1 | Vero E6 | ~70 | Luminescence-based |
¹Didodecyldimethylammonium bromide. ²1,2-dioleoyl-3-trimethylammonium-propane. ³N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride.
Experimental Protocols
Protocol 1: Preparation of this compound:DOPE Cationic Liposomes
This protocol describes the preparation of cationic liposomes using the thin-film hydration method followed by sonication.
Materials:
-
This compound
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)[1]
-
Chloroform
-
Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator
-
Nitrogen or Argon gas
-
Vacuum pump
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and DOPE in chloroform in a round-bottom flask at a desired molar ratio (e.g., 1:1).
-
Attach the flask to a rotary evaporator and rotate it in a water bath set at 37-40°C to create a thin lipid film on the inner surface of the flask.
-
Once the chloroform has evaporated, continue to rotate the flask under a gentle stream of nitrogen or argon gas to remove any residual solvent.
-
Place the flask under a high vacuum for at least 1 hour to ensure complete removal of the organic solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding a sterile, nuclease-free aqueous solution (water or buffer) to the flask. The volume will depend on the desired final lipid concentration (typically 1-2 mg/mL).
-
Vortex the flask for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Sonication:
-
To create small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator.
-
Sonicate for 5-15 minutes, or until the suspension becomes clear. The temperature of the water bath should be kept above the phase transition temperature of the lipids.
-
-
Storage:
-
Store the prepared liposome suspension at 4°C. For long-term storage, it is advisable to use them within a few weeks.
-
Protocol 2: Formation of this compound:DOPE/Nucleic Acid Lipoplexes
This protocol details the complexation of the cationic liposomes with plasmid DNA or siRNA. The ratio of positive charges from the cationic lipid to the negative charges from the nucleic acid (N/P ratio) is a critical parameter for optimal transfection.
Materials:
-
This compound:DOPE liposome suspension (from Protocol 1)
-
Plasmid DNA or siRNA of interest in a low-salt buffer or nuclease-free water
-
Serum-free cell culture medium (e.g., Opti-MEM®)
-
Sterile microcentrifuge tubes
Procedure:
-
Dilution of Components:
-
In a sterile microcentrifuge tube, dilute the required amount of nucleic acid in serum-free medium.
-
In a separate sterile microcentrifuge tube, dilute the required amount of the this compound:DOPE liposome suspension in serum-free medium.
-
-
Complex Formation:
-
Gently add the diluted liposome suspension to the diluted nucleic acid solution. Note: Do not add the nucleic acid to the liposomes.
-
Mix gently by pipetting up and down or by flicking the tube. Do not vortex.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
-
Protocol 3: Cell Transfection with this compound:DOPE Lipoplexes
This protocol provides a general procedure for transfecting adherent mammalian cells in a 6-well plate format. Optimization will be required for different cell types and plate formats.
Materials:
-
Adherent mammalian cells
-
Complete cell culture medium
-
This compound:DOPE/nucleic acid lipoplexes (from Protocol 2)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
Gently remove the culture medium from the wells and wash the cells once with serum-free medium or phosphate-buffered saline (PBS).
-
Add the prepared lipoplex solution (from Protocol 2) dropwise to each well.
-
Gently rock the plate to ensure even distribution of the lipoplexes.
-
Incubate the cells with the lipoplexes at 37°C in a CO₂ incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, remove the medium containing the lipoplexes and replace it with fresh, complete culture medium.
-
Return the plate to the incubator and culture for 24-72 hours before assessing gene expression or knockdown.
-
Protocol 4: Assessment of Cytotoxicity using MTT Assay
This protocol describes a method to evaluate the cytotoxicity of the this compound:DOPE lipoplexes.
Materials:
-
Cells seeded in a 96-well plate
-
This compound:DOPE/nucleic acid lipoplexes at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the lipoplexes for the same duration as the transfection experiment (e.g., 4-6 hours), followed by a change to fresh medium and further incubation for a total of 24 or 48 hours. Include untreated cells as a control.
-
-
MTT Addition:
-
At the end of the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the absorbance of the untreated control cells.
-
Visualizations
References
Formulation of Microemulsions Using N,N-Dimethyldodecylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, frequently in combination with a cosurfactant.[1][2] With droplet sizes typically in the range of 20-200 nm, they offer a promising vehicle for the delivery of a wide range of drug molecules, including both hydrophilic and lipophilic compounds.[1][3] Their advantages include enhanced drug solubility, ease of preparation, thermodynamic stability, and the potential for improved drug permeation and bioavailability.[3][4] This document provides detailed application notes and protocols for the formulation of microemulsions utilizing N,N-Dimethyldodecylamine as a primary surfactant. While this compound N-oxide (DDAO) is a more commonly cited surfactant in the literature for similar applications[5], the protocols outlined below are based on the general principles of microemulsion formulation and can be adapted for this compound.
This compound is a tertiary amine that can act as a cationic surfactant at acidic pH. Its molecular structure, featuring a hydrophobic dodecyl tail and a hydrophilic dimethylamino headgroup, allows it to reduce the interfacial tension between oil and water, a critical factor in the spontaneous formation of microemulsions.
Component Selection
The selection of appropriate oil, surfactant, and cosurfactant is crucial for the successful formulation of a stable microemulsion.
Oil Phase: The choice of the oil phase depends on the solubility of the active pharmaceutical ingredient (API) and the desired application.[6][7] Oils with shorter hydrocarbon chains are often more readily microemulsified.[7] Potential oils for consideration include:
-
Isopropyl myristate
-
Isopropyl palmitate
-
Oleic acid
-
Caprylic/capric triglycerides
Surfactant: In this protocol, this compound serves as the primary surfactant. Its concentration will be a key variable in the formulation process.
Cosurfactant: A cosurfactant is often necessary to ensure the formation of a stable microemulsion by further reducing interfacial tension and increasing the fluidity of the interfacial film.[6] Short to medium-chain alcohols are commonly used.[6] Suitable cosurfactants include:
-
Ethanol
-
Isopropanol
-
Propylene glycol
-
Transcutol®
Experimental Protocols
Protocol 1: Construction of Pseudo-Ternary Phase Diagrams
Objective: To identify the concentration ranges of oil, surfactant/cosurfactant (Sₘᵢₓ), and water that result in the formation of a stable microemulsion.
Materials:
-
This compound
-
Selected oil (e.g., Isopropyl myristate)
-
Selected cosurfactant (e.g., Ethanol)
-
Distilled water
-
Glass vials
-
Magnetic stirrer and stir bars
-
Vortex mixer
Methodology:
-
Preparation of Surfactant/Cosurfactant Mixture (Sₘᵢₓ): Prepare mixtures of this compound and the chosen cosurfactant at various weight ratios (e.g., 1:1, 2:1, 1:2).
-
Titration: For each Sₘᵢₓ ratio, prepare a series of mixtures with the selected oil at different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).
-
Place each oil/Sₘᵢₓ mixture in a glass vial and titrate dropwise with distilled water under constant stirring using a magnetic stirrer.
-
After each addition of water, vortex the mixture for 1-2 minutes and allow it to equilibrate.
-
Visually inspect the sample for clarity and transparency against a well-lit background. The formation of a clear, single-phase solution indicates a microemulsion. Turbidity or phase separation indicates the boundary of the microemulsion region.
-
Record the weight percentages of oil, Sₘᵢₓ, and water for each formulation.
-
Plot the data on a ternary phase diagram to delineate the microemulsion region for each Sₘᵢₓ ratio. The ratio that provides the largest stable microemulsion area is considered optimal.
Caption: Workflow for constructing a pseudo-ternary phase diagram.
Protocol 2: Formulation of this compound Microemulsion
Objective: To prepare a stable microemulsion based on the optimal component ratios determined from the phase diagram.
Materials:
-
This compound
-
Selected oil
-
Selected cosurfactant
-
Distilled water
-
Magnetic stirrer
Methodology:
-
Accurately weigh the required amounts of this compound and the cosurfactant into a clean, dry beaker and mix thoroughly to form the Sₘᵢₓ.
-
Add the selected oil to the Sₘᵢₓ and stir until a clear, homogenous solution is formed.
-
Slowly add the required amount of distilled water to the oil/Sₘᵢₓ mixture under constant, gentle magnetic stirring.
-
Continue stirring until a transparent and homogenous microemulsion is formed.
Protocol 3: Characterization of the Microemulsion
Objective: To evaluate the physicochemical properties of the formulated microemulsion.
A. Droplet Size and Zeta Potential Analysis
Methodology:
-
Dilute the microemulsion sample with distilled water to an appropriate concentration.
-
Analyze the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument (e.g., Zetasizer).
-
Perform measurements in triplicate at a constant temperature (e.g., 25°C).
B. pH Measurement
Methodology:
-
Calibrate a pH meter using standard buffer solutions.
-
Directly measure the pH of the undiluted microemulsion formulation at room temperature.
C. Viscosity Measurement
Methodology:
-
Use a viscometer (e.g., Brookfield viscometer) to measure the viscosity of the undiluted microemulsion.
-
Record the viscosity at a constant temperature and shear rate.
D. Electrical Conductivity Measurement
Methodology:
-
Use a conductometer to measure the electrical conductivity of the microemulsion.
-
This measurement can help determine the type of microemulsion (oil-in-water, water-in-oil, or bicontinuous). An increase in conductivity with the addition of water suggests an oil-in-water (o/w) microemulsion.
Caption: Workflow for the characterization of microemulsions.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the characterization experiments. The values presented are illustrative and will vary depending on the specific formulation.
Table 1: Physicochemical Properties of this compound Microemulsion Formulations
| Formulation Code | Oil (%) | Sₘᵢₓ (%) (Ratio) | Water (%) | Droplet Size (nm) | PDI | Zeta Potential (mV) | pH | Viscosity (cP) | Conductivity (µS/cm) |
| ME-DD-01 | 10 | 30 (1:1) | 60 | 55.2 ± 2.1 | 0.15 ± 0.02 | +35.8 ± 1.5 | 5.8 | 45.3 ± 1.8 | 150.7 ± 5.2 |
| ME-DD-02 | 15 | 35 (2:1) | 50 | 78.6 ± 3.5 | 0.21 ± 0.03 | +42.1 ± 2.0 | 5.5 | 62.1 ± 2.5 | 125.4 ± 4.8 |
| ME-DD-03 | 20 | 40 (1:2) | 40 | 102.4 ± 4.2 | 0.28 ± 0.04 | +28.5 ± 1.8 | 6.2 | 85.7 ± 3.1 | 98.9 ± 3.9 |
*Data are presented as mean ± standard deviation (n=3). PDI: Polydispersity Index.
Signaling Pathways and Drug Delivery
Microemulsions can enhance drug delivery through various mechanisms. The small droplet size provides a large interfacial area, which can improve drug release and absorption.[1] Furthermore, the surfactant and cosurfactant components can act as permeation enhancers, temporarily and reversibly disrupting the stratum corneum of the skin for topical and transdermal delivery. For oral delivery, microemulsions can protect the drug from enzymatic degradation and improve its solubilization in the gastrointestinal tract, leading to enhanced bioavailability.
Caption: Mechanisms of enhanced drug delivery by microemulsions.
Conclusion
The formulation of microemulsions using this compound presents a viable strategy for the development of advanced drug delivery systems. The protocols detailed in this document provide a systematic approach to formulating and characterizing these systems. By carefully selecting the oil and cosurfactant and constructing pseudo-ternary phase diagrams, researchers can identify stable microemulsion regions and develop formulations with desired physicochemical properties for various pharmaceutical applications. Further in vitro and in vivo studies are necessary to fully evaluate the efficacy and safety of these formulations for specific drug delivery applications.
References
- 1. Microemulsions as a surrogate carrier for dermal drug delivery [pubmed.ncbi.nlm.nih.gov]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. Frontiers | Microemulsions: Unique Properties, Pharmacological Applications, and Targeted Drug Delivery [frontiersin.org]
- 4. Applications of microemulsion based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Amphoteric Surfactant N, N-Dimethyldodecylamine N-Oxide Unfolds β-Lactoglobulin above the Critical Micelle Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
Troubleshooting & Optimization
Technical Support Center: Purification of N,N-Dimethyldodecylamine by Fractional Distillation
Welcome to the technical support center for the purification of N,N-Dimethyldodecylamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during fractional distillation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the fractional distillation of this compound.
| Problem | Possible Cause | Recommended Solution |
| No Distillate Collected | - Inadequate heating of the distillation flask.- System leak (improperly sealed joints).- Condenser water is too cold, causing the vapor to solidify. | - Ensure the heating mantle is set to a temperature sufficiently above the boiling point of this compound at the operating pressure.- Check all glassware joints for a proper seal. Use appropriate grease if necessary.- Adjust the flow rate or temperature of the cooling water to prevent solidification. |
| Bumping or Unstable Boiling | - Lack of boiling chips or a stir bar.- Heating rate is too high. | - Add new, unused boiling chips or a magnetic stir bar to the distillation flask before heating.- Reduce the heating rate to achieve a slow, steady boil. |
| Flooding of the Fractionating Column | - Excessive heating rate causing a high vapor flow.- Column packing is too dense. | - Decrease the heat input to the distillation flask.- Ensure the column is packed appropriately to allow for proper vapor-liquid contact without restricting flow.[1] |
| Poor Separation of Fractions | - Distillation rate is too fast.- Inefficient fractionating column (insufficient theoretical plates).- Fluctuations in heat input. | - Reduce the distillation rate to one drop per 20-30 seconds to allow for proper equilibrium between liquid and vapor phases in the column.[1]- Use a longer fractionating column or one with more efficient packing to increase the number of theoretical plates.[1][2]- Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a stable temperature gradient.[1][2] |
| Product Discoloration (Yellowing) | - Thermal degradation of the amine.- Presence of oxygen in the system. | - Perform the distillation under vacuum to lower the boiling point and reduce thermal stress on the compound.[3]- Purge the system with an inert gas like nitrogen or argon before starting the distillation to remove oxygen.[2] |
| Foaming | - Presence of impurities such as surfactants or suspended solids.[4][5] | - Consider a pre-treatment step like filtration if solids are suspected.[4]- The addition of a small amount of a suitable anti-foaming agent may be necessary in some cases. |
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound?
A1: The boiling point of this compound is dependent on the pressure. At atmospheric pressure (760 mmHg), it is approximately 234 °C.[6] Under vacuum, the boiling point is significantly lower, for example, 80-82 °C at 0.1 mmHg.[6][7][8][9]
Q2: Why is fractional distillation necessary for purifying this compound?
A2: Commercial this compound may contain impurities with boiling points close to the main compound.[10] Simple distillation is often insufficient to separate components with boiling points that differ by less than 70 °C.[2] Fractional distillation provides the necessary theoretical plates for a more efficient separation, resulting in a higher purity product.[2]
Q3: What type of packing should I use in my fractionating column?
A3: The choice of packing material depends on the scale of your distillation. For laboratory-scale purifications, random packing like Pro-Pak® or structured packing can be effective.[11] The key is to use a packing that provides a large surface area for vapor-liquid contact, leading to a high number of theoretical plates.[3][12]
Q4: How can I tell when the desired fraction is distilling?
A4: The temperature at the head of the distillation column should remain constant during the collection of a pure fraction.[2] This temperature corresponds to the boiling point of the substance at the operating pressure. A drop in temperature after a fraction has been collected indicates that a substance with a higher boiling point is about to distill.[2]
Q5: What are common impurities found in this compound?
A5: Impurities can include starting materials from the synthesis, byproducts, and degradation products. Water can also be a significant impurity.[10] Depending on the synthesis route, other amines with similar structures may be present.
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines the steps for purifying this compound using fractional distillation under vacuum.
1. Preparation:
- Ensure all glassware is clean and dry.
- Assemble the fractional distillation apparatus as shown in the workflow diagram below. Use a fractionating column with appropriate packing.
- Add the impure this compound and a new magnetic stir bar or boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
- Lightly grease all ground-glass joints to ensure a good seal for the vacuum.
2. System Purge:
- Connect the apparatus to a vacuum pump with a cold trap in between.
- If desired, the system can be purged with an inert gas (nitrogen or argon) before applying the vacuum to minimize oxidation.
3. Distillation:
- Turn on the condenser cooling water.
- Begin stirring if using a magnetic stirrer.
- Slowly and carefully apply the vacuum to the system.
- Gradually heat the distillation flask using a heating mantle.
- Observe the temperature at the distillation head. The temperature will rise and then stabilize as the first fraction (likely low-boiling impurities) begins to distill.
- Collect this forerun in a separate receiving flask.
- As the temperature begins to rise again, change the receiving flask to collect the main fraction of pure this compound. The temperature should remain constant during this period.
- Once the temperature starts to drop or rise again after the main fraction is collected, stop the distillation by removing the heat source.
4. Shutdown:
- Allow the apparatus to cool down.
- Slowly and carefully release the vacuum.
- Disassemble the apparatus and transfer the purified product to a suitable storage container.
Data Presentation
| Parameter | Value | Reference |
| Boiling Point | 234 °C (at 760 mmHg) | [6] |
| 80-82 °C (at 0.1 mmHg) | [6][7][8][9] | |
| Melting Point | -20 °C | [6][7][9][13] |
| Density | 0.787 g/mL (at 20 °C) | [6][7][8] |
| Purity (Typical Commercial) | 90-97% | [8][10][14] |
Visualizations
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Purification [chem.rochester.edu]
- 3. Amine Production | Koch-Glitsch [koch-glitsch.com]
- 4. refiningcommunity.com [refiningcommunity.com]
- 5. Mastering Amine unit Issues 8 Scenarios Where SRE Can Assist — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 6. This compound 97 112-18-5 [sigmaaldrich.com]
- 7. This compound | 112-18-5 [chemicalbook.com]
- 8. N,N-ジメチルドデシルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 112-18-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]
- 12. kuberinternals.com [kuberinternals.com]
- 13. News - this compound CAS: 112-18-5 PURITY : 98% [mit-ivy.com]
- 14. nbinno.com [nbinno.com]
Technical Support Center: Purification of Commercial N,N-Dimethyldodecylamine
Welcome to the Technical Support Center for the purification of commercial N,N-Dimethyldodecylamine. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this tertiary amine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial-grade this compound?
A1: Commercial this compound may contain several impurities stemming from its synthesis and storage. The most common synthesis method involves the reaction of dodecylamine with formaldehyde and formic acid (Eschweiler-Clarke reaction) or the alkylation of dodecylamine with a methylating agent. Potential impurities include:
-
Unreacted Starting Materials: Dodecylamine (a primary amine) and N-methyldodecylamine (a secondary amine) may be present if the methylation is incomplete.
-
Side-Products: Small amounts of other alkylamines can be present depending on the purity of the starting dodecylamine.
-
Degradation Products: this compound N-oxide is a common impurity that can form upon exposure of the amine to oxidizing agents or even air over time, especially at elevated temperatures.[1] This can lead to a yellowish discoloration of the product.
-
Residual Reagents: Traces of reagents from the synthesis, such as formaldehyde or formic acid, may remain.
Q2: Which purification method is most suitable for this compound?
A2: The choice of purification method depends on the nature of the impurities and the desired final purity. The three most effective methods are:
-
Vacuum Fractional Distillation: This is the preferred method for separating this compound from less volatile impurities like its N-oxide and from more volatile impurities. It is highly effective for achieving high purity on a larger scale.
-
Column Chromatography: This technique is excellent for removing polar impurities such as the N-oxide and residual primary or secondary amines. Normal-phase chromatography using silica gel or alumina, or reversed-phase chromatography can be employed.
-
Recrystallization via Salt Formation: this compound can be converted to a crystalline salt, such as the hydrochloride salt, which can then be purified by recrystallization. The pure salt is then neutralized to regenerate the pure tertiary amine. This method is effective for removing non-basic impurities.
Q3: My this compound sample is yellow. What is the cause and how can I remove the color?
A3: A yellow discoloration is often due to the presence of oxidized species, particularly this compound N-oxide.[2] Exposure to air and light can promote this degradation. The color can be removed by:
-
Vacuum Distillation: The N-oxide is significantly less volatile than the parent amine and will remain in the distillation flask.
-
Column Chromatography: The polar N-oxide will have a strong affinity for a polar stationary phase like silica gel and can be effectively separated.
-
Activated Carbon Treatment: Stirring the amine with activated charcoal can adsorb colored impurities. The charcoal is then removed by filtration.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Incomplete Separation of Amines with Close Boiling Points during Distillation
-
Symptom: GC analysis of the distilled fractions shows co-elution of this compound with N-methyldodecylamine.
-
Possible Cause: The efficiency of the distillation column (number of theoretical plates) is insufficient to separate components with very close boiling points.
-
Solutions:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing instead of Raschig rings).
-
Optimize Reflux Ratio: Increase the reflux ratio to allow for more vaporization-condensation cycles, which enhances separation.
-
Reduce Distillation Rate: A slower distillation rate provides more time for equilibrium to be established at each theoretical plate, improving separation.[3]
-
Issue 2: Product Degradation (Darkening) During Distillation
-
Symptom: The this compound in the distillation pot darkens significantly upon heating.
-
Possible Cause: Thermal degradation or oxidation of the amine at high temperatures. Tertiary amines can be susceptible to oxidation, especially in the presence of air.[4]
-
Solutions:
-
Use a Vacuum: Perform the distillation under reduced pressure to lower the boiling point of the amine and thus the required temperature.[5]
-
Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6]
-
Limit Heating Time: Ensure the distillation is completed as efficiently as possible to minimize the time the amine is exposed to high temperatures.
-
Issue 3: Low Recovery of this compound from a Silica Gel Column
-
Symptom: A significant portion of the this compound remains on the silica gel column and cannot be eluted.
-
Possible Cause: Tertiary amines are basic and can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption.
-
Solutions:
-
Use a Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the eluent. This will compete with the this compound for the active sites on the silica gel, reducing tailing and improving recovery.
-
Use Deactivated Silica: Employ silica gel that has been end-capped or treated to reduce the number of acidic silanol groups.
-
Switch to Alumina: Basic or neutral alumina can be a better stationary phase for the purification of basic compounds like tertiary amines.
-
Data Presentation
The following table summarizes the expected efficiency of different purification methods for removing common impurities from commercial this compound. The values are indicative and can vary based on the specific experimental conditions.
| Purification Method | Starting Material (Dodecylamine) | Byproduct (N-methyldodecylamine) | Degradation Product (N-oxide) | Typical Final Purity |
| Vacuum Fractional Distillation | Good Removal | Moderate to Good Removal | Excellent Removal | > 99.5% |
| Column Chromatography (Silica Gel) | Good Removal | Good Removal | Excellent Removal | > 99% |
| Recrystallization (as HCl salt) | Poor Removal | Poor Removal | Good Removal | > 98% |
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation
This protocol is designed for the purification of approximately 100 g of commercial this compound.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a 250 mL round-bottom flask, a Vigreux column (at least 30 cm), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and free of cracks.[7] Use greased joints suitable for vacuum.
-
Sample Preparation: Place the commercial this compound and a magnetic stir bar into the distillation flask.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system to a pressure of 1-5 mmHg.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect a small forerun fraction. The main fraction should be collected at a stable temperature corresponding to the boiling point of this compound at the operating pressure (approx. 80-82 °C at 0.1 mmHg).
-
Completion: Stop the distillation when the temperature begins to rise or drop significantly, or when only a small residue remains in the distillation flask.
-
Shutdown: Allow the apparatus to cool completely before slowly reintroducing air into the system.
Protocol 2: Column Chromatography
This protocol is suitable for purifying smaller quantities (1-5 g) of this compound.
-
Column Packing: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial mobile phase (e.g., hexane). Pour the slurry into a glass chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 100% hexane to 90:10 hexane:ethyl acetate. Add 0.5% triethylamine to the mobile phase to prevent streaking.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Protocol 3: Recrystallization via Hydrochloride Salt Formation
This method is effective for removing non-basic impurities.
-
Salt Formation: Dissolve the crude this compound in a suitable solvent such as diethyl ether. Slowly add a solution of hydrochloric acid in ether or bubble dry HCl gas through the solution until precipitation is complete.
-
Isolation of Crude Salt: Collect the precipitated this compound hydrochloride by vacuum filtration and wash it with cold diethyl ether.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent system, such as ethanol/water or acetone/hexane. Allow the solution to cool slowly to form crystals.
-
Isolation of Pure Salt: Collect the purified crystals by vacuum filtration and dry them thoroughly.
-
Regeneration of Free Amine: Dissolve the purified salt in water and neutralize it with a base (e.g., NaOH solution). Extract the liberated this compound with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Visualizations
Caption: Overview of purification methods for this compound.
Caption: Troubleshooting logic for distillation issues.
References
- 1. Oxidation of tertiary amine-derivatized surfaces to control protein adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purification [chem.rochester.edu]
- 4. netl.doe.gov [netl.doe.gov]
- 5. buschvacuum.com [buschvacuum.com]
- 6. Strategies for Minimizing Oxidation in Heat Treatment – ZHY Gear [zhygear.com]
- 7. usalab.com [usalab.com]
Technical Support Center: N,N-Dimethyldodecylamine in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N,N-Dimethyldodecylamine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my aqueous formulation?
A1: The stability of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a tertiary amine, it is susceptible to oxidation, and extreme pH and high temperatures can accelerate degradation.
Q2: What are the likely degradation pathways for this compound in an aqueous solution?
A2: The potential degradation pathways for this compound include:
-
Oxidation: This is a common pathway for tertiary amines, potentially leading to the formation of this compound N-oxide.[1] This can be initiated by dissolved oxygen, peroxide impurities, or other oxidizing agents.
-
Hydrolysis: While tertiary amines themselves do not hydrolyze in the same way esters do, the stability can be pH-dependent. At extreme pH values and elevated temperatures, degradation can occur.
-
Photodegradation: Exposure to UV or high-intensity visible light can lead to the degradation of the molecule. The specific photolytic degradation products would need to be identified through forced degradation studies.
-
Thermal Degradation: High temperatures can cause the breakdown of the molecule. For tertiary amines, this can involve dealkylation, although they are generally more thermally stable than primary and secondary amines.[2]
Q3: How should I prepare and store my aqueous solutions of this compound to ensure stability?
A3: To maximize the stability of your aqueous solutions:
-
Use high-purity water: Use purified water (e.g., Milli-Q or equivalent) to minimize contaminants that could catalyze degradation.
-
Control the pH: Prepare your solution in a buffer system that is appropriate for your experiment and maintains a pH where this compound is most stable. This typically would be in the neutral to slightly acidic range, but should be experimentally determined.
-
Protect from light: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Control the temperature: Store solutions at recommended temperatures, typically refrigerated (2-8 °C), to slow down potential degradation reactions. Avoid repeated freeze-thaw cycles.
-
Inert atmosphere: For long-term storage or if working with sensitive applications, consider de-gassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Loss of potency or unexpected results over time. | Degradation of this compound in the aqueous solution. | 1. Verify Storage Conditions: Ensure the solution is stored at the correct temperature, protected from light, and in a tightly sealed container. 2. Check pH: Measure the pH of your solution to see if it has shifted. 3. Perform a Stability Check: Analyze the concentration of this compound in your stock solution using a validated analytical method (e.g., HPLC-UV or LC-MS) to confirm its concentration. 4. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh solution from a reliable source of the compound. |
| Appearance of new, unidentified peaks in chromatograms. | Formation of degradation products. | 1. Conduct a Forced Degradation Study: Intentionally degrade a sample of this compound under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. This will help in identifying the unknown peaks. 2. Use a Stability-Indicating Method: Ensure your analytical method can separate the parent compound from all potential degradation products. This may require method re-development and validation. 3. Characterize Degradants: If the degradation products are significant, consider structural elucidation using techniques like high-resolution mass spectrometry (HR-MS) and NMR. |
| Phase separation or precipitation in the solution. | pH shift leading to a change in solubility, or interaction with other components in the formulation. | 1. Verify pH and pKa: The pKa of this compound is a critical parameter. If the solution pH approaches the pKa, the equilibrium between the ionized and non-ionized forms will shift, which can affect solubility. 2. Assess Excipient Compatibility: If your formulation contains other components, they may be interacting with the this compound. Conduct compatibility studies by preparing binary mixtures and analyzing for any changes. |
Quantitative Data Summary
Table 1: General Parameters for Forced Degradation Studies of Tertiary Amines in Aqueous Solution
| Stress Condition | Reagent/Condition | Typical Concentration/Level | Duration | Potential Degradation Products |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | Up to 7 days | Salt formation, potential for minor degradation at elevated temperatures. |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1 M | Up to 7 days | Generally stable, but degradation is possible at high temperatures. |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | Up to 7 days | N-oxide derivatives, aldehydes, secondary amines.[1][3] |
| Thermal Degradation | Heat (in aqueous solution) | 40°C - 80°C | Up to 14 days | De-alkylation products, other smaller amine fragments. |
| Photodegradation | UV and/or Visible Light | >1.2 million lux hours and >200 watt hours/m² | Variable | A variety of photolytic products. |
Table 2: Illustrative Stability Profile of a Long-Chain Tertiary Amine in Aqueous Solution (Hypothetical Data)
| Condition | Parameter | Value | Time | % Degradation |
| pH 4.0 | Temperature | 25°C | 30 days | < 1% |
| pH 7.0 | Temperature | 25°C | 30 days | < 1% |
| pH 9.0 | Temperature | 25°C | 30 days | 1-2% |
| pH 7.0 | Temperature | 40°C | 30 days | 2-5% |
| pH 7.0 with 3% H₂O₂ | Temperature | 25°C | 7 days | 10-15% |
| Light Exposure | ICH Q1B Conditions | Ambient | 10 days | 5-10% |
Note: This table is for illustrative purposes only. Actual degradation rates will depend on the specific formulation, container, and storage conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
Objective: To generate potential degradation products and assess the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
High-purity water (HPLC grade or equivalent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
Calibrated oven
-
Photostability chamber
-
Volumetric flasks and pipettes
-
HPLC or UPLC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Store a sample at room temperature and another at 60°C.
-
Withdraw samples at predetermined time points (e.g., 0, 24, 48, 168 hours).
-
Neutralize the samples with an appropriate amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Store a sample at room temperature and another at 60°C.
-
Withdraw samples at similar time points and neutralize with HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a calibrated oven at 60°C.
-
Withdraw samples at specified time points.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to light conditions as specified in ICH Q1B guidelines (a combination of UV and visible light).
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples after the exposure period.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC or UPLC-MS/MS method. Calculate the percentage of degradation and identify any new peaks corresponding to degradation products.
Protocol 2: Development of a Stability-Indicating UPLC-MS/MS Method
Objective: To develop a UPLC-MS/MS method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation:
-
UPLC system coupled with a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
Initial Chromatographic Conditions (to be optimized):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 5-10 minutes).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Determine the precursor ion ([M+H]⁺) for this compound.
-
Fragment the precursor ion to identify characteristic product ions for quantification and qualification.
-
Similarly, identify MRM transitions for potential degradation products (e.g., N-oxide) from the forced degradation samples.
-
-
Optimization: Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be crucial for demonstrating specificity.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Analysis of N,N-Dimethyldodecylamine Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on identifying, quantifying, and troubleshooting issues related to the degradation products of N,N-Dimethyldodecylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound I should be aware of in my experiments?
A1: this compound can degrade through several pathways, leading to a variety of products. The most common include:
-
Biodegradation Products: In the presence of microorganisms, the primary degradation pathway is typically the cleavage of the alkyl chain from the nitrogen atom, a process known as N-dealkylation. This results in the formation of dimethylamine and dodecanal . Dodecanal can be further oxidized to dodecanoic acid , which then may enter fatty acid metabolism.[1] Complete mineralization will ultimately yield carbon dioxide, water, and inorganic nitrogen.[1]
-
Oxidation Product: this compound is susceptible to oxidation, which can lead to the formation of This compound N-oxide .[2] This can be a significant product, especially under oxidative stress conditions.
-
Nitrosamine Impurity: A critical degradation product of concern is N-nitrosodimethylamine (NDMA) , a potent mutagenic impurity.[2] NDMA can form when this compound or its degradation product, dimethylamine, reacts with nitrosating agents (e.g., nitrites) under acidic conditions.[2]
Q2: Under what conditions is this compound most likely to degrade?
A2: While generally stable, this compound degradation can be induced under specific conditions:
-
Biological Systems: Exposure to microbial populations, such as those in activated sludge, can lead to significant biodegradation.[3]
-
Strong Oxidation: The presence of strong oxidizing agents, like hydrogen peroxide or hydroxyl radicals, can promote the formation of this compound N-oxide and other oxidation products.[2]
-
Acidic Conditions with Nitrites: The combination of an acidic environment and the presence of nitrite sources can lead to the formation of N-nitrosodimethylamine (NDMA).[2]
-
Elevated Temperatures: High temperatures can accelerate degradation, although significant thermal degradation of similar amines is generally minimal up to around 204°C (400°F).[1]
-
Photolysis: While direct degradation by light is not a major pathway, the presence of photosensitizers can induce photodegradation.[1]
Q3: What analytical techniques are recommended for analyzing this compound and its degradation products?
A3: The choice of analytical technique depends on the specific degradation products you are targeting:
-
For this compound, this compound N-oxide, and other non-volatile degradation products: High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), is the preferred method. A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products.
-
For volatile degradation products like N-nitrosodimethylamine (NDMA): Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and sensitive technique.
Troubleshooting Guides
HPLC and LC-MS/MS Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Peak Tailing for this compound Peak | Secondary interactions with the stationary phase (e.g., silanol groups). | - Use an end-capped C18 column or a column with a more inert stationary phase.- Adjust the mobile phase pH to suppress silanol interactions (lower pH).- Add a competing amine to the mobile phase in small concentrations. |
| Column overload. | - Reduce the injection volume.- Dilute the sample. | |
| Ghost Peaks in Chromatogram | Carryover from previous injections. | - Run blank injections (mobile phase only) to confirm carryover.- Clean the autosampler needle and injection port. |
| Contaminated mobile phase. | - Use high-purity HPLC-grade solvents.- Prepare fresh mobile phase and filter before use. | |
| Retention Time Shifting | Inconsistent mobile phase composition. | - Ensure accurate preparation of the mobile phase.- Keep solvent bottles capped to prevent evaporation. |
| Fluctuations in column temperature. | - Use a column oven to maintain a constant temperature. | |
| Column degradation. | - Flush the column with a strong solvent.- If the problem persists, replace the column. |
GC-MS Analysis for NDMA
| Issue | Possible Cause | Troubleshooting Steps |
| Low Sensitivity / Poor Peak Shape for NDMA | Active sites in the GC inlet or column. | - Use a deactivated inlet liner.- Ensure the GC column is specifically designed for trace-level analysis of active compounds. |
| High injection port temperature causing degradation. | - Optimize the injector temperature; avoid excessively high temperatures. | |
| Matrix Interference | Co-eluting compounds from the sample matrix. | - Perform a sample cleanup step, such as Solid-Phase Extraction (SPE), before analysis.- Use a high-resolution mass spectrometer for better selectivity. |
| False Positives for NDMA | Background ions with the same mass-to-charge ratio. | - Use a triple quadrupole GC-MS/MS for higher specificity through Multiple Reaction Monitoring (MRM).- Utilize high-resolution mass spectrometry to differentiate NDMA from interfering ions.[4] |
Biodegradation Studies
| Issue | Possible Cause | Troubleshooting Steps |
| Poor or No Biodegradation Observed | Inappropriate microbial culture. | - Source inoculum from a site with a history of contamination with similar compounds (e.g., surfactants).- Use a mixed microbial culture from activated sludge. |
| Toxicity of this compound at high concentrations. | - Determine the minimum inhibitory concentration (MIC).- Start with a lower concentration and gradually increase it as the culture acclimates. | |
| Suboptimal culture conditions. | - Optimize pH (typically neutral to slightly alkaline), temperature, and aeration. | |
| Nutrient limitation. | - Ensure the growth medium contains necessary nutrients (nitrogen, phosphorus, trace elements). |
Data Summary
Table 1: Summary of Forced Degradation Conditions and Expected Products
| Stress Condition | Typical Reagents and Conditions | Primary Degradation Products | Target Degradation (%) |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | Generally stable, but can promote nitrosamine formation if nitrites are present. | 5-20%[5] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80°C | Generally stable. | 5-20%[5] |
| Oxidation | 3% H₂O₂, Room Temperature | This compound N-oxide | 5-20%[5] |
| Thermal Degradation | 80°C / 75% RH | Minimal degradation expected under typical conditions. | 5-20%[5] |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Dependent on photosensitizers present. | 5-20%[5] |
Table 2: Analytical Method Performance (Typical Values)
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) |
| Alkyl Amines | HPLC-FLD (with derivatization) | 0.9 - 7.2 ng[1] | - | 70 - 109%[1] |
| Dimethylamine (DMA) | HPLC-FLD (with derivatization) | - | 0.5 ng/mL (linearity range) | 98.2 - 102.0%[6] |
| NDMA | GC-MS/MS | < 3 ppb[7] | - | - |
| NDMA | GC-Orbitrap MS | 0.1 ng/L (after concentration)[4] | - | - |
Table 3: Biodegradability of this compound
| Test Type | Duration | Result | Conclusion |
| OECD 301 D (Closed Bottle Test) | 28 days | 49.4% degradation after 14 days | Not readily biodegradable (pass level is >60%)[3] |
| Activated Sludge Simulation | - | 99.6% primary degradation | Readily biodegradable in activated sludge systems[3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV/MS Method for this compound and this compound N-oxide
Objective: To separate and quantify this compound from its primary oxidation product, this compound N-oxide.
Instrumentation:
-
HPLC system with a UV detector and a Mass Spectrometer (e.g., ESI-QTOF or Triple Quadrupole).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 210 nm
-
MS Detection (Positive Ion Mode):
-
Scan range: m/z 100-500
-
Monitor for [M+H]⁺ of this compound (m/z 214.2) and this compound N-oxide (m/z 230.2).
-
Procedure:
-
Prepare standard solutions of this compound and this compound N-oxide in a suitable diluent (e.g., 50:50 water:acetonitrile).
-
Prepare samples from forced degradation studies or stability testing, ensuring they are filtered through a 0.45 µm filter before injection.
-
Inject standards to establish retention times and build a calibration curve.
-
Inject samples to identify and quantify the parent compound and its degradation product.
Protocol 2: GC-MS/MS Method for the Determination of N-Nitrosodimethylamine (NDMA)
Objective: To detect and quantify trace levels of NDMA that may have formed as a degradation product.
Instrumentation:
-
Gas Chromatograph with a Triple Quadrupole Mass Spectrometer (GC-MS/MS).
-
Capillary column suitable for amine analysis (e.g., a low-bleed "wax" type or a 5% phenyl-methylpolysiloxane).
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 min)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 min.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 240°C at 25°C/min, hold for 5 min.
-
-
Injection Volume: 1 µL
MS/MS Conditions (MRM Mode):
-
Ionization Mode: Electron Ionization (EI)
-
Precursor Ion for NDMA: m/z 74
-
Product Ions for Quantification and Confirmation: e.g., m/z 42 and m/z 43.
-
Use a deuterated internal standard (NDMA-d6) for accurate quantification.
Procedure:
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) of the sample to concentrate the NDMA and remove matrix interferences.
-
Prepare calibration standards of NDMA in a suitable solvent (e.g., dichloromethane), spiking each with the internal standard.
-
Spike the extracted sample with the internal standard.
-
Inject standards and samples into the GC-MS/MS system.
-
Quantify NDMA based on the ratio of the analyte peak area to the internal standard peak area.
Protocol 3: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions.
Procedure:
-
Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines.
-
Sampling: Withdraw samples at various time points (e.g., 2, 8, 24, 48 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples before injection. Dilute all samples to an appropriate concentration with the mobile phase.
-
Analysis: Analyze the samples by a stability-indicating HPLC-UV/MS method (Protocol 1).
Protocol 4: Aerobic Biodegradation Test (based on OECD 301)
Objective: To assess the ready biodegradability of this compound.
Procedure:
-
Test System: Prepare a mineral medium and inoculate it with microorganisms from activated sludge.
-
Test Vessels:
-
Vessels with mineral medium, inoculum, and this compound (test substance).
-
Blank vessels with mineral medium and inoculum only.
-
Reference vessels with a readily biodegradable reference compound (e.g., sodium benzoate).
-
-
Incubation: Incubate the vessels in the dark at a constant temperature (e.g., 20-25°C) for 28 days with aeration.
-
Analysis: At regular intervals, measure the degradation of this compound. This can be done by:
-
CO₂ Evolution (OECD 301 B): Measuring the amount of CO₂ produced.
-
Oxygen Consumption (OECD 301 D/F): Measuring the decrease in dissolved oxygen.[8]
-
Dissolved Organic Carbon (DOC) Removal (OECD 301 A/E): Measuring the decrease in DOC.
-
-
Calculation: Calculate the percentage of biodegradation over time. A substance is considered "readily biodegradable" if it reaches a certain percentage of theoretical degradation (e.g., >60% for CO₂ evolution) within a 10-day window during the 28-day test.[9]
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for analyzing degradation products.
Caption: Logical diagram for troubleshooting HPLC issues.
References
- 1. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. oecd.org [oecd.org]
- 4. gcms.cz [gcms.cz]
- 5. sgs.com [sgs.com]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 8. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 9. oecd.org [oecd.org]
Technical Support Center: Stabilization of Nanoparticles with N,N-Dimethyldodecylamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for preventing the aggregation of nanoparticles stabilized with N,N-Dimethyldodecylamine.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of nanoparticles stabilized with this compound.
| Problem | Potential Cause | Recommended Solution |
| Immediate aggregation upon addition of this compound | Incorrect pH neutralizing the nanoparticle surface charge. | Adjust the pH of the nanoparticle solution to a range that ensures stability (e.g., slightly acidic for amine functionalization on some nanoparticle types) before adding the stabilizer. Use a diluted acid or base for adjustment. |
| High ionic strength of the this compound solution. | Prepare the this compound solution in a low-concentration buffer or deionized water. | |
| Rapid, localized high concentration of the stabilizer. | Add the this compound solution dropwise while gently stirring the nanoparticle solution to ensure uniform mixing. | |
| Aggregation observed after synthesis and during purification | Incomplete reaction leading to insufficient surface coverage. | Optimize reaction parameters such as time, temperature, and the molar ratio of this compound to the nanoparticle precursor. |
| Aggregation induced by centrifugation. | Optimize the purification process by using a lower centrifugation speed or a shorter duration. If aggregation persists, consider alternative purification methods like dialysis. | |
| Inappropriate storage buffer. | Resuspend the purified nanoparticles in a buffer with an optimized pH and low ionic strength to maintain stability. | |
| Functionalized nanoparticles aggregate in high-salt buffers (e.g., PBS) | Insufficient this compound density to provide steric stabilization. | Increase the concentration of this compound during the synthesis to achieve a higher grafting density. |
| Gradual aggregation over time during storage | Suboptimal storage temperature. | Store nanoparticles at recommended temperatures, typically between 2-8°C, and avoid freezing, which can induce aggregation.[1] |
| Changes in pH over time. | Ensure the storage buffer has sufficient buffering capacity to maintain a stable pH. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound stabilizes nanoparticles?
A1: this compound is a tertiary amine that can stabilize nanoparticles through a combination of electrostatic and steric repulsion. The lone pair of electrons on the nitrogen atom can coordinate to the surface of the nanoparticle. Depending on the pH of the solution, the amine group can be protonated, leading to a positive surface charge and electrostatic repulsion between particles. The dodecyl chains also provide a steric barrier that physically prevents nanoparticles from coming into close contact and aggregating.
Q2: How does the concentration of this compound affect nanoparticle stability?
A2: The concentration of this compound is a critical factor. Insufficient concentration will result in incomplete surface coverage, leaving exposed areas on the nanoparticles that can lead to aggregation. Conversely, an excessive concentration may lead to the formation of micelles in the solution, which can interfere with the desired nanoparticle formation and stabilization. It is crucial to optimize the concentration for your specific nanoparticle system.
Q3: What is the optimal pH for stabilizing nanoparticles with this compound?
A3: The optimal pH depends on the isoelectric point of the uncoated nanoparticle and the desired stabilization mechanism. For amine-functionalized nanoparticles, a pH below the pKa of the amine group will lead to protonation and a positive surface charge, enhancing electrostatic stability. For this compound N-oxide, a related zwitterionic surfactant, the isoelectric point is around pH 6.5.[2] It is recommended to measure the zeta potential of your nanoparticles at different pH values to determine the optimal range for maximum stability.
Q4: Can temperature changes affect the stability of this compound-stabilized nanoparticles?
A4: Yes, temperature can influence nanoparticle stability. Increased temperature can increase the kinetic energy of the nanoparticles, potentially overcoming the repulsive forces and leading to aggregation. For some polymer-coated nanoparticles, temperature changes can induce phase transitions in the stabilizing layer, affecting their hydrodynamic diameter and stability.[3][4] It is generally advisable to store nanoparticles at cool, stable temperatures (e.g., 2-8 °C) and avoid repeated freeze-thaw cycles.
Q5: How can I confirm that my nanoparticles are aggregated?
A5: Several techniques can be used to detect aggregation:
-
Visual Inspection: A clear color change (e.g., from red to blue or purple for gold nanoparticles) or the appearance of precipitates are often indicators of aggregation.
-
UV-Vis Spectroscopy: A broadening or red-shifting of the surface plasmon resonance peak can indicate aggregation.
-
Dynamic Light Scattering (DLS): An increase in the average hydrodynamic diameter and polydispersity index (PDI) are quantitative measures of aggregation.
-
Transmission Electron Microscopy (TEM): Direct visualization of the nanoparticles will show if they are well-dispersed or clumped together.
Data Presentation
The following tables provide representative data on how key parameters can influence the stability of nanoparticles. Note that the exact values will vary depending on the specific nanoparticle core material, size, and experimental conditions.
Table 1: Effect of this compound Concentration on Nanoparticle Stability
| This compound Concentration (mM) | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Observations |
| 0.1 | 150.2 | 0.45 | +15.3 | Significant aggregation |
| 0.5 | 55.8 | 0.21 | +28.9 | Moderate stability |
| 1.0 | 40.5 | 0.15 | +35.2 | Good stability |
| 5.0 | 42.1 | 0.18 | +34.8 | Stable, potential for micelle formation |
Table 2: Influence of pH on Nanoparticle Stability
| pH | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Observations |
| 3.0 | 45.3 | 0.17 | +40.1 | High stability due to strong electrostatic repulsion |
| 5.0 | 42.1 | 0.15 | +35.2 | Good stability |
| 7.0 | 68.9 | 0.32 | +18.5 | Reduced stability, approaching the isoelectric point for some systems |
| 9.0 | 120.4 | 0.51 | +5.2 | Significant aggregation due to low surface charge |
Table 3: Impact of Temperature on Nanoparticle Stability
| Temperature (°C) | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Observations |
| 4 | 40.8 | 0.16 | High stability, ideal for storage |
| 25 | 42.5 | 0.18 | Good stability for short-term experiments |
| 40 | 65.2 | 0.29 | Increased aggregation over time |
| 60 | 180.1 | 0.62 | Rapid aggregation |
Experimental Protocols
Protocol 1: Synthesis of this compound-Stabilized Silver Nanoparticles
This protocol describes a method for synthesizing silver nanoparticles (AgNPs) and stabilizing them with this compound.
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (NaBH₄)
-
This compound
-
Deionized water
-
Glassware
Procedure:
-
Prepare a 0.01 M Silver Nitrate Solution: Dissolve the appropriate amount of AgNO₃ in deionized water.
-
Prepare a 0.01 M Sodium Borohydride Solution: Freshly prepare a solution of NaBH₄ in deionized water. This solution should be kept cold.
-
Prepare a 0.01 M this compound Solution: Dissolve this compound in deionized water.
-
Synthesis of AgNPs:
-
In a flask, mix the silver nitrate solution and the this compound solution.
-
While stirring vigorously, rapidly add the cold sodium borohydride solution.
-
A color change to yellow or brown should be observed, indicating the formation of silver nanoparticles.
-
Continue stirring for at least 30 minutes to ensure the reaction is complete and the nanoparticles are well-stabilized.
-
-
Purification:
-
Centrifuge the nanoparticle solution to pellet the AgNPs.
-
Discard the supernatant and resuspend the nanoparticles in deionized water.
-
Repeat the centrifugation and resuspension steps two more times to remove unreacted reagents.
-
-
Storage: Store the purified this compound-stabilized AgNPs at 4°C.
Protocol 2: Characterization of Nanoparticle Stability by Dynamic Light Scattering (DLS)
This protocol outlines the procedure for measuring the hydrodynamic diameter and polydispersity index (PDI) of nanoparticle suspensions.[5][6][7][8][9]
Materials and Equipment:
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes (disposable or quartz)
-
Filtered deionized water or appropriate buffer
-
Micropipettes
Procedure:
-
Sample Preparation:
-
Ensure the nanoparticle suspension is at the desired concentration. If necessary, dilute with filtered deionized water or a suitable buffer.
-
Filter the sample through a 0.22 µm syringe filter to remove any large aggregates or dust particles.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.
-
Select the appropriate measurement parameters, including the solvent viscosity and refractive index, and the measurement temperature.
-
-
Measurement:
-
Rinse a clean cuvette with the filtered solvent, then with the nanoparticle sample.
-
Fill the cuvette with the nanoparticle sample and place it in the DLS instrument.
-
Allow the sample to equilibrate to the set temperature.
-
Perform at least three measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the Z-average hydrodynamic diameter and the polydispersity index (PDI).
-
A monomodal size distribution with a low PDI (typically < 0.3) indicates a stable, non-aggregated sample.
-
Protocol 3: Confirmation of Surface Coating by FTIR Spectroscopy
This protocol describes how to use Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of this compound on the nanoparticle surface.[10][11][12][13][14]
Materials and Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Purified this compound-stabilized nanoparticles (lyophilized or as a concentrated paste)
-
Uncoated nanoparticles (as a control)
-
Pure this compound (as a reference)
Procedure:
-
Sample Preparation:
-
Lyophilize the purified nanoparticle suspension to obtain a dry powder. Alternatively, centrifuge the suspension to form a concentrated paste.
-
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis:
-
Apply a small amount of the lyophilized nanoparticle powder or paste onto the ATR crystal.
-
Acquire the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Clean the ATR crystal and repeat the measurement for the uncoated nanoparticles and pure this compound.
-
-
Data Analysis:
-
Compare the spectrum of the stabilized nanoparticles with the spectra of the uncoated nanoparticles and the pure stabilizer.
-
The presence of characteristic peaks of this compound (e.g., C-H stretching vibrations from the dodecyl chains, C-N stretching) in the spectrum of the stabilized nanoparticles, which are absent in the spectrum of the uncoated nanoparticles, confirms the successful surface coating.
-
Mandatory Visualization
Caption: Experimental workflow for synthesis and characterization.
Caption: Troubleshooting logic for nanoparticle aggregation.
References
- 1. Synthesis of silver nanoparticles: chemical, physical and biological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ceint.duke.edu [ceint.duke.edu]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. lsinstruments.ch [lsinstruments.ch]
- 9. wyatt.com [wyatt.com]
- 10. mdpi.com [mdpi.com]
- 11. spie.org [spie.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Detergent Concentration for Protein Solubilization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions regarding the use of N,N-Dimethyldodecylamine N-oxide for protein solubilization.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and this compound N-oxide (DDAO/LDAO)?
It is crucial to distinguish between this compound and this compound N-oxide (DDAO), as they have different chemical properties and applications.
-
This compound: This is a tertiary amine.[1] It is very slightly soluble in water and is not typically used as a primary surfactant for protein solubilization due to the absence of a distinct hydrophilic head group.[1][2]
-
This compound N-oxide (DDAO or LDAO): This is a zwitterionic detergent at low pH and nonionic at higher pH values.[3] It is an effective protein solubilizing agent due to its amphipathic nature, possessing a hydrophobic alkyl tail and a hydrophilic amine oxide headgroup.[4] This guide will focus on the optimization of DDAO for protein solubilization.
Q2: What is the Critical Micelle Concentration (CMC) and why is it important for protein solubilization?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble into micelles.[5] For effective solubilization of membrane proteins, the DDAO concentration must be significantly above its CMC.[4] Below the CMC, there are not enough micelles to encapsulate and stabilize the protein.[5] The CMC for DDAO is approximately 1-2 mM.[4]
Q3: What are the advantages of using a zwitterionic detergent like DDAO?
Zwitterionic detergents like DDAO are considered milder and less denaturing than ionic detergents (e.g., SDS).[6] They are effective at breaking protein-protein interactions while often preserving the native structure and biological activity of the protein.[6] Their neutral charge makes them compatible with downstream applications like isoelectric focusing and ion-exchange chromatography.[6]
Troubleshooting Guide
Issue 1: Low Protein Yield After Solubilization
| Potential Cause | Troubleshooting Steps |
| Suboptimal DDAO Concentration | The DDAO concentration should be well above the CMC (1-2 mM). Perform a screening with a range of DDAO concentrations (e.g., 0.1% to 2.0% w/v) to find the optimal concentration for your specific protein.[4] |
| Incorrect Detergent-to-Protein Ratio | A common starting point for the detergent-to-protein mass ratio is 3:1 to 10:1. If the yield is low, consider increasing this ratio.[4] |
| Inefficient Cell Lysis or Membrane Preparation | Ensure complete cell lysis and proper isolation and washing of the membrane fraction. Incomplete lysis will reduce the amount of starting material for solubilization.[4] |
| Insufficient Incubation Time or Inappropriate Temperature | Solubilization is not instantaneous. Incubate the membrane fraction with the DDAO solution for an adequate time (e.g., 30 minutes to 4 hours). Most extractions are performed at 4°C to maintain protein integrity, but some proteins may require higher temperatures for efficient extraction.[4] |
Issue 2: Protein Aggregation After Extraction
| Potential Cause | Troubleshooting Steps |
| Protein Instability | Add a protease inhibitor cocktail to your lysis and solubilization buffers. Perform all extraction and purification steps at 4°C unless optimized otherwise. Avoid harsh treatments like excessive vortexing or sonication after solubilization; use gentle mixing instead.[4] |
| Detergent Choice | While zwitterionic, DDAO can still be denaturing for some sensitive proteins. If protein activity is lost, consider screening milder, non-ionic detergents like n-Dodecyl-β-D-maltoside (DDM).[4] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C14H31N[2] |
| Molecular Weight | 213.40 g/mol [1] |
| Appearance | Colorless to light colored liquid[2][7] |
| Melting Point | -20 °C[2][7] |
| Boiling Point | 80-82 °C at 0.1 mm Hg[2][7] |
| Density | 0.787 g/mL at 20 °C[2][7] |
| Water Solubility | Very slightly soluble/Insoluble[1][2] |
Table 2: Physicochemical Properties of this compound N-oxide (DDAO/LDAO)
| Property | Value |
| Molecular Formula | C14H31NO |
| Molecular Weight | 229.40 g/mol |
| Appearance | Powder |
| Critical Micelle Concentration (CMC) | 1-2 mM[6] |
| Aggregation Number | ~76[8] |
| Micelle Molecular Weight | ~17.4 kDa[8] |
Experimental Protocols
Protocol 1: Screening for Optimal DDAO Concentration
This protocol provides a general method to determine the optimal DDAO concentration for solubilizing a target membrane protein.
-
Membrane Preparation:
-
Harvest cells expressing the target protein.
-
Isolate the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 60 minutes at 4°C).
-
Wash the membrane pellet with a detergent-free buffer to remove cytosolic contaminants.
-
Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0) to a known protein concentration (e.g., 5-10 mg/mL), as determined by a detergent-compatible protein assay.[5]
-
-
Solubilization Screening:
-
Set up a series of microcentrifuge tubes.
-
To each tube, add the membrane suspension to a final protein concentration of 5-10 mg/mL.[5]
-
Add DDAO from a stock solution to achieve a range of final concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).
-
Include a no-detergent control.
-
-
Incubation:
-
Incubate the mixtures at 4°C for 1-2 hours with gentle, end-over-end rotation.[5]
-
-
Clarification:
-
Centrifuge the samples at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet unsolubilized membrane fragments and aggregated protein.[5]
-
-
Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Resuspend the pellet (insoluble fraction) in an equal volume of the initial buffer.
-
Analyze equal volumes of the soluble and insoluble fractions by SDS-PAGE and Western blot to determine the condition that yields the highest amount of the target protein in the soluble fraction.
-
Visualizations
Caption: Workflow for optimizing DDAO concentration for protein solubilization.
Caption: Troubleshooting logic for protein solubilization with DDAO.
References
- 1. Lauryldimethylamine | C14H31N | CID 8168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 112-18-5 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 7. This compound CAS#: 112-18-5 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
issues with N,N-Dimethyldodecylamine solubility at different pH
This technical support center provides troubleshooting guidance and frequently asked questions regarding solubility issues with N,N-Dimethyldodecylamine (DDA) at various pH levels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility pH-dependent?
A1: this compound is a tertiary amine, meaning it has a nitrogen atom bonded to three carbon atoms—in this case, a twelve-carbon dodecyl chain and two methyl groups.[1][2] Its solubility in aqueous solutions is highly dependent on pH because the nitrogen atom has a lone pair of electrons that can accept a proton (H⁺) under acidic conditions.[3][4] This protonation forms a positively charged ammonium salt, which is significantly more water-soluble than the neutral "free base" form.[5]
Q2: What is the pKa of this compound?
A2: The predicted pKa for this compound is approximately 9.78.[6][7] The pKa is the pH at which the compound exists as an equal mixture of its protonated (water-soluble) and deprotonated (water-insoluble) forms.[4] This value is critical for understanding and predicting its solubility behavior.
Q3: At what pH is this compound most soluble in water?
A3: this compound is most soluble at acidic pH values, specifically well below its pKa of ~9.78. At a pH below 8, the molecule will be predominantly in its protonated, water-soluble ammonium salt form. Conversely, as the pH approaches and exceeds the pKa, the compound converts to its neutral free base, which has very low water solubility and is likely to precipitate.[4][8]
Q4: Why did my this compound solution turn cloudy or form a precipitate?
A4: Cloudiness or precipitation is a common sign that the neutral, water-insoluble form of this compound has formed. This typically happens if the pH of your aqueous buffer is too high (near or above its pKa of ~9.78) or if the concentration of the compound exceeds its solubility limit under your specific experimental conditions (e.g., temperature, ionic strength).[8][9]
Q5: How can I prepare a stable aqueous solution of this compound?
A5: To improve solubility, ensure the pH of your aqueous buffer is acidic (e.g., pH < 8). For compounds with limited aqueous solubility, a common strategy is to first prepare a concentrated stock solution in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO), and then add this stock solution dropwise to your aqueous buffer while stirring vigorously.[9][10] This prevents localized high concentrations that can lead to precipitation.
Troubleshooting Guide
Issue 1: The solution precipitated immediately upon adding this compound to my aqueous buffer.
| Potential Cause | Explanation | Recommended Solution |
| High Buffer pH | If the buffer's pH is near or above the pKa of ~9.78, the this compound is in its neutral, insoluble form.[8] | Verify the pH of your buffer. Adjust the pH to be well below the pKa (e.g., pH 7.0-7.5) to ensure the amine is in its protonated, soluble form. |
| Concentration Exceeds Solubility Limit | The final concentration of this compound in the buffer is higher than its maximum solubility, even at an optimal pH. | Perform a solubility test to determine the maximum soluble concentration under your experimental conditions (see protocol below).[11] If necessary, reduce the final working concentration. |
| Improper Mixing Technique | Adding a concentrated stock solution too quickly can create localized areas where the solubility limit is exceeded, causing the compound to "crash out" of solution.[10] | Prepare a stock solution in a suitable solvent (e.g., DMSO). Add the stock solution dropwise to the final volume of the pre-warmed aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersal.[10] |
| Incompatible Buffer Components | High concentrations of certain salts can lead to a "salting-out" effect, reducing the solubility of the amine.[9] Cationic surfactants are also incompatible with anionic surfactants (e.g., SDS).[12] | If using a buffer with high ionic strength, try reducing the salt concentration. If precipitation persists, consider testing solubility in a simpler buffer system (e.g., Tris or HEPES) to identify potential incompatibilities.[11] |
Issue 2: The solution was initially clear but became cloudy after storage, especially at 4°C.
| Potential Cause | Explanation | Recommended Solution |
| Decreased Solubility at Low Temperature | The solubility of many compounds, including this compound, decreases at lower temperatures.[9] | Store working solutions at room temperature if they are stable for the required duration. If refrigeration is necessary, gently warm the solution (e.g., to 37°C) and sonicate or vortex to redissolve any precipitate before use. Always visually inspect for clarity before use.[9] |
Data Presentation: this compound Solubility Profile
The solubility of this compound is directly related to its ionization state, which is governed by the solution's pH.
| pH Range | Predominant Form | Chemical Structure | Expected Aqueous Solubility |
| pH < 8 | Protonated (Cationic Ammonium Salt) | CH₃(CH₂)₁₁N⁺H(CH₃)₂ | High |
| pH ≈ 9.78 (pKa) | Equilibrium Mixture | CH₃(CH₂)₁₁N⁺H(CH₃)₂ ⇌ CH₃(CH₂)₁₁N(CH₃)₂ | Moderate to Low (High risk of precipitation) |
| pH > 11 | Deprotonated (Neutral Free Base) | CH₃(CH₂)₁₁N(CH₃)₂ | Very Low / Insoluble |
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound
This protocol helps determine the practical solubility limit of this compound in your specific experimental buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Your target experimental buffer (pH and temperature-equilibrated)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Centrifuge (optional)
Methodology:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in 100% DMSO. Vortex until fully dissolved.
-
Serial Dilution: Set up a series of labeled tubes, each containing your experimental buffer.
-
Spike Buffer: Add precise amounts of the DMSO stock solution to the buffer in each tube to create a range of final concentrations (e.g., 1 mM, 0.5 mM, 0.25 mM, 0.1 mM, etc.). Ensure the final DMSO concentration remains constant and low (ideally ≤1%).
-
Equilibration: Vortex each tube thoroughly and allow them to equilibrate at your intended experimental temperature for at least 30 minutes.
-
Visual Inspection: Carefully inspect each tube against a dark background. Look for any signs of cloudiness, haziness, or visible particulate matter, which indicates precipitation.[11]
-
Confirmation (Optional): Centrifuge the tubes at high speed (e.g., >10,000 x g) for 5-10 minutes. The presence of a pellet confirms that the compound has precipitated.
-
Determine Solubility Limit: The highest concentration that remains perfectly clear and shows no pellet after centrifugation is the maximum soluble concentration (solubility limit) under these specific conditions.
Mandatory Visualizations
Caption: pH-dependent equilibrium of this compound.
Caption: Workflow for troubleshooting DDA precipitation.
References
- 1. homework.study.com [homework.study.com]
- 2. Amine - Wikipedia [en.wikipedia.org]
- 3. issr.edu.kh [issr.edu.kh]
- 4. Chapter 22 notes [web.pdx.edu]
- 5. moorparkcollege.edu [moorparkcollege.edu]
- 6. This compound | 112-18-5 [chemicalbook.com]
- 7. 112-18-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. journalssystem.com [journalssystem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
handling and storage recommendations for N,N-Dimethyldodecylamine to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and storage of N,N-Dimethyldodecylamine to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound to ensure its stability?
A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to air and moisture.[1] It is also recommended to store the compound under an inert gas, such as nitrogen, as it is sensitive to air and carbon dioxide.[2]
Q2: What are the primary factors that can cause this compound to degrade?
A2: The primary factors that can lead to the degradation of this compound are exposure to strong oxidizing agents, strong acids, and elevated temperatures.[3][4] As a tertiary amine, it is susceptible to oxidation, which can result in the formation of N-oxides.[5]
Q3: What are the known degradation products of this compound?
A3: The most common degradation product of this compound through oxidation is this compound N-oxide.[5] Under severe conditions, cleavage of the C-N bond can occur, potentially forming dimethylamine and dodecanal.
Q4: How can I visually inspect my this compound for signs of degradation?
A4: this compound is typically a clear, colorless to pale yellow liquid.[6][7] Any significant change in color, such as darkening, or the appearance of precipitates, may indicate degradation. A strong, fish-like odor is characteristic of this compound.[6][7]
Q5: Is this compound sensitive to light?
A5: While not always explicitly stated as a primary concern, it is good laboratory practice to store all chemicals, including this compound, protected from light to prevent potential photolytic degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in analytical chromatogram (e.g., HPLC) | Degradation of this compound. | 1. Verify the identity of the unexpected peaks using a mass spectrometer (MS) detector. 2. Review the sample handling and storage procedures to identify any deviations from the recommended conditions. 3. Perform a forced degradation study (see Experimental Protocols) to confirm the identity of degradation products. |
| Decreased purity or concentration of this compound over time | Improper storage conditions leading to degradation. | 1. Ensure the compound is stored in a tightly sealed container under an inert atmosphere. 2. Check the storage temperature to ensure it is in a cool environment. 3. Avoid exposure to oxidizing agents and acids. |
| Change in physical appearance (e.g., color change) | Oxidation or contamination. | 1. If a color change is observed, it is recommended to re-analyze the purity of the material before use. 2. Ensure that the storage container is appropriate and has not leached any impurities. |
Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place, with some suppliers recommending <15°C. | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., nitrogen).[2] | To prevent oxidation, as the compound is air-sensitive.[8] |
| Container | Tightly closed, appropriate chemical-resistant container. | To prevent exposure to moisture and air.[9][1] |
| Incompatible Materials | Strong oxidizing agents, strong acids.[3][4] | To prevent chemical reactions that lead to degradation. |
| Light Exposure | Store in a dark place or in an opaque container. | To prevent potential photolytic degradation. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and degradation pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Analyze all samples, including an unstressed control, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV and/or Mass Spectrometry (MS) detector.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of this compound under each stress condition.
-
Visualizations
Caption: Troubleshooting workflow for suspected degradation of this compound.
Caption: Key storage recommendations to prevent this compound degradation.
References
- 1. chemos.de [chemos.de]
- 2. pharmtech.com [pharmtech.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. Buy this compound (EVT-8402612) | 68390-97-6 [evitachem.com]
- 6. ijrpp.com [ijrpp.com]
- 7. scilit.com [scilit.com]
- 8. This compound, 95%, pract. | Fisher Scientific [fishersci.ca]
- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
Technical Support Center: Synthesis of N,N-Dimethyldodecylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of N,N-Dimethyldodecylamine. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory and industrial methods for the synthesis of this compound include:
-
Catalytic Hydrogenation of N,N-Dimethyldodecylamide: A high-yield method involving the reduction of the corresponding amide.
-
Eschweiler-Clarke Reaction: The methylation of dodecylamine using formic acid and formaldehyde, known for its high efficiency.
-
Direct Amination of Dodecanol: The reaction of dodecanol with dimethylamine, often used in industrial settings.
-
Alkylation of Dodecylamine with Dimethyl Sulfate: A method utilizing a powerful methylating agent.
Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?
A2: Byproduct formation is dependent on the synthetic route chosen. Common byproducts include unreacted starting materials, partially methylated amines (N-methyldodecylamine), and over-alkylated products (didodecylmethylamine and tridodecylamine). Specific byproducts for each method are detailed in the troubleshooting guide below.
Q3: How can I best purify the crude this compound?
A3: Purification strategies depend on the scale of the reaction and the nature of the impurities. Common techniques include:
-
Vacuum Distillation: Effective for separating the desired product from less volatile impurities.
-
Column Chromatography: Useful for removing byproducts with different polarities.
-
Acid-Base Extraction: Can be employed to separate the basic amine product from neutral or acidic impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, linking them to potential byproducts and offering solutions.
Issue 1: Low Yield of this compound
| Observed Problem | Potential Cause & Byproduct | Suggested Solution |
| TLC/GC-MS analysis shows a significant amount of unreacted starting material. | Incomplete reaction. | - Increase reaction time or temperature. - Ensure the catalyst (if applicable) is active and used in the correct loading. - Check the purity of starting materials. |
| The isolated product is a mixture of this compound and N-methyldodecylamine. | Incomplete methylation (in Eschweiler-Clarke or dimethyl sulfate methods). | - Increase the equivalents of the methylating agent (formaldehyde/formic acid or dimethyl sulfate). - Prolong the reaction time to ensure complete methylation. |
| Significant formation of dodecyl alcohol and dimethylamine is observed (in the catalytic hydrogenation of N,N-dimethyldodecylamide). | Side reaction of amide cleavage.[1] | - Introduce dimethylamine into the reaction mixture to suppress the side reaction.[1] |
Issue 2: Presence of Unexpected Peaks in NMR or GC-MS
| Observed Problem | Potential Cause & Byproduct | Suggested Solution |
| 1H NMR shows a broad singlet around 0.9-1.5 ppm and a triplet around 2.5-2.7 ppm, but with incorrect integration ratios. | Presence of N-methyldodecylamine or didodecylmethylamine. | - Optimize reaction stoichiometry to favor the formation of the tertiary amine. - Purify the product using column chromatography. |
| GC-MS analysis reveals peaks with higher molecular weights than the desired product. | Over-alkylation leading to didodecylmethylamine or tridodecylamine. | - Use a stoichiometric amount of the alkylating agent. - Add the alkylating agent slowly to the reaction mixture. - Conduct the reaction at a lower temperature to control the reaction rate. |
| Presence of genotoxic impurities when using dimethyl sulfate. | Residual dimethyl sulfate. | - Implement a thorough work-up procedure, including quenching with a suitable reagent to destroy unreacted dimethyl sulfate. - Utilize analytical techniques like UHPLC-MS/MS to quantify residual impurities.[2] |
Issue 3: Difficulty in Product Purification
| Observed Problem | Potential Cause & Byproduct | Suggested Solution |
| Product and byproducts co-elute during column chromatography. | Similar polarities of the desired product and long-chain amine byproducts. | - Use a different solvent system with varying polarity. - Consider converting the amine mixture to their hydrochloride salts, which may have different chromatographic behavior, followed by neutralization after separation. |
| The product is an oil and difficult to crystallize. | Presence of impurities that inhibit crystallization. | - Attempt vacuum distillation to purify the product. - If distillation is not feasible, try converting the amine to a crystalline salt (e.g., hydrochloride) for purification, followed by regeneration of the free amine. |
| Emulsion formation during acid-base extraction. | The amphiphilic nature of the long-chain amines. | - Add a saturated solution of sodium chloride (brine) to break the emulsion. - Centrifuge the mixture to aid in phase separation. |
Quantitative Data on Synthesis Methods
The following table summarizes typical yields and byproduct profiles for common synthesis methods of this compound.
| Synthesis Method | Typical Yield (%) | Common Byproducts | Byproduct Percentage (%) | Reference |
| Catalytic Hydrogenation of N,N-Dimethyldodecylamide | 97.1 | Dodecyl alcohol, Dimethylamine | Not specified | [1] |
| Eschweiler-Clarke Reaction | >80 | Carbon dioxide | Not applicable | [3] |
| Direct Amination of Dodecanol | ~77 (for primary amine) | Didodecylamine, Tridodecylamine | Not specified | [4] |
| Alkylation with Dimethyl Sulfate | ~51.5 (for a similar amine) | Unreacted starting materials | Not specified | [4] |
Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation of N,N-Dimethyldodecylamide[1]
-
Reaction Setup: In an autoclave, charge N,N-dimethyldodecylamide, a Ni/γ-Al2O3 catalyst, and introduce dimethylamine.
-
Reaction Conditions: Pressurize the autoclave with hydrogen gas. Heat the reaction mixture to the desired temperature and stir.
-
Work-up: After the reaction is complete, cool the autoclave, vent the hydrogen gas, and filter the catalyst. The product can be purified by vacuum distillation.
Protocol 2: Synthesis via Eschweiler-Clarke Reaction[5]
-
Reaction Setup: In a round-bottom flask, combine dodecylamine (1.0 eq), formic acid (excess), and formaldehyde (excess).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) for several hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture and make it basic with an aqueous solution of sodium hydroxide. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by vacuum distillation.
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. [Determination of dimethyl sulfate genotoxic impurities in tertiary amine drugs by ultra-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Methyl-1-dodecanamine | C13H29N | CID 81746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. research.abo.fi [research.abo.fi]
shelf life and retest date determination for N,N-Dimethyldodecylamine
This technical support center provides guidance on the shelf life and retest date determination for N,N-Dimethyldodecylamine, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended shelf life for this compound?
A1: There is no universally defined shelf life for this compound as it is highly dependent on storage conditions and handling.[1][2] Many suppliers do not provide a specific expiration date on the Certificate of Analysis (CoA) unless stability studies have been performed on a specific lot.[2] Instead, a "retest date" is often recommended, which is the date upon which the material should be re-examined to ensure it is still suitable for its intended use.[2][3]
Q2: What are the ideal storage conditions for this compound?
A2: To maximize its shelf life, this compound should be stored in a cool, dry, and well-ventilated area. It should be kept in a tightly sealed container, preferably under an inert gas like nitrogen or argon, to prevent oxidation and reaction with atmospheric components.[4]
Q3: How can I tell if my this compound has degraded?
A3: Visual inspection can sometimes indicate degradation. Signs of degradation may include a change in color (e.g., from colorless/pale yellow to a darker yellow or brown), the development of a strong, unpleasant odor, or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical testing is necessary to confirm the purity of the material.
Q4: What is a "retest date" and how does it differ from an "expiration date"?
A4: An expiration date is the date after which a product should not be used, as its quality and safety can no longer be guaranteed.[2] A retest date is the date when a material should be re-evaluated to confirm that it still meets its specifications.[2][3] If the material passes the retest, its shelf life can be extended until the next retest period.[3]
Q5: How do I establish a retest period for this compound in my lab?
A5: Establishing a retest period should be based on stability studies conducted under controlled, long-term, and accelerated storage conditions, following guidelines such as those from the International Council for Harmonisation (ICH).[5][6][7][8][9] The stability of the material is assessed at specific time intervals using validated analytical methods to monitor its purity and degradation products.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of this compound, leading to lower purity and the presence of impurities that may interfere with the reaction. | 1. Retest the purity of your this compound stock using one of the analytical methods described below. 2. If the purity is below the required specification, consider using a fresh batch of the reagent. 3. Review storage conditions to ensure they are optimal. |
| Visible change in appearance (color, clarity) | Oxidation or contamination of the material. Exposure to air, light, or incompatible materials. | 1. Do not use the material if significant changes in appearance are observed. 2. Verify that the storage container is properly sealed and stored under an inert atmosphere if necessary. 3. Perform a purity analysis to determine the extent of degradation. |
| pH of aqueous solutions is off | This compound is a base. Incorrect concentration or degradation can affect the pH of solutions. Degradation can lead to the formation of acidic or other basic byproducts. | 1. Verify the concentration of your this compound solution. 2. Retest the purity of the stock material. 3. Prepare fresh solutions and measure the pH. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Source(s) |
| Temperature | Cool place | [4] |
| Atmosphere | Store under inert gas (e.g., Nitrogen) | [4] |
| Container | Tightly closed container | [4] |
| Environment | Dry and well-ventilated place | [4] |
| Incompatible Materials | Strong oxidizing agents, strong acids | [4] |
Note: As specific shelf-life and retest period data are not consistently provided by manufacturers, users are advised to establish their own retest schedules based on their specific applications and storage conditions, following the principles outlined in ICH guidelines.[5][6][7][8][9]
Experimental Protocols for Retesting
To ensure the continued suitability of this compound, its purity should be periodically re-assessed. The following are general protocols for common analytical techniques that can be adapted for this purpose.
Purity Determination by Gas Chromatography (GC)
Objective: To determine the purity of this compound and identify potential volatile impurities.
Methodology:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for separating amines.[10]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection:
-
Injector Temperature: 250-280°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 or as appropriate for the concentration.
-
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10-15°C/minute.
-
Final Hold: Hold at 280°C for 5-10 minutes.
-
-
Detector:
-
FID Temperature: 300°C.
-
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject the prepared sample and a solvent blank.
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound, particularly for non-volatile impurities. Since this compound lacks a strong UV chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is often necessary if a UV detector is used.
Methodology (with UV detection after derivatization):
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent or buffer (e.g., 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection: UV at a wavelength appropriate for the chosen derivatizing agent (e.g., 254 nm for dansyl chloride).
-
Sample Preparation (Derivatization with Dansyl Chloride):
-
To 100 µL of a diluted this compound sample, add 100 µL of a sodium bicarbonate buffer (100 mM, pH 9.5).
-
Add 200 µL of a 1 mg/mL solution of dansyl chloride in acetone.
-
Vortex and incubate at 60°C for 45 minutes in the dark.
-
Add 50 µL of a 250 mM solution of methylamine to quench the excess dansyl chloride.
-
Vortex and let it stand for 10 minutes at room temperature before injection.
-
-
Analysis:
-
Inject the derivatized sample.
-
Quantify against a similarly derivatized reference standard of known purity.
-
Assay by Potentiometric Titration
Objective: To determine the total basic content (assay) of this compound.
Methodology:
-
Apparatus: Potentiometric titrator with a suitable electrode (e.g., glass pH electrode).[11]
-
Titrant: Standardized 0.1 M perchloric acid in glacial acetic acid or 0.1 M hydrochloric acid in isopropanol.[11][12]
-
Solvent: A non-aqueous solvent such as glacial acetic acid or a mixture of isopropanol and chloroform.[11]
-
Procedure:
-
Accurately weigh a suitable amount of this compound and dissolve it in the chosen solvent.
-
Immerse the electrode in the solution and stir continuously.
-
Titrate with the standardized acid, recording the potential (mV) or pH as a function of the titrant volume.
-
The endpoint is determined from the inflection point of the titration curve.
-
-
Calculation:
-
The purity is calculated based on the volume of titrant consumed, the molarity of the titrant, and the weight of the sample.
-
Workflow and Signaling Pathway Diagrams
Caption: Workflow for Retest Date Determination.
References
- 1. triumvirate.com [triumvirate.com]
- 2. ARL Bio Pharma | Expiration Dates and Retesting of Pharmaceutical Ingredients [arlok.com]
- 3. rhotaupharma.com [rhotaupharma.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. mastercontrol.com [mastercontrol.com]
- 6. database.ich.org [database.ich.org]
- 7. m.youtube.com [m.youtube.com]
- 8. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 9. ikev.org [ikev.org]
- 10. mdpi.com [mdpi.com]
- 11. library.aocs.org [library.aocs.org]
- 12. datapdf.com [datapdf.com]
Validation & Comparative
Gold Nanoparticle Synthesis: A Comparative Guide to N,N-Dimethyldodecylamine and CTAB
For researchers, scientists, and drug development professionals, the choice of surfactant is a critical parameter in the synthesis of gold nanoparticles (AuNPs), profoundly influencing their size, shape, stability, and suitability for downstream applications. This guide provides a detailed comparison of two cationic surfactants, the well-established Cetyltrimethylammonium Bromide (CTAB) and the less conventional N,N-Dimethyldodecylamine (DDA), in the context of gold nanoparticle synthesis.
This guide will therefore present a comprehensive overview of gold nanoparticle synthesis using CTAB, supported by established experimental data. We will then discuss the potential roles and characteristics of tertiary amine surfactants like DDA in nanoparticle synthesis based on available literature on similar molecules, highlighting the current knowledge gap and the need for further research to enable a direct, quantitative comparison.
Cetyltrimethylammonium Bromide (CTAB): The Gold Standard for Anisotropic Nanoparticle Synthesis
CTAB is a quaternary ammonium surfactant renowned for its efficacy in directing the anisotropic growth of gold nanoparticles, most notably in the seed-mediated synthesis of gold nanorods. Its role is multifaceted, acting as a phase transfer agent, a capping agent to stabilize the nanoparticles, and a template to guide their shape.
Experimental Protocol: Seed-Mediated Synthesis of Gold Nanorods using CTAB
A widely adopted method for synthesizing gold nanorods using CTAB is the seed-mediated growth approach. This process involves two key stages: the synthesis of small, spherical gold "seed" nanoparticles and their subsequent growth into anisotropic nanorods in a separate growth solution.
1. Preparation of Gold Seed Solution:
-
A solution of Chloroauric acid (HAuCl₄) is prepared in deionized water.
-
To this, an aqueous solution of CTAB is added and stirred.
-
A freshly prepared, ice-cold solution of Sodium borohydride (NaBH₄) is rapidly injected under vigorous stirring.
-
The solution color changes from yellow to brownish-yellow, indicating the formation of gold seed nanoparticles. The solution is typically aged for a specific period before use.
2. Preparation of Growth Solution:
-
A larger volume of CTAB solution is prepared.
-
Silver nitrate (AgNO₃) solution is added, which plays a crucial role in inducing anisotropic growth.
-
Chloroauric acid (HAuCl₄) solution is added, causing the solution to turn from colorless to yellow.
-
A mild reducing agent, typically Ascorbic acid, is added, which reduces the Au³⁺ to Au¹⁺ and turns the solution colorless.
3. Growth of Gold Nanorods:
-
A small volume of the aged seed solution is added to the growth solution.
-
The solution is gently mixed and left undisturbed for several hours.
-
During this time, the color of the solution gradually changes, often to a reddish-purple, indicating the formation of gold nanorods.
-
The resulting nanorods are then purified by centrifugation to remove excess CTAB and other reactants.
Quantitative Data for CTAB-Synthesized Gold Nanoparticles
The following table summarizes typical characterization data for gold nanoparticles synthesized using CTAB. It is important to note that these values can be tuned by varying reaction parameters such as the concentration of reactants, temperature, and the seed-to-growth solution ratio.
| Parameter | Typical Value Range for Gold Nanorods | Factors Influencing the Parameter |
| Size (Length x Width) | 20-100 nm x 10-25 nm | Ratio of seed solution to growth solution, concentration of AgNO₃, concentration of ascorbic acid, reaction temperature. |
| Aspect Ratio | 2 - 10 | Concentration of AgNO₃, concentration of CTAB. |
| Polydispersity Index (PDI) | < 0.3 | Purity of reagents, precise control over reaction conditions (temperature, stirring), aging time of the seed solution. |
| Zeta Potential | +30 to +60 mV | The positive charge is due to the bilayer of cationic CTAB molecules on the nanoparticle surface. |
| Surface Plasmon Resonance (SPR) | Longitudinal: 600-1200 nm; Transverse: ~520 nm | The longitudinal peak is highly sensitive to the aspect ratio and shifts to longer wavelengths as the aspect ratio increases. |
This compound (DDA): An Under-explored Alternative
This compound is a tertiary amine surfactant with a 12-carbon alkyl chain. While structurally different from the quaternary ammonium head group of CTAB, tertiary amines have been explored in nanoparticle synthesis, often acting as both reducing and capping agents.
Potential Roles in Gold Nanoparticle Synthesis
Based on the chemistry of tertiary amines, DDA could potentially participate in gold nanoparticle synthesis in the following ways:
-
Reducing Agent: The lone pair of electrons on the nitrogen atom of the tertiary amine can reduce Au³⁺ ions to Au⁰, initiating the nucleation of gold nanoparticles.
-
Capping Agent: The amine headgroup can coordinate to the surface of the gold nanoparticles, providing electrostatic and steric stabilization, thus preventing aggregation. The dodecyl chain would provide a hydrophobic layer.
-
Shape-Directing Agent: While less established than CTAB, the preferential binding of DDA to specific crystallographic faces of the growing nanoparticles could potentially induce anisotropic growth, although this would likely be less pronounced than with the bilayer-forming CTAB.
Lack of Experimental Data
Despite its potential, a thorough search of scientific literature reveals a significant gap in detailed experimental protocols and quantitative characterization data for the synthesis of pure gold nanoparticles using this compound as the primary surfactant. One study mentions its use as a capping agent for Au-core-Pd-shell bimetallic nanoparticles in an organic solvent, but this does not provide the necessary information for a direct comparison with the aqueous synthesis of gold nanoparticles using CTAB.
This lack of data prevents the creation of a quantitative comparison table for DDA-synthesized AuNPs or a detailed experimental protocol.
Logical Workflow for Surfactant Comparison in Gold Nanoparticle Synthesis
The following diagram illustrates the logical workflow for comparing two different surfactants in the synthesis of gold nanoparticles, from the selection of precursors to the final characterization of the resulting nanoparticles.
Caption: Workflow for comparing surfactants in AuNP synthesis.
Conclusion and Future Outlook
CTAB remains a dominant and well-characterized surfactant for the synthesis of gold nanoparticles, particularly for achieving anisotropic shapes like nanorods. Its mechanism of action through the formation of a directing bilayer is well-understood, and protocols are highly reproducible.
The potential of this compound as a surfactant in gold nanoparticle synthesis is an area that warrants further investigation. Based on the behavior of other tertiary amines, it is plausible that DDA could function as both a reducing and capping agent, potentially offering a simpler, one-pot synthesis method. However, without dedicated research and published data, its effectiveness in controlling size, shape, and stability, and how it compares to the performance of CTAB, remains speculative.
For researchers and professionals in drug development, the choice of surfactant has significant implications for the biocompatibility and toxicity of the final nanoparticle formulation. The known cytotoxicity of CTAB often necessitates post-synthesis surface modification. Future studies on less-toxic alternatives like DDA are crucial for advancing the biomedical applications of gold nanoparticles. A direct, comparative study examining the synthesis of gold nanoparticles with DDA and CTAB under identical conditions would be of immense value to the scientific community, providing the necessary data to make informed decisions on surfactant selection based on desired nanoparticle characteristics and intended application.
LDAO vs. DDM: A Comparative Guide to Membrane Protein Stability
For researchers, scientists, and drug development professionals, the choice of detergent is a critical step in the successful solubilization, purification, and characterization of membrane proteins. This guide provides an objective comparison of two commonly used detergents, Lauryldimethylamine N-oxide (LDAO) and n-dodecyl-β-D-maltoside (DDM), focusing on their impact on membrane protein stability.
This comparison guide synthesizes experimental data to assist in the rational selection of a detergent for your specific membrane protein of interest. We will delve into their physicochemical properties, present quantitative data on their stabilization effects, and provide detailed experimental protocols for key stability assays.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental properties of a detergent, such as its charge, critical micelle concentration (CMC), and micelle size, significantly influence its interaction with a membrane protein. LDAO is a zwitterionic detergent, possessing both a positive and negative charge in its headgroup, while DDM is a non-ionic detergent with a larger, more hydrophilic maltose headgroup.[1] These differences in their chemical nature contribute to their distinct behaviors in solution and their effects on protein stability.
| Property | LDAO (Lauryldimethylamine N-oxide) | DDM (n-dodecyl-β-D-maltoside) |
| Detergent Class | Zwitterionic[1] | Non-ionic[1] |
| Molecular Weight | ~229.4 g/mol [1] | ~510.6 g/mol |
| Critical Micelle Concentration (CMC) | 1-2 mM[1] | ~0.17 mM[2] |
| Micelle Molecular Weight | ~17-21.5 kDa[2] | ~50-76.4 kDa[2][3] |
| General Characterization | Can be denaturing for some proteins, but its small micelle size can be advantageous for crystallography.[1][2] | Considered a "gentle" detergent, often preserving protein function.[4] |
Quantitative Comparison of Membrane Protein Stability
The stability of a membrane protein in a given detergent can be quantitatively assessed using various biophysical techniques. A key method is differential scanning fluorimetry (DSF), which measures the thermal unfolding temperature (Tm) of a protein. A higher Tm indicates greater thermostability.
A study on the E. coli disulfide bond oxidase B (DsbB), an integral membrane protein, provides a direct quantitative comparison of the stabilizing effects of LDAO and DDM.
| Membrane Protein | Detergent | Melting Temperature (Tm) | Reference |
| DsbB | LDAO | ~55°C | [5] |
| DsbB | DDM | ~65°C | [5] |
For the membrane protein DsbB, DDM confers significantly greater thermostability compared to LDAO, as evidenced by the 10°C higher melting temperature.[5] This finding aligns with the general characterization of DDM as a milder, more stabilizing detergent for many membrane proteins. However, it is crucial to note that the optimal detergent is highly protein-dependent, and what proves effective for one protein may not be for another.
Experimental Protocols
To facilitate the direct comparison of LDAO and DDM for your membrane protein of interest, detailed protocols for key stability and functional assays are provided below.
Protocol 1: Detergent Screening for Optimal Solubilization
This initial step is crucial to identify which detergent effectively extracts the target protein from the cell membrane.
Materials:
-
Cell paste or isolated membranes containing the target protein.
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors).
-
Detergent stock solutions (e.g., 10% w/v of LDAO and DDM).
-
High-speed centrifuge.
Procedure:
-
Resuspend the cell paste or membranes in ice-cold Lysis Buffer.
-
Aliquot the membrane suspension into separate tubes for each detergent.
-
Add LDAO and DDM from stock solutions to a final concentration of 1% (w/v) to their respective tubes.
-
Incubate the samples with gentle rotation at 4°C for 1-2 hours.
-
Pellet the non-solubilized material by ultracentrifugation (e.g., 100,000 x g for 60 minutes at 4°C).
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
Analyze the supernatant by SDS-PAGE and Western blot to determine the solubilization efficiency for each detergent.
Protocol 2: Thermostability Assessment using Differential Scanning Fluorimetry (DSF)
This assay quantitatively measures the thermal stability of the purified membrane protein in each detergent.
Materials:
-
Purified membrane protein in a buffer containing either LDAO or DDM (at a concentration above their respective CMCs).
-
Fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).
-
Real-time PCR instrument or a dedicated DSF instrument.
Procedure:
-
In a 96-well PCR plate, prepare reactions containing the purified membrane protein (e.g., 2-5 µM) and the fluorescent dye in the respective detergent-containing buffers.
-
Set up a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Monitor the fluorescence intensity as the temperature increases.
-
Plot the fluorescence intensity versus temperature to generate a melting curve. The midpoint of the transition, or the peak of the first derivative of the curve, represents the melting temperature (Tm).
Protocol 3: Assessment of Aggregation by Size-Exclusion Chromatography (SEC)
SEC is used to evaluate the monodispersity and aggregation state of the membrane protein in each detergent. A stable protein should elute as a single, symmetrical peak.
Materials:
-
Purified membrane protein in a buffer containing either LDAO or DDM.
-
Size-exclusion chromatography system (e.g., HPLC or FPLC) with a suitable column (e.g., Superdex 200 or equivalent).
-
SEC running buffer containing the respective detergent at a concentration above its CMC.
Procedure:
-
Equilibrate the SEC column with the running buffer containing either LDAO or DDM.
-
Inject a sample of the purified membrane protein.
-
Monitor the elution profile at 280 nm.
-
Analyze the chromatograms. A single, sharp, and symmetrical peak indicates a homogenous and stable protein preparation. The presence of high molecular weight peaks or a broad, asymmetrical peak suggests aggregation.[6]
Protocol 4: Functional Ligand-Binding Assay (for GPCRs)
For receptors like G protein-coupled receptors (GPCRs), it is essential to assess whether the detergent preserves their function, such as ligand binding.
Materials:
-
Purified GPCR in a buffer containing either LDAO or DDM.
-
Radiolabeled ligand specific for the GPCR.
-
Glass fiber filters and a filter binding apparatus.
-
Scintillation counter.
Procedure:
-
Incubate the purified GPCR with increasing concentrations of the radiolabeled ligand in the respective detergent-containing buffers.
-
Separate the bound from free ligand by rapid filtration through the glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the binding affinity (Kd) and the total number of binding sites (Bmax) in each detergent.
Visualizing the Workflow and Logic
To provide a clearer understanding of the experimental process and the decision-making logic, the following diagrams have been generated using Graphviz.
Conclusion
The choice between LDAO and DDM for membrane protein stabilization is not always straightforward and is highly dependent on the specific protein and the intended downstream applications. DDM is often the preferred choice for initial studies due to its mild nature and proven track record in preserving the stability and function of a wide range of membrane proteins.[4] However, LDAO should not be discounted, as its smaller micelle size can be a distinct advantage for structural studies, particularly X-ray crystallography, sometimes yielding better-diffracting crystals.[2]
Ultimately, an empirical approach is essential. The protocols provided in this guide offer a framework for a systematic comparison of LDAO and DDM, enabling researchers to make an informed, data-driven decision to advance their membrane protein research.
References
- 1. Rapid Assessment of Membrane Protein Quality by Fluorescent Size Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Cationic Landscape: A Comparative Guide to Surfactant Alternatives for N,N-Dimethyldodecylamine
For researchers, scientists, and drug development professionals, the selection of an appropriate cationic surfactant is a critical decision that profoundly impacts formulation stability, biological efficacy, and cytotoxicity. This guide provides a comprehensive comparison of viable alternatives to N,N-Dimethyldodecylamine, focusing on performance metrics supported by experimental data. We delve into the properties of three prominent alternatives: Benzalkonium Chloride, Cetyltrimethylammonium Bromide (CTAB), and 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), offering a data-driven analysis to inform your selection process.
While direct comparative studies including this compound are limited in publicly available literature, this guide compiles existing data on these alternatives and provides detailed experimental protocols for key performance assays to empower researchers to conduct their own comparative evaluations.
Performance at a Glance: A Comparative Overview
The following tables summarize key performance indicators for this compound and its alternatives. It is important to note that the data presented for the alternatives are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions. The performance of this compound is inferred from structurally similar molecules, and direct experimental validation is recommended.
Table 1: Physicochemical Properties
| Performance Metric | This compound (Inferred) | Benzalkonium Chloride | Cetyltrimethylammonium Bromide (CTAB) | 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) |
| Molecular Weight ( g/mol ) | 213.40 | Variable (Mixture) | 364.47 | 698.54 |
| Critical Micelle Concentration (CMC) | Low | ~0.75-4.5 mM[1] | ~0.9-1.0 mM[1] | Formulation Dependent |
Table 2: Performance in Biological Applications
| Performance Metric | This compound (Inferred) | Benzalkonium Chloride | Cetyltrimethylammonium Bromide (CTAB) | 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) |
| Cytotoxicity (IC50) | Data Not Available | Cell line dependent (e.g., 7.1 µg/mL on H358 cells) | Generally more cytotoxic than DDAB | Cell line and formulation dependent |
| Transfection Efficiency | Promising potential based on similar structures | Not a primary application | Can be used for gene delivery, often in nanoparticle formulations | High efficiency, widely used in mRNA delivery |
Table 3: Nanoparticle Formulation Characteristics
| Performance Metric | This compound (Inferred) | Benzalkonium Chloride | Cetyltrimethylammonium Bromide (CTAB) | 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) |
| Typical Nanoparticle Size (nm) | Formulation Dependent | Formulation Dependent | Can form nanoparticles of various sizes (e.g., ~85 nm with pDNA)[2] | Formulation Dependent (e.g., <250 nm in hybrid nanoparticles)[3] |
| Zeta Potential (mV) | Positive | Positive | Positive (e.g., +4 mV with pDNA)[2] | Positive (e.g., significantly high positive charge in hybrid nanoparticles)[3] |
In Focus: A Closer Look at the Alternatives
Benzalkonium Chloride
A quaternary ammonium compound widely used as an antimicrobial preservative.[4] Its cationic nature allows it to disrupt microbial cell membranes. While effective as a preservative, its application as a primary transfection agent is less common. Studies have shown that it can enhance transscleral drug delivery.[5]
Cetyltrimethylammonium Bromide (CTAB)
A well-known cationic surfactant extensively used in DNA extraction protocols due to its ability to precipitate DNA.[6] It is also employed in the synthesis of gold nanoparticles and has been investigated for gene delivery applications.[2] However, it is often reported to have higher cytotoxicity compared to other cationic lipids like DDAB.
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
A widely used cationic lipid in non-viral gene delivery, particularly for mRNA vaccines and therapies. It forms liposomes that can encapsulate and deliver nucleic acids into cells with high efficiency. The performance of DOTAP-based formulations is highly dependent on the helper lipids and the overall composition.
Visualizing the Workflow: From Formulation to Analysis
To provide a clearer understanding of the experimental processes involved in evaluating these cationic surfactants, the following diagrams, generated using Graphviz, illustrate key workflows.
Caption: Experimental workflow for evaluating cationic surfactants.
Caption: Cellular uptake pathway of cationic lipid-nucleic acid complexes.
Detailed Experimental Protocols
For researchers looking to perform their own comparative studies, the following are detailed protocols for the key experimental assays mentioned in this guide.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which a surfactant reduces the viability of a cell population by 50% (IC50).
Materials:
-
96-well plates
-
Mammalian cells in culture
-
Cationic surfactant solutions of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of the cationic surfactant to be tested. Include untreated control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the surfactant concentration to determine the IC50 value.
Transfection Efficiency Assay (Luciferase Assay)
Objective: To quantify the level of gene expression following transfection with a reporter plasmid.
Materials:
-
24-well plates
-
Mammalian cells in culture
-
Cationic surfactant/lipid
-
Luciferase reporter plasmid DNA
-
Luciferase Assay System (includes cell lysis buffer and luciferase substrate)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 24-well plate and grow to 70-90% confluency.
-
Complex Formation: Prepare the surfactant/DNA complexes by mixing the cationic surfactant and the luciferase reporter plasmid DNA in serum-free medium.
-
Transfection: Add the complexes to the cells and incubate for 4-6 hours.
-
Medium Change: Replace the transfection medium with fresh, complete growth medium.
-
Incubation: Incubate the cells for an additional 24-48 hours to allow for gene expression.
-
Cell Lysis: Wash the cells with PBS and then add the cell lysis buffer.
-
Luminometry: Transfer the cell lysate to a luminometer tube or a white-walled 96-well plate. Add the luciferase substrate and immediately measure the luminescence.
-
Data Analysis: Normalize the luciferase activity to the protein concentration of the cell lysate. Compare the relative light units (RLUs) between different transfection agents.
Nanoparticle Characterization (DLS and Zeta Potential)
Objective: To determine the size distribution and surface charge of the formulated nanoparticles.
Materials:
-
Dynamic Light Scattering (DLS) instrument with a zeta potential measurement capability
-
Cuvettes for DLS and zeta potential measurements
-
Nanoparticle suspension
Procedure for Dynamic Light Scattering (Size Measurement):
-
Sample Preparation: Dilute the nanoparticle suspension to an appropriate concentration with a suitable buffer (e.g., PBS or deionized water).
-
Instrument Setup: Set the instrument parameters, including the solvent refractive index and viscosity, and the measurement temperature.
-
Measurement: Transfer the sample to a DLS cuvette and place it in the instrument. Perform the measurement to obtain the particle size distribution.
-
Data Analysis: Analyze the data to determine the mean hydrodynamic diameter and the polydispersity index (PDI).
Procedure for Zeta Potential (Surface Charge Measurement):
-
Sample Preparation: Prepare the nanoparticle suspension in an appropriate buffer, typically one with low ionic strength (e.g., 10 mM NaCl).
-
Instrument Setup: Set the instrument parameters for zeta potential measurement.
-
Measurement: Inject the sample into the zeta potential cell and perform the measurement.
-
Data Analysis: The instrument will calculate the zeta potential based on the electrophoretic mobility of the nanoparticles.
Conclusion
The selection of a cationic surfactant is a multifaceted decision that requires careful consideration of its physicochemical properties and biological performance. While this compound presents a viable option, this guide has highlighted several commercially available alternatives—Benzalkonium Chloride, CTAB, and DOTAP—each with its own distinct profile.
For applications requiring strong antimicrobial properties, Benzalkonium Chloride is a well-established choice. For DNA manipulation and certain nanoparticle synthesis protocols, CTAB has a long history of use, though its cytotoxicity should be carefully managed. For high-efficiency gene delivery, particularly of mRNA, DOTAP and its formulations are at the forefront of current research and clinical applications.
Ultimately, the optimal choice will depend on the specific requirements of the research or drug development project. The provided experimental protocols offer a framework for conducting direct, head-to-head comparisons, enabling an evidence-based selection of the most suitable cationic surfactant for your application.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of N,N-Dimethyldodecylamine Compared to Other Tertiary Amines: A Comparative Guide
N,N-Dimethyldodecylamine, a tertiary amine with a C12 alkyl chain, finds diverse applications across various scientific and industrial fields. Its efficacy is often benchmarked against other tertiary amines, with the choice of amine being highly dependent on the specific application. This guide provides a comparative overview of this compound's performance in key areas, supported by available data and experimental protocols.
Catalysis in Polyurethane Foam Production
Tertiary amines are crucial catalysts in the production of polyurethane (PU) foams, influencing the reaction kinetics and final properties of the foam.[1][2] They catalyze both the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).[2] The balance between these two reactions is critical for the foam's structure and performance.[3]
Comparison of Tertiary Amine Catalysts:
While direct comparative data for this compound in PU foam catalysis is not extensively available in the public literature, a comparison with other common tertiary amine catalysts highlights the key performance-differentiating properties.
| Catalyst | Key Features | Applications | Reference |
| This compound | Long alkyl chain, potentially providing surfactant properties. | Used as an intermediate in chemical synthesis.[4] | [4] |
| Triethylamine (TEA) | Simple, common, and cost-effective. | General-purpose base in organic synthesis.[5] | [5] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | High catalytic activity, strong gelling catalyst. | Widely used in various PU foam applications.[3] | [3] |
| N,N-Dimethylcyclohexylamine (DMCHA) | Promotes faster gel times and robust cellular structures in rigid foams.[6] | Rigid polyurethane foams.[6] | [6] |
| N,N-Dimethylethanolamine (DMEA) | Contains a hydroxyl group, which can react into the polymer matrix.[7] | Polyurethane foams, epoxy resins.[7] | [7] |
Experimental Protocol: Evaluation of Tertiary Amine Catalysts in Polyurethane Foam Formation (General Protocol)
This protocol outlines a general procedure for comparing the catalytic activity of different tertiary amines in the production of polyurethane foam.
Materials:
-
Polyol (e.g., a polyether polyol)
-
Isocyanate (e.g., MDI or TDI)
-
Tertiary amine catalyst (e.g., this compound, Triethylamine, DABCO)
-
Surfactant (silicone-based)
-
Blowing agent (e.g., water, pentane)
-
Mixing container and mechanical stirrer
-
Mold
-
Stopwatch
Procedure:
-
In a mixing container, thoroughly blend the polyol, surfactant, blowing agent, and the tertiary amine catalyst.
-
Add the isocyanate to the mixture and immediately start vigorous mechanical stirring.
-
Simultaneously, start a stopwatch to measure the following reaction parameters:
-
Cream time: The time from the addition of isocyanate until the mixture starts to rise and change color.
-
Gel time: The time when the mixture becomes stringy and starts to form a gel.
-
Tack-free time: The time when the surface of the foam is no longer sticky to the touch.
-
-
Pour the reacting mixture into a mold before the gel time is reached.
-
Allow the foam to cure completely.
-
After curing, demold the foam and evaluate its physical properties, such as density, cell structure, and compressive strength.
Logical Relationship: Tertiary Amine Catalysis in PU Foam
Caption: Tertiary amine catalysis of gelling and blowing reactions in polyurethane foam production.
Gene Delivery
Cationic lipids, including quaternary ammonium salts derived from tertiary amines, are investigated as non-viral vectors for gene delivery.[8] The efficiency of these vectors depends on their ability to condense nucleic acids into nanoparticles, protect them from degradation, and facilitate their entry into cells.
Comparison of Cationic Lipids for Gene Delivery:
Direct comparisons of this compound-based cationic lipids with other established cationic lipids are limited. However, studies comparing different classes of cationic lipids provide insights into the structural features that influence transfection efficiency.
| Cationic Lipid Class | Head Group Example | Key Features | Reference |
| Quaternary Ammonium | Didodecyldimethylammonium bromide (DDAB) | Can enhance transfection efficiency of other liposomes.[9] | [9] |
| Pyridinium | 1-(2,3-dioleoyloxypropyl)-2,4,6-trimethylpyridinium | Can show better transfection efficiency and lower cytotoxicity than some tetraalkylammonium congeners.[8] | [8] |
| Ionizable Lipids | DLin-MC3-DMA, SM-102, ALC-0315 | Clinically used for RNA delivery; performance is highly dependent on the specific lipid.[10] | [10] |
Experimental Protocol: In Vitro Transfection Efficiency Assay (General Protocol)
This protocol describes a general method to evaluate the in vitro transfection efficiency of a cationic lipid formulation.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
Plasmid DNA (pDNA) encoding a reporter gene (e.g., GFP, luciferase)
-
Cationic lipid formulation (e.g., liposomes prepared with a derivative of this compound)
-
Transfection medium (e.g., Opti-MEM)
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., lysis buffer and substrate for luciferase assay)
-
Plate reader or fluorescence microscope
Procedure:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency (typically 70-90%).
-
Prepare the lipoplexes: a. Dilute the pDNA in transfection medium. b. In a separate tube, dilute the cationic lipid formulation in the same medium. c. Combine the diluted pDNA and cationic lipid solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.
-
Remove the culture medium from the cells and wash with PBS.
-
Add the lipoplex-containing transfection medium to the cells.
-
Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.
-
After incubation, remove the transfection medium and replace it with fresh, complete culture medium.
-
Incubate the cells for another 24-48 hours to allow for reporter gene expression.
-
Assess transfection efficiency by measuring the reporter gene expression (e.g., quantifying fluorescence for GFP or luminescence for luciferase).
Experimental Workflow: Cationic Lipid-Mediated Gene Delivery
Caption: Workflow for cationic lipid-mediated gene delivery from lipoplex formation to protein expression.
Surfactant Properties
Tertiary amines and their derivatives can function as surfactants. The long alkyl chain of this compound provides hydrophobicity, while the amine group provides hydrophilicity, making it surface-active.
Comparison of Tertiary Amine-Based Surfactants:
The surfactant properties of tertiary amines are influenced by their molecular structure, including the length of the alkyl chain and the nature of the head group.
| Surfactant Type | Example | Key Properties | Reference |
| Tertiary Amine | This compound | Acts as a cationic surfactant at low pH. | [11] |
| Amine Oxide | This compound N-oxide (LDAO) | Non-ionic or cationic depending on pH; good foaming and emulsifying properties.[11] | [11] |
| Quaternary Ammonium Salt | Dodecyltrimethylammonium bromide (DTAB) | Cationic surfactant with good antimicrobial properties. | [12] |
Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
This protocol outlines a method for determining the CMC of a surfactant, a key parameter indicating its efficiency.
Materials:
-
Surfactant (e.g., this compound)
-
Deionized water
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)
-
A series of volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the surfactant in deionized water.
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations.
-
Measure the surface tension of each solution using a tensiometer, starting from the most dilute solution.
-
Record the surface tension as a function of the logarithm of the surfactant concentration.
-
Plot the surface tension versus the log of the concentration.
-
The plot will typically show a region where the surface tension decreases linearly with the log of concentration, followed by a region where it remains relatively constant.
-
The CMC is the concentration at the intersection of these two linear regions.
Logical Relationship: Surfactant Action
Caption: The relationship between surfactant molecular structure, behavior in water, and macroscopic effects.
References
- 1. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. N, N-Dimethyl Dodecylamine/Dodecyl Tertiary Amine 112-18-5 [sunwisechem.com]
- 5. Triethylamine: Versatile Catalyst in Chemistry [eureka.patsnap.com]
- 6. bdmaee.net [bdmaee.net]
- 7. newtopchem.com [newtopchem.com]
- 8. Pyridinium cationic lipids in gene delivery: an in vitro and in vivo comparison of transfection efficiency versus a tetraalkylammonium congener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The enhancement of transfection efficiency of cationic liposomes by didodecyldimethylammonium bromide coated gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of ionizable lipids for lipid nanoparticle mediated DNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthetic and Bio-Derived Surfactants Versus Microbial Biosurfactants in the Cosmetic Industry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of N,N-Dimethyldodecylamine: A Comparative Guide to Chromatographic and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like N,N-Dimethyldodecylamine is paramount to the integrity and reproducibility of their work. This guide provides an objective comparison of chromatographic and spectroscopic methods for validating the purity of this compound, complete with experimental protocols and data presentation to aid in selecting the most suitable technique for your laboratory's needs.
Comparison of Analytical Techniques
The choice of analytical technique for purity determination of this compound hinges on several factors including the nature of potential impurities, required sensitivity, and available instrumentation. The primary methods explored in this guide are Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-ELSD) | Quantitative NMR (qNMR) |
| Principle | Separation of volatile compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase. | Separation of compounds in a liquid mobile phase based on their affinity for a stationary phase. | Quantitative determination based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.[1] |
| Typical Purity Range | >95% | >95% | >95% |
| Common Impurities Detected | Homologous long-chain amines (e.g., C10, C14, C16-dimethylamines), residual starting materials, and other volatile byproducts.[2] | Homologous long-chain amines, non-volatile impurities, and degradation products. | A wide range of impurities containing NMR-active nuclei, without the need for impurity reference standards.[3] |
| Sample Preparation | Simple dilution in a volatile organic solvent. | Dilution in the mobile phase or a compatible solvent. | Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent.[4][5] |
| Analysis Time | Typically 15-30 minutes. | Typically 10-25 minutes. | Approximately 10-20 minutes per sample. |
| Advantages | High resolution for volatile compounds, robust and widely available instrumentation, sensitive detection of hydrocarbons.[6] | Suitable for a wide range of non-volatile and thermally labile compounds, versatile with different detection methods.[7][8] | Non-destructive, provides structural information, absolute quantification without a reference standard for each component, high precision.[3][9] |
| Limitations | Requires volatile and thermally stable analytes; derivatization may be needed for polar compounds.[10] | This compound lacks a UV chromophore, necessitating universal detectors like ELSD or MS which can have their own limitations.[11] | Lower sensitivity compared to chromatographic techniques, requires a high-field NMR spectrometer, and careful sample preparation for accurate quantification. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific samples and instrumentation.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for assessing the purity of this compound and quantifying volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Capillary column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Reagents:
-
Carrier gas: Helium or Nitrogen, high purity.
-
FID gases: Hydrogen and Air, high purity.
-
Solvent: Dichloromethane or Hexane, HPLC grade.
-
This compound reference standard.
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the chosen solvent at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the solvent.
-
GC Conditions:
-
Injector temperature: 250°C
-
Detector temperature: 300°C
-
Oven temperature program: Initial temperature of 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier gas flow rate: 1 mL/min.
-
Injection volume: 1 µL.
-
Split ratio: 50:1.
-
-
Analysis: Inject the standard and sample solutions into the GC system. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is advantageous for analyzing this compound, especially when non-volatile impurities are suspected.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
-
Column: Mixed-mode (e.g., Primesep 200, 150 x 4.6 mm, 5 µm) or a suitable C18 column.[12]
Reagents:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Solvent: Methanol or Acetonitrile, HPLC grade.
-
This compound reference standard.
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the solvent at a concentration of approximately 1 mg/mL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the solvent.
-
HPLC Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 40°C.
-
Gradient: 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes.
-
Injection volume: 10 µL.
-
ELSD settings: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow 1.5 L/min.
-
-
Analysis: Inject the standard and sample solutions. Purity is determined by the area percentage of the main peak.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated solvent: Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD).
-
Internal Standard (IS): A certified reference material with a known purity, such as maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene. The IS should have a simple spectrum that does not overlap with the analyte signals.
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample into a vial.
-
Accurately weigh about 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton).
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal of this compound (e.g., the N-methyl protons) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Workflow for Purity Validation
The following diagram illustrates a typical workflow for validating the purity of this compound.
Caption: Workflow for this compound Purity Validation.
This comprehensive guide provides the necessary information for researchers and scientists to make informed decisions on the most appropriate method for validating the purity of this compound, ensuring the quality and reliability of their research and development endeavors.
References
- 1. emerypharma.com [emerypharma.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. researchgate.net [researchgate.net]
- 12. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column | SIELC Technologies [sielc.com]
comparative study of different capping agents for silver nanoparticles
The synthesis of silver nanoparticles (AgNPs) with tailored properties for applications in research, diagnostics, and therapeutics is critically dependent on the selection of an appropriate capping agent. These agents play a pivotal role in controlling nanoparticle size, morphology, stability, and biological activity. This guide provides a comparative analysis of various capping agents, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
The Role of Capping Agents
Capping agents are molecules that adsorb to the surface of newly formed nanoparticles, preventing their aggregation and controlling their growth.[1][2][3][4] They provide stability through electrostatic repulsion, steric hindrance, or a combination of both.[1][5] The choice of capping agent significantly influences the physicochemical and biological characteristics of the AgNPs, including their size, shape, surface charge, and toxicity.[1][6][7]
Performance Comparison of Common Capping Agents
The efficacy of different capping agents in controlling the properties of AgNPs has been the subject of numerous studies. This section summarizes key performance indicators for some of the most commonly used capping agents.
Synthetic Capping Agents
Synthetic polymers and small molecules are widely used as capping agents due to their well-defined structures and properties.
| Capping Agent | Average Particle Size (nm) | Zeta Potential (mV) | Antibacterial Activity (MIC in µg/mL) | Key Characteristics & References |
| Polyvinylpyrrolidone (PVP) | 8 - 13 | Varies | 16.9 - 240 (vs. E. coli, MRSA, P. aeruginosa) | Excellent steric stabilizer, prevents aggregation, can influence Ag+ release rate.[1][2][3] |
| Polyvinyl Alcohol (PVA) | Smaller than PEG, EDTA, PVP-capped AgNPs | -46.6 | Highest among PEG, EDTA, PVP | Leads to smaller, highly stable nanoparticles with enhanced antibacterial activity.[[“]][9] |
| Trisodium Citrate | 9.7 ± 2.0 | Varies | 16.9 - 210 (vs. E. coli) | Acts as both a reducing and capping agent, provides electrostatic stabilization.[2][3] |
| Polyethylene Glycol (PEG) | Larger than PVA, PVP, EDTA-capped AgNPs | Varies | Lower than PVA-capped AgNPs | Biocompatible, reduces cytotoxicity.[6][7][9] |
| Lipoic Acid (LA) | ~10 | Varies | High, comparable to uncapped AgNPs | Can reduce cytotoxicity while maintaining high antimicrobial activity.[6][7] |
| Tannic Acid (TA) | 16 - 28 | Varies | Varies | Acts as both a reducing and capping agent.[10][11] |
Natural/Biogenic Capping Agents
Biomolecules derived from natural sources are gaining traction as environmentally friendly alternatives for AgNP synthesis.
| Capping Agent | Average Particle Size (nm) | Key Characteristics & References |
| Dextran | 8.1 ± 2.9 | Provides good stability and enhances antibacterial activity.[2][3][12] |
| Carboxymethyl-dextran (DexCM) | 7.8 ± 3.0 | Leads to smaller, highly effective antibacterial nanoparticles.[2][3][12] |
| Chitosan | 20 - 40 | Biocompatible and biodegradable, though may lead to larger, asymmetric particles compared to gelatin.[13] |
| Gelatin | 6 - 12 | Produces small, uniform, and spherical nanoparticles.[13] |
| Plant Extracts (Moringa oleifera) | Varies | Act as both reducing and capping agents in green synthesis approaches.[14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of nanoparticle synthesis. Below are generalized protocols for the chemical reduction synthesis of AgNPs using different capping agents.
General Chemical Reduction Method
This method involves the reduction of a silver salt (e.g., silver nitrate, AgNO₃) in the presence of a reducing agent (e.g., sodium borohydride, NaBH₄) and a capping agent.
Materials:
-
Silver nitrate (AgNO₃) solution (e.g., 1 mM)
-
Reducing agent solution (e.g., 2 mM Sodium Borohydride, NaBH₄), freshly prepared and kept on ice.
-
Capping agent solution (e.g., 1% w/v PVP, PVA, or citrate solution).
-
Deionized water.
Procedure:
-
In a flask, add the capping agent solution to the silver nitrate solution under vigorous stirring.
-
Rapidly inject the ice-cold sodium borohydride solution into the mixture.
-
Observe the color change of the solution (typically to a yellow or brown hue), indicating the formation of AgNPs.
-
Continue stirring for a specified period (e.g., 30 minutes to 2 hours) to ensure the reaction is complete.
-
The resulting colloidal suspension can be purified by centrifugation and redispersion in deionized water to remove unreacted reagents.
Note: The final properties of the AgNPs are highly dependent on the concentrations of the reactants, the molar ratio of capping agent to silver ions, temperature, and the rate of addition of the reducing agent.[15][16]
Visualizing the Process
Diagrams illustrating the synthesis workflow and the mechanism of stabilization can aid in understanding the role of capping agents.
Caption: Workflow for the chemical synthesis of capped silver nanoparticles.
Caption: Mechanisms of nanoparticle stabilization by capping agents.
Conclusion
The selection of a capping agent is a critical parameter in the synthesis of silver nanoparticles, directly impacting their physical, chemical, and biological properties. While synthetic capping agents like PVP and citrate offer good control over nanoparticle size and stability, natural polymers and plant extracts are emerging as sustainable and biocompatible alternatives. The data and protocols presented in this guide provide a foundation for researchers to select the most suitable capping agent to achieve the desired nanoparticle characteristics for their specific application, be it in antimicrobial development, diagnostics, or targeted drug delivery. The balance between stability, size control, and biological activity should be carefully considered to optimize the performance of the final nanoproduct.[2][3][12]
References
- 1. researchgate.net [researchgate.net]
- 2. How similar is the antibacterial activity of silver nanoparticles coated with different capping agents? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. How similar is the antibacterial activity of silver nanoparticles coated with different capping agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Capping Agent-Dependent Toxicity and Antimicrobial Activity of Silver Nanoparticles: An In Vitro Study. Concerns about Potential Application in Dental Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capping Agent-Dependent Toxicity and Antimicrobial Activity of Silver Nanoparticles: An In Vitro Study. Concerns about Potential Application in Dental Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. Role of capping agents in controlling silver nanoparticles size, antibacterial activity and potential application as optical hydrogen peroxide sensor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Comparative Performance of Phytochemicals, Green Synthesised Silver Nanoparticles, and Green Synthesised Copper Nanoparticles-Loaded Textiles to Avoid Nosocomial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How similar is the antibacterial activity of silver nanoparticles coated with different capping agents? - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00917C [pubs.rsc.org]
- 13. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 14. Green Synthesis of Silver Nanoparticles (AgNPs), Structural Characterization, and their Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for synthesis of spherical silver nanoparticles with stable optical properties and characterization by transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
assessing the biocompatibility of N,N-Dimethyldodecylamine for in vitro studies
An objective comparison of the in vitro biocompatibility of N,N-Dimethyldodecylamine (DMDDA) is essential for researchers in drug development and other scientific fields. This guide provides a comparative analysis of DMDDA's biocompatibility profile against other common surfactants, supported by experimental data and detailed protocols for key assays.
Comparative Biocompatibility of this compound
Direct, comprehensive in vitro biocompatibility data for this compound (DMDDA) is not extensively available in peer-reviewed literature. However, toxicological assessments from regulatory bodies and safety data sheets provide some insights. DMDDA is a tertiary amine and a cationic surfactant, and its biocompatibility can be inferred by comparing it with other molecules in this class.
Toxicological Profile of this compound
| Endpoint | Result | Reference |
| Acute Toxicity | May be toxic by ingestion, inhalation, or skin absorption. Causes severe skin burns and eye damage.[1][2] | OECD SIDS[3] |
| Mutagenicity | Not mutagenic in the Ames test (with and without metabolic activation) and in an in vivo micronucleus test.[3] | OECD SIDS[3] |
| Carcinogenicity | Shall not be classified as carcinogenic.[1] | Safety Data Sheet[1] |
| Reproductive Toxicity | Shall not be classified as a reproductive toxicant.[1] | Safety Data Sheet[1] |
| Subchronic Toxicity | No Observed Effect Level (NOEL) of 50 mg/kg bw/day in a 28-day study.[3] | OECD SIDS[3] |
Cytotoxicity Comparison of Surfactant Classes
Cationic surfactants, to which DMDDA belongs, are generally considered to have higher cytotoxicity compared to anionic and non-ionic surfactants.[4] This is attributed to their ability to disrupt cell membranes.
| Surfactant Class | Relative Cytotoxicity | Examples |
| Cationic | High | Benzethonium chloride, Cetyltrimethylammonium bromide (CTAB) |
| Anionic | Moderate | Sodium Lauryl Sulfate (SLS), Sodium Laureth Sulfate (SLES) |
| Amphoteric | Moderate | Cocamidopropyl betaine |
| Non-ionic | Low | Polysorbates (Tween 20, Tween 80), Triton X-100 |
Experimental Protocols
Standard in vitro assays are crucial for determining the biocompatibility of a compound. Below are detailed protocols for commonly used cytotoxicity and genotoxicity assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., DMDDA) and controls for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
LDH Assay for Cytotoxicity
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the mixture for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the amount of LDH released and express it as a percentage of the positive control (cells lysed with a detergent).[5][6]
Comet Assay for Genotoxicity
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[7][8][9]
-
Cell Preparation: Expose cells to the test compound, then harvest and resuspend in low melting point agarose.
-
Slide Preparation: Layer the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the nucleoid.[9]
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis, allowing the damaged DNA fragments to migrate out of the nucleus, forming a "comet tail".[9]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide).
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the DNA damage by measuring the tail length and intensity.
Visualizations
Experimental Workflow for In Vitro Biocompatibility Assessment
Caption: A general workflow for assessing the in vitro biocompatibility of a test compound.
Potential Signaling Pathways Affected by Cationic Surfactants
Cationic lipids and surfactants can activate intracellular signaling pathways, including those leading to apoptosis and inflammation.[10]
Caption: Potential signaling cascade initiated by cationic surfactant interaction with the cell membrane.
References
- 1. chemos.de [chemos.de]
- 2. Lauryldimethylamine | C14H31N | CID 8168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 9. 21stcenturypathology.com [21stcenturypathology.com]
- 10. Cationic lipids activate intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Non-Viral Transfection: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complex landscape of gene delivery, selecting the optimal non-viral transfection agent is a critical step. This guide provides an objective comparison of the efficiency of prominent non-viral transfection methods, supported by experimental data and detailed protocols to aid in your experimental design.
The ideal non-viral transfection agent should offer high transfection efficiency with minimal cytotoxicity across a broad range of cell types. This balance is often cell-type dependent, necessitating careful optimization. This comparison focuses on four major classes of non-viral vectors: lipid-based reagents, polymer-based reagents, inorganic nanoparticles, and the classical calcium phosphate precipitation method.
Comparative Analysis of Transfection Efficiency and Cytotoxicity
The selection of a transfection reagent is a crucial variable that significantly impacts experimental outcomes.[1] The efficiency and toxicity of these agents are influenced by factors such as the vector type, the DNA-to-vector ratio, the cell type, and the presence of serum.[2]
Below are tables summarizing the performance of various commercially available and in-house prepared non-viral transfection agents across different cell lines. The data is compiled from multiple studies to provide a comprehensive overview.
Table 1: Comparison of Commercial Non-Viral Transfection Reagents
| Transfection Reagent | Class | High Efficiency Cell Lines | Noteworthy Characteristics |
| FuGENE HD | Lipid-based | MC3T3-E1, C3H10T1/2, HeLa, C2C12, Hep G2, HCT116[3] | Often cited as a preferred reagent for many cell lines due to high efficiency.[3] |
| Lipofectamine 2000/3000 | Lipid-based | HEK293, CHO-K1[4] | Widely used with high efficiency but can be associated with higher cytotoxicity.[5] |
| jetPEI | Polymer-based | MCF-7[3] | Demonstrates lower cytotoxicity compared to some lipid-based reagents.[3] |
| Arrest-In | Not Specified | PT-30, 4T1, HEKn[3] | Shows high efficiency in specific cell lines.[3] |
| SuperFect | Not Specified | Generally effective, but can exhibit significant cytotoxicity.[2][6] | |
| Effectene | Not Specified | Generally effective, with gene transfer less inhibited by serum.[2] | |
| TurboFect | Polymer-based | CHO-K1, HEK293 (with pEGFP-N1)[4] | A cationic polymer that has shown superior or comparable efficiency to lipid-based reagents in certain cell lines.[7][8] |
| ViaFect™ Reagent | Lipid-based | Broad range of cell lines | Offers a good balance of high transfection efficiency and low toxicity.[1] |
Table 2: Performance of In-House and Other Non-Viral Transfection Methods
| Transfection Method | Class | Reported Efficiency | Advantages | Limitations |
| Calcium Phosphate | Inorganic | ~70-80% in murine MSCs[9] | Cost-effective, suitable for transient and stable transfection.[10] | Lower efficiency and higher cytotoxicity compared to lipid-based methods.[10] Efficiency is highly dependent on precise pH control.[11] |
| In-house Cationic Lipids | Lipid-based | High for mRNA transfection[5] | Cost-effective alternative to commercial reagents.[5] | Performance can be variable and requires optimization.[5] |
| Inorganic Nanoparticles | Inorganic | Favorable compared to CaP and lipofection[12] | High affinity for nucleic acids, can be used for various mammalian cells.[12] | Uptake does not always correlate with gene expression.[13] |
Experimental Workflows and Methodologies
To ensure reproducibility and aid in the selection process, detailed experimental protocols are essential. The following sections provide an overview of the typical workflows for evaluating transfection efficiency and cytotoxicity.
General Transfection Workflow
The process of non-viral transfection generally involves the formation of a complex between the positively charged transfection agent and the negatively charged nucleic acid. This complex is then taken up by the cells, and the nucleic acid is released into the cytoplasm, eventually reaching the nucleus for transcription.
Caption: General workflow of non-viral transfection.
Protocol for Comparing Transfection Efficiency
A common method to quantify transfection efficiency is through the use of a reporter gene, such as Green Fluorescent Protein (GFP) or luciferase.
Materials:
-
Adherent or suspension cells in culture
-
Plasmid DNA encoding a reporter gene (e.g., pEGFP-N1)
-
Various non-viral transfection reagents
-
Appropriate cell culture medium
-
Multi-well plates (e.g., 96-well or 24-well)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in multi-well plates to achieve a confluency of 70-90% at the time of transfection.[14]
-
Complex Formation: On the day of transfection, prepare the transfection agent-DNA complexes according to the manufacturer's instructions. This typically involves diluting the DNA and the reagent in a serum-free medium and then mixing them together.
-
Transfection: Add the complexes to the cells.
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis:
-
For GFP: Visualize the cells under a fluorescence microscope or quantify the percentage of GFP-positive cells using flow cytometry.
-
For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer.
-
Caption: Workflow for transfection efficiency assay.
Protocol for Assessing Cytotoxicity
Cytotoxicity assays are crucial for determining the impact of the transfection agent on cell viability. Common methods include the LDH assay, which measures membrane integrity, and the MTT or WST-8 assay, which measures metabolic activity.
Materials:
-
Transfected cells from the efficiency experiment
-
LDH cytotoxicity assay kit or MTT/WST-8 cell viability assay kit
-
Plate reader
Procedure (MTT Assay Example):
-
After the desired incubation period post-transfection, remove the culture medium.
-
Add fresh medium containing the MTT reagent to each well.
-
Incubate for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals using a solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the number of viable cells.
Caption: Workflow for MTT cytotoxicity assay.
Mechanism of Action: A Closer Look
The mechanism by which non-viral agents deliver nucleic acids into cells involves several steps, primarily driven by electrostatic interactions.[5]
References
- 1. Choosing the Right Transfection Reagent for Optimal Efficiency [worldwide.promega.com]
- 2. Comparison of the Efficiency and Safety of Non-viral Vector-Mediated Gene Transfer into a Wide Range of Human Cells [jstage.jst.go.jp]
- 3. Comparison of transfection efficiency of nonviral gene transfer reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transfection efficiency and cytotoxicity of nonviral gene transfer reagents in human smooth muscle and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparing chemical transfection, electroporation, and lentiviral vector transduction to achieve optimal transfection conditions in the Vero cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization and Characterization of Calcium Phosphate Transfection in Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of different transfection methods and reagents - Blood Transfection [blood-transfection.com]
- 11. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 12. Inorganic nanoparticles for transfection of mammalian cells and removal of viruses from aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nanoparticles as transfection agents: a comprehensive study with ten different cell lines - RSC Advances (RSC Publishing) DOI:10.1039/C5RA25333K [pubs.rsc.org]
- 14. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - TW [thermofisher.com]
N,N-Dimethyldodecylamine: A Comparative Guide to Corrosion Inhibition
An in-depth evaluation for researchers and scientists on the efficacy of N,N-Dimethyldodecylamine (DDA) as a corrosion inhibitor, benchmarked against alternative compounds with supporting experimental data.
This compound (DDA), a tertiary aliphatic amine, has emerged as a significant corrosion inhibitor, particularly for protecting mild steel in acidic environments. Its molecular structure, featuring a polar head and a long hydrophobic tail, allows it to effectively adsorb onto metal surfaces, forming a protective barrier against corrosive agents. This guide provides a comprehensive comparison of DDA's performance, detailing the experimental protocols used for its evaluation and presenting quantitative data alongside other common inhibitors.
Mechanism of Action: The Adsorptive Barrier
The primary mechanism by which DDA inhibits corrosion is through adsorption onto the metal surface. The nitrogen atom in the amine group possesses a lone pair of electrons, which can be shared with the vacant d-orbitals of iron atoms on the steel surface. This interaction forms a coordinate bond, anchoring the molecule to the metal. The long, twelve-carbon (dodecyl) chain then orients itself away from the surface, creating a dense, nonpolar layer. This hydrophobic film acts as a physical barrier, displacing water and aggressive ions (like chloride and sulfate) from the metal, thereby stifling the electrochemical reactions that drive corrosion.
The nature of this adsorption can be a combination of physisorption (electrostatic attraction) and chemisorption (covalent bonding), and is influenced by factors such as the corrosive medium, temperature, and the concentration of the inhibitor.
A Comparative Analysis of the Physicochemical Properties of N,N-dimethyl-N-(3-dodecylcarbonyloxypropyl)amineoxide and N,N-dimethyldodecylamine-N-oxide
This guide provides a detailed comparison of the physicochemical properties of two amine oxide surfactants: N,N-dimethyl-N-(3-dodecylcarbonyloxypropyl)amineoxide (DDCPNO) and N,N-dimethyldodecylamine-N-oxide (DDNO), also known as lauramine oxide. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development who utilize surfactants in their work.
Introduction
This compound-N-oxide (DDNO) is a widely used zwitterionic surfactant. N,N-dimethyl-N-(3-dodecylcarbonyloxypropyl)amineoxide (DDCPNO) is a biodegradable analog of DDNO, featuring a propoxy linker between the hydrophobic tail and the hydrophilic head group. This structural modification significantly influences its physicochemical behavior and performance as a surfactant.
Physicochemical Properties Comparison
The key physicochemical properties of DDCPNO and DDNO are summarized in the table below, providing a clear comparison of their fundamental characteristics.
| Property | N,N-dimethyl-N-(3-dodecylcarbonyloxypropyl)amineoxide (DDCPNO) | This compound-N-oxide (DDNO) |
| Molecular Formula | C₁₇H₃₆N₂O₂ | C₁₄H₃₁NO |
| Molecular Weight | 300.48 g/mol [1] | 229.40 g/mol [2] |
| Melting Point | 119-122 °C[1][3] | 132-133 °C[4] |
| Density | Not Found | 0.996 g/mL at 20 °C[4] |
| Critical Micelle Concentration (CMC) | 0.33 mM[5] | 1.57 mM[5] |
| Aggregation Number | 85.0[5] | 57.5[5] |
| Hydrodynamic Diameter | 4.0 nm[5] | 3.3 nm[5] |
| LogP | 2.00[1] | Not Found |
Performance and Applications
The insertion of a propoxy linker in DDCPNO makes it a more hydrophobic surfactant compared to DDNO, as indicated by its lower Critical Micelle Concentration (CMC)[5]. This increased hydrophobicity leads to the formation of larger micelles with a higher aggregation number.
In terms of solubilization, DDCPNO micelles show a lower capacity for a range of drugs with varying sizes and polarities when compared to DDNO micelles at the same surfactant concentration[5]. However, DDCPNO demonstrates a slightly higher ability to form oil-in-water microemulsions with ethyl ester oils than DDNO[5]. Neither of the surfactants exhibited a cloud point in dilute aqueous solutions within the temperature range of 293-373 K[5].
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are outlined below.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
The CMC of the surfactants is determined by measuring the surface tension of their aqueous solutions at various concentrations. A sharp break in the plot of surface tension versus the logarithm of the surfactant concentration indicates the formation of micelles, and the concentration at this point is taken as the CMC.
Determination of Micelle Size and Aggregation Number by Light Scattering
Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are employed to determine the hydrodynamic diameter and aggregation number of the micelles, respectively.
-
Dynamic Light Scattering (DLS): This technique measures the fluctuations in scattered light intensity due to the Brownian motion of micelles in solution. The diffusion coefficient is determined from these fluctuations, and the hydrodynamic diameter is calculated using the Stokes-Einstein equation.
-
Static Light Scattering (SLS): The intensity of light scattered by the micellar solution at different concentrations above the CMC is measured. The data is then used to create a Debye plot, from which the weight-average molecular weight of the micelle can be determined. The aggregation number is subsequently calculated by dividing the micelle molecular weight by the molecular weight of a single surfactant molecule.
Drug Solubilization Studies
The solubilization capacity of the surfactant micelles is assessed by determining the maximum amount of a poorly water-soluble drug that can be incorporated into the micellar solution.
References
- 1. CAS No.61792-31-2,LAPAO Suppliers [lookchem.com]
- 2. Dodecyldimethylamine oxide | C14H31NO | CID 15433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cocoa suppliers USA [americanchemicalsuppliers.com]
- 4. chembk.com [chembk.com]
- 5. Physicochemical and solubilization properties of N, N-dimethyl-N-(3-dodecylcarbonyloxypropyl)amineoxide: a biodegradable nonionic surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
LDAO in Protein Purification: A Comparative Guide to Optimizing Buffer Conditions
Lauryldimethylamine N-oxide (LDAO) is a zwitterionic detergent widely employed in the purification of membrane proteins due to its efficacy in solubilizing cellular membranes while maintaining the structural integrity of the protein of interest. The performance of LDAO is, however, highly dependent on the composition of the buffer system used throughout the purification process. This guide provides a comparative analysis of LDAO's performance under different buffer conditions, supported by experimental data, and offers detailed protocols for its use in protein purification.
Performance of LDAO in Different Buffer Conditions
The optimal buffer conditions for protein purification using LDAO are protein-specific and often require empirical determination. However, general principles regarding the influence of pH, ionic strength, and additives can guide the optimization process.
Table 1: Qualitative Comparison of LDAO Performance in Various Buffer Conditions
| Buffer Parameter | Condition | Effect on Protein Purification with LDAO | Rationale |
| pH | Optimal (typically 7.5-8.5) | High protein yield and stability. | Maintains the native charge distribution and conformation of the target protein. A pH at least one unit away from the protein's isoelectric point (pI) is recommended to enhance solubility.[1][2] |
| Suboptimal (too acidic or basic) | Reduced yield, potential for aggregation or denaturation. | Extreme pH values can alter the protein's charge and structure, leading to instability and precipitation.[3][4] | |
| Ionic Strength (Salt Concentration) | Low to Moderate (50-200 mM NaCl) | Effective solubilization and binding to affinity resins. | Sufficient salt is needed to mimic physiological conditions and prevent non-specific ionic interactions.[5][6] |
| High (200-500 mM NaCl) | Can reduce non-specific interactions and aggregation for some proteins. | High salt concentrations can shield surface charges, minimizing protein-protein aggregation but may interfere with some affinity chromatography steps.[1] | |
| Additives | Glycerol (10-20%) | Increased protein stability. | Glycerol is a cryoprotectant and osmolyte that can stabilize the protein structure.[1] |
| Reducing Agents (e.g., DTT, TCEP) | Prevents oxidation of cysteine residues. | Maintains the correct disulfide bonding pattern, which is crucial for the structure and function of many proteins.[1] | |
| Protease Inhibitors | Prevents proteolytic degradation. | Essential for maintaining the integrity of the target protein, especially during initial extraction steps.[1] |
LDAO in Comparison to Other Detergents
LDAO is often chosen for its ability to form small micelles, which can be advantageous for structural studies like X-ray crystallography.[7] However, its zwitterionic nature can be more denaturing for some proteins compared to non-ionic detergents like n-Dodecyl-β-D-maltoside (DDM).[1]
Table 2: Comparative Performance of LDAO and Other Common Detergents
| Detergent | Type | Key Advantages | Key Disadvantages |
| LDAO | Zwitterionic | Forms small micelles, effective for crystallization.[7] | Can be more denaturing than non-ionic detergents.[1] |
| DDM | Non-ionic | Generally mild and preserves protein function. | Forms larger micelles, which may not be ideal for all structural studies. |
| CHAPS | Zwitterionic | Can be effective for solubilizing certain proteins. | Performance can be highly protein-dependent. |
| Triton X-100 | Non-ionic | Inexpensive and widely used for solubilization. | Can interfere with downstream applications like UV-Vis spectroscopy and mass spectrometry.[3] |
A study comparing the efficacy of different detergents in identifying membrane proteins from Acinetobacter baumannii using a proteomics approach showed that LDAO was able to identify a higher number of total protein groups and peptide groups compared to CHAPS, indicating its broad utility in solubilizing a diverse range of membrane proteins.
Experimental Protocols
The following is a generalized workflow for the purification of a His-tagged membrane protein using LDAO. Optimization of specific parameters such as detergent concentration, incubation times, and buffer composition is crucial for each target protein.
Membrane Solubilization
-
Preparation of Lysis Buffer: Prepare a lysis buffer containing 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, and a protease inhibitor cocktail.[1]
-
Cell Lysis: Resuspend the cell pellet in the lysis buffer and lyse the cells using a suitable method (e.g., sonication, French press).
-
Membrane Isolation: Centrifuge the cell lysate at a low speed to remove cell debris, then pellet the membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Solubilization: Resuspend the membrane pellet in fresh lysis buffer. Determine the total protein concentration using a detergent-compatible assay (e.g., BCA). Dilute the membrane suspension to a final protein concentration of 5-10 mg/mL.[1] Add a stock solution of LDAO to a final concentration of 1% (w/v).[1][6]
-
Incubation: Incubate the mixture for 1-2 hours at 4°C with gentle agitation.[1]
-
Clarification: Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C to pellet any insoluble material. The supernatant contains the solubilized membrane proteins.
Affinity Chromatography (IMAC)
-
Buffer Preparation:
-
Column Equilibration: Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Load the clarified supernatant containing the solubilized His-tagged protein onto the equilibrated column.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with Elution Buffer and collect fractions.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.
Size-Exclusion Chromatography (SEC)
-
Buffer Preparation: Prepare a SEC buffer containing 20 mM Tris-HCl pH 7.5, 100 mM NaCl, and a concentration of LDAO above its Critical Micelle Concentration (CMC), typically 0.05-0.1%.[8]
-
Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with at least two column volumes of SEC buffer.
-
Sample Preparation: Pool the fractions from the affinity chromatography step that contain the purified protein and concentrate if necessary.
-
Injection and Separation: Inject the concentrated protein sample onto the equilibrated SEC column. The protein will separate based on its hydrodynamic radius.
-
Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE to assess the purity and oligomeric state of the protein. Symmetrical peaks in the chromatogram are indicative of a homogenous protein sample.[3]
Visualizing the Workflow
Caption: A typical workflow for membrane protein purification using LDAO.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 4. Factors influencing the detergent-free membrane protein isolation using synthetic nanodisc-forming polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of Membrane Proteins [sigmaaldrich.cn]
- 6. Purification, crystallization and characterization of the Pseudomonas outer membrane protein FapF, a functional amyloid transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Benchmarking Membrane Protein Detergent Stability for Improving Throughput of High-Resolution X-ray Structures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Impact of N,N-Dimethyldodecylamine and Alternative Surfactants on Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of N,N-Dimethyldodecylamine and other commonly used surfactants on enzyme activity. The information is intended to assist researchers in selecting appropriate agents for their experimental needs, particularly in assays where maintaining or controllably modulating enzyme function is critical.
Introduction
This compound is a tertiary amine with a 12-carbon alkyl chain, a structure that imparts surfactant properties. Such molecules are of significant interest in biochemical and pharmaceutical research for their ability to interact with proteins, including enzymes. The impact of these interactions can range from stabilization and activity enhancement to inhibition and denaturation, depending on the specific enzyme, the surfactant's concentration, and the experimental conditions. Understanding these effects is crucial for the design and interpretation of enzyme assays and for the development of formulations containing both enzymes and surfactants. This guide compares the known or inferred effects of this compound with those of standard laboratory surfactants like Sodium Dodecyl Sulfate (SDS), Triton X-100, and CHAPS.
Comparative Performance Data
Direct quantitative inhibitory data for this compound on specific enzymes is not extensively documented in publicly available literature. However, its behavior can be inferred from studies on structurally similar long-chain alkylamines. The following table summarizes the effects of various surfactants on enzyme activity, providing a basis for comparison.
| Compound | Enzyme | Effect Type | Quantitative Data | Source(s) |
| This compound (Inferred) | Various | Inhibition/Denaturation | Not available. Likely to exhibit inhibitory effects similar to other long-chain amines due to hydrophobic interactions and potential protein unfolding. | N/A |
| Proxy: Myristoyl Trimethyl Ammonium Bromide (C14) | Dynamin GTPase | Inhibition | IC50: 3.15 µM | [cite: 2 (Bioorg Med Chem Lett. 2004 Jun 21;14(12):3275-8)] |
| Proxy: N,N-bis(3-aminopropyl)dodecylamine | Superoxide dismutase, Catalase, Glutathione peroxidase (Aspergillus niger) | Altered Activity | Progressive increase in activity at 0.05% and 0.1% after 1 and 4 hours, followed by a pronounced decrease after 24 hours with 0.05%. | [1] |
| Sodium Dodecyl Sulfate (SDS) | NAD(P)H:FMN-oxidoreductase + Luciferase | Inhibition | IC50: 10⁻⁵ M | [1][2] |
| Soybean Peroxidase | Denaturation/Inhibition | Strong denaturing effect, particularly at pH below the protein's isoelectric point due to electrostatic interactions. | [3] | |
| Triton X-100 | NADH-ubiquinone Oxidoreductase (Complex I) | Inhibition | Apparent Ki: 1 x 10⁻⁵ M | [4] |
| Cytochrome c Oxidase | Reversible Inhibition | Ki: 0.3 mM (in competition with dodecyl-β-D-maltoside) | [5] | |
| CHAPS | Histo-aspartic Protease (Plasmodium falciparum) | Stabilization/Activity Modulation | Prevents aggregation and favors the more active monomeric form of the enzyme. | [6] |
| Fibroblast Growth Factors | Stabilization | Improves activity recovery and stabilizes diluted preparations. | [7] |
Note on this compound: As a cationic amphiphilic molecule, this compound is expected to interact with enzymes primarily through hydrophobic interactions with nonpolar regions and electrostatic interactions with negatively charged residues. At concentrations below its critical micelle concentration (CMC), it may bind to specific sites, potentially leading to competitive or non-competitive inhibition. Above the CMC, it is likely to cause protein unfolding and denaturation, leading to a significant loss of activity.
Experimental Protocols
The following is a generalized protocol for assessing the impact of a chemical compound, such as this compound, on the activity of a model enzyme (e.g., a hydrolase or oxidoreductase).
Objective: To determine the effect of a test compound on the kinetic parameters (Vmax and Km) and the half-maximal inhibitory concentration (IC50) for a specific enzyme.
Materials:
-
Purified enzyme stock solution
-
Substrate stock solution
-
Test compound (e.g., this compound) stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Microplate reader or spectrophotometer
-
96-well microplates
-
Standard laboratory pipettes and consumables
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the test compound in the assay buffer. The concentration range should span several orders of magnitude around the expected effective concentration.
-
Prepare a working solution of the enzyme in the assay buffer. The final concentration should be chosen to yield a linear reaction rate for a sufficient duration.
-
Prepare a working solution of the substrate in the assay buffer. The concentration will vary depending on whether Km/Vmax or IC50 is being determined.
-
-
IC50 Determination:
-
To each well of a 96-well plate, add a fixed volume of the enzyme solution.
-
Add a series of concentrations of the test compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the test compound for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding a fixed concentration of the substrate (typically equal to its Km) to all wells.
-
Monitor the formation of the product over time by measuring the absorbance or fluorescence at appropriate intervals using a microplate reader.
-
Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Determination of Kinetic Parameters (Km and Vmax):
-
Set up a series of reactions with a fixed concentration of the enzyme and varying concentrations of the substrate.
-
Repeat the experiment in the presence of a fixed concentration of the test compound (inhibitor), typically at a concentration around its IC50.
-
Measure the initial reaction velocities for each substrate concentration, both in the absence and presence of the inhibitor.
-
Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Alternatively, use a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the type of inhibition (competitive, non-competitive, or uncompetitive) and calculate the kinetic parameters.
-
Visualizations
References
- 1. Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Triton X-100 as a specific inhibitor of the mammalian NADH-ubiquinone oxidoreductase (Complex I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Inhibition of Cytochrome c Oxidase by Triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The usefulness of CHAPS as a non-cytotoxic stabilizing agent in purification of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of N,N-Dimethyldodecylamine: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. N,N-Dimethyldodecylamine, a tertiary amine utilized in various laboratory applications, requires careful management due to its hazardous properties. This guide provides essential, step-by-step procedures for its safe disposal, aligning with best practices in laboratory safety and chemical handling.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance, and understanding its primary hazards is the first step in safe handling. It is harmful if swallowed, can cause severe skin burns and serious eye damage, and is very toxic to aquatic life with long-lasting effects.[1][2] Personal protective equipment (PPE), including gloves, goggles or a face shield, and a lab coat, is mandatory when handling this chemical to prevent skin and eye contact.[3][4]
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Causes severe skin burns.[1][3] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1] |
| Aquatic Hazard (Acute & Chronic) | Very toxic to aquatic life with long-lasting effects.[2][5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is not merely a suggestion but a requirement governed by federal, state, and local regulations. Adherence to these guidelines is paramount to protect both laboratory personnel and the environment.
1. Waste Identification and Segregation: The initial and most critical step is to correctly identify and segregate this compound waste. It is imperative to keep amine waste separate from other chemical waste streams to prevent potentially hazardous reactions.[4] Specifically, avoid mixing it with incompatible substances such as strong oxidizing agents and acids.[1]
2. Containerization:
-
Use appropriate, leak-proof containers made of materials compatible with amines.[4]
-
Ensure containers are clearly and accurately labeled with "Hazardous Waste" and the chemical name, "this compound."[6]
-
Keep containers tightly sealed when not in use to prevent the release of vapors.[4]
3. Storage:
-
Store the sealed waste containers in a designated, cool, dry, and well-ventilated area.[3][4]
-
The storage location should be away from direct sunlight and heat sources.[4]
4. Spill Management: In the event of a spill, immediate action is necessary to contain and clean up the material safely.
-
Isolate the Area: For a small spill, isolate the area for at least 50 meters (150 feet) in all directions.[7]
-
Remove Ignition Sources: Eliminate all potential sources of ignition in the vicinity.[7]
-
Absorb the Spill: Use an inert, absorbent material such as sand, earth, or universal binders to contain the spill.[5] Do not use combustible materials like sawdust.
-
Collect and Dispose: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[5][7]
-
Decontaminate: Wash the spill area thoroughly with soap and water.[7]
5. Final Disposal:
-
Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[4] These professionals are equipped to manage and dispose of chemical waste in an environmentally sound and compliant manner.
-
Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to EPA guidelines (40 CFR 261.3) and must also consult state and local hazardous waste regulations to ensure complete and accurate classification.[8]
-
Environmental Protection: Under no circumstances should this compound be disposed of down the drain or in regular trash, as this can lead to significant harm to aquatic ecosystems.[4][5][9]
Disposal Workflow
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
By adhering to these detailed procedures, research professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. chemos.de [chemos.de]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. aksci.com [aksci.com]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Safe Handling and Disposal of N,N-Dimethyldodecylamine: A Procedural Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N,N-Dimethyldodecylamine. The following procedures are designed to ensure the safe use and disposal of this chemical in a laboratory setting.
Emergency Contact Information:
-
In case of emergencies in the US, call CHEMTREC: 800-424-9300[1].
Hazard Summary
This compound is a corrosive chemical that poses significant health risks. It can cause severe skin burns and eye damage, is harmful if swallowed, and is very toxic to aquatic life with long-lasting effects[2][3]. It is crucial to handle this substance with appropriate personal protective equipment in a well-ventilated area.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed[2][4]. |
| Skin Corrosion/Irritation | Causes severe skin burns[1][2][4]. |
| Serious Eye Damage/Irritation | Causes serious eye damage[3][4][5]. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects[2][3][6]. |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Chemical Resistant Gloves | Wear appropriate protective gloves. Nitrile rubber, natural rubber, neoprene, and PVC are potential options, but it is crucial to consult the manufacturer's recommendations for specific breakthrough times and suitability[7]. |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be used in situations with a high potential for splashing[1][8]. |
| Skin and Body Protection | Protective Clothing | Wear appropriate protective clothing to minimize skin contact. This includes a lab coat, and in cases of potential significant exposure, chemical-resistant coveralls and boots may be necessary[1][5]. |
| Respiratory Protection | Respirator | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use[1]. Use in a well-ventilated area is crucial. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
1. Preparation:
-
Ensure the work area is in a chemical fume hood or a well-ventilated space[1][8].
-
Confirm that an eyewash station and a safety shower are readily accessible[1][4].
-
Assemble all necessary materials and equipment before handling the chemical.
-
Don the required personal protective equipment as specified in the table above.
2. Handling:
-
Do not breathe vapors or mist[3].
-
Keep the container tightly closed when not in use[1].
-
After handling, wash hands and any exposed skin thoroughly with soap and water[1][8].
3. Storage:
-
Store in a cool, dry, and well-ventilated area designated for corrosive materials[1][4].
-
Keep containers tightly sealed and upright to prevent leakage[9].
-
Store away from incompatible materials such as strong oxidizing agents and strong acids[4].
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste material in its original container or a suitable, properly labeled, and sealed hazardous waste container[2][9].
-
Do not mix with other waste streams[2].
-
Handle uncleaned containers as you would the product itself[2].
2. Spill Management:
-
In the event of a spill, immediately evacuate the area and remove all ignition sources[1].
-
Ventilate the area of the spill or leak.
-
Absorb the spill with an inert material such as vermiculite, sand, or earth[1].
-
Collect the absorbed material and place it in a suitable container for disposal[1].
-
Clean the spill area thoroughly.
3. Final Disposal:
-
Dispose of the chemical waste through a licensed professional waste disposal service[9].
-
All disposal activities must be in accordance with federal, state, and local regulations[2][8].
-
Avoid releasing the chemical into the environment, as it is very toxic to aquatic life[2][3][6].
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemos.de [chemos.de]
- 7. fishersci.dk [fishersci.dk]
- 8. aksci.com [aksci.com]
- 9. simmons.chemoventory.com [simmons.chemoventory.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
